5-Amino-2-bromoisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZANKVNNHOWWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615662 | |
| Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-80-6 | |
| Record name | 5-Amino-2-bromo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-bromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, registered under CAS Number 1242336-80-6 , is a substituted pyridine derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry and materials science.[1][2][3] Its unique trifunctional architecture—featuring a nucleophilic amino group, a synthetically labile bromine atom, and a carboxylic acid handle—provides three distinct points for molecular elaboration. This guide offers a comprehensive overview of its synthesis, reactivity, characterization, and applications, providing field-proven insights for its effective utilization in research and development.
Part 1: Core Physicochemical and Structural Data
The compound's utility is rooted in its fundamental properties. All quantitative data is summarized for clarity and rapid assessment.
| Property | Value | Source(s) |
| CAS Number | 1242336-80-6 | [1][2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| IUPAC Name | 5-Amino-2-bromopyridine-4-carboxylic acid | [1] |
| Appearance | Typically an off-white to pale yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; varying solubility in aqueous solutions | [2][4] |
| Storage | Recommended storage at 4°C | [1] |
| InChI Key | TZANKVNNHOWWKK-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)C1=C(N)C=NC(Br)=C1 | [1] |
Part 2: Synthesis Strategies & Methodologies
The synthesis of this compound is not trivial and requires careful control of regioselectivity. The most common laboratory and industrial approaches involve the selective bromination of a suitable pyridine precursor. The choice of starting material is critical; direct bromination of 5-aminonicotinic acid can lead to a mixture of isomers. A more controlled approach often involves the bromination of a protected or esterified precursor to direct the electrophilic attack.
Experimental Protocol: Bromination of a Nicotinic Acid Derivative
This protocol is a representative method adapted from general principles of pyridine chemistry, such as those used for related compounds like 5-bromonicotinic acid.[5][6] The use of an iron catalyst enhances regioselectivity and yield.[2][6]
Objective: To synthesize this compound via regioselective bromination.
Materials:
-
5-Aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered iron (Fe) catalyst
-
Aqueous potassium hydroxide (KOH) solution
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Activation: In a fume hood, combine 5-aminonicotinic acid and a catalytic amount of powdered iron (e.g., 2 wt%) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Setup: Carefully add thionyl chloride to the mixture. The thionyl chloride serves both as a solvent and as an activating agent for the carboxylic acid.
-
Bromination: Heat the mixture to reflux. Add bromine dropwise over a period of 1-2 hours. The iron catalyst is crucial here as it polarizes the Br-Br bond, facilitating electrophilic aromatic substitution ortho to the amino group, a position that is electronically activated.
-
Reaction Monitoring: Continue to reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water to hydrolyze excess thionyl chloride.
-
Neutralization & Precipitation: Adjust the pH of the aqueous solution to approximately 3 using a 4N KOH solution. The desired product, this compound, will precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold water. Further purification is achieved by recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and isomeric byproducts.[2]
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups. This allows for sequential, controlled modifications, making it a prime scaffold for building complex molecules.
-
The Bromine Atom (C2-Position): This is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] This allows for the introduction of diverse aryl, alkyl, or amino substituents.
-
The Amino Group (C5-Position): The amino group is a potent nucleophile and can be acylated, alkylated, or used in condensation reactions to build larger structures. It can also be diazotized and converted into other functional groups, although this is less common.
-
The Carboxylic Acid (C4-Position): This group can be converted into esters, amides, or acid chlorides. Amide coupling is particularly important in drug discovery for linking the scaffold to other fragments or amino acid residues.[7] The acid can also be reduced to an alcohol, providing another avenue for functionalization.
Reactivity Hub Diagram
Caption: Key reactive sites and common transformations of the title compound.
Part 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the substitution pattern on the pyridine ring. The two aromatic protons are expected to appear as distinct singlets or narrow doublets in the downfield region.
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Pyridine Ring Protons (H3, H6) 8.2 – 8.5 s or d Amino Protons (-NH₂) Broad singlet, variable br s Carboxylic Acid Proton (-COOH) Very broad singlet, >10 br s Note: Shifts are approximate and depend on the solvent used.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The compound should show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). In negative ion mode, the [M–H]⁻ peak is expected around m/z 215.9 and 217.9.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups.
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group.
-
~3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch from the carboxylic acid.
-
~1600 cm⁻¹: N-H bending and aromatic C=C stretching vibrations.[8]
-
Part 5: Safety and Handling
As with all laboratory chemicals, this compound and its related precursors must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]
-
Fire Hazards: While the compound itself is a solid, thermal decomposition may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[1][9]
References
- Sunway Pharm Ltd. This compound - CAS:1242336-80-6. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- ResearchGate. IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d)
- PubChem. 2-Amino-5-bromonicotinic acid. [Link]
- PubChem. 5-Bromonicotinic acid. [Link]
- MDPI. Amino Acids in the Development of Prodrugs. [Link]
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- 12. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 5-Amino-2-bromoisonicotinic acid. It aims to provide not just procedural steps but also the underlying scientific principles and strategic considerations in its use as a vital chemical intermediate.
Core Molecular and Physicochemical Properties
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structure, featuring an aminopyridine core with bromine and carboxylic acid functional groups, makes it a versatile building block for synthesizing more complex molecules.
The precise molecular weight and other key physicochemical properties are fundamental for experimental design, reaction stoichiometry, and analytical characterization. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 1242336-80-6 | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [2] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
These parameters are critical for predicting the compound's behavior in various solvents and its potential for intermolecular interactions, which is a key consideration in drug design and crystallography.
The Strategic Importance in Medicinal Chemistry
The structural arrangement of this compound provides two primary reactive sites for chemical modification. This dual functionality is the cornerstone of its utility in the synthesis of diverse and biologically active compounds.[3]
-
The Carboxylic Acid Group: This moiety can be readily converted into amides, esters, and other derivatives, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[3]
-
The Bromine Atom: The bromine atom on the pyridine ring is highly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in modern pharmaceuticals.[3]
The amino group also influences the electronic properties of the pyridine ring and can be a site for further functionalization, although it is often maintained for its hydrogen bonding capabilities in the final target molecule.
Synthesis Pathway and Experimental Protocol
The synthesis of related brominated nicotinic acid derivatives often involves the direct bromination of a nicotinic acid precursor. A general, illustrative protocol for the synthesis of a related compound, 5-bromonicotinic acid, is presented below to demonstrate the typical experimental choices.[3][4]
Conceptual Workflow for Synthesis
Sources
An In-depth Technical Guide to the Physical Properties of 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-bromoisonicotinic acid (CAS No. 1242336-80-6). As a substituted pyridine derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery, making a thorough understanding of its physicochemical characteristics essential for its effective application.[1] This document moves beyond a simple data sheet to offer field-proven insights and detailed experimental protocols for the characterization of this important research chemical.
Core Physicochemical Characteristics
This compound is a brominated pyridine derivative featuring an amino group and a carboxylic acid, which impart specific reactivity and potential biological activity.[1] Its utility as a precursor in the synthesis of novel therapeutic agents necessitates a precise understanding of its fundamental properties.[1] These characteristics govern everything from reaction stoichiometry and solvent selection to formulation strategies and preliminary safety assessments.
The table below summarizes the key known and computationally predicted properties of the compound. It is critical to note that while some properties like molecular weight are fixed, others such as melting point and solubility are highly dependent on purity and experimental conditions.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source / Comment |
| CAS Number | 1242336-80-6 | Unambiguous chemical identifier.[2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][4][5] |
| Molecular Weight | 217.02 g/mol | [1][2][3][4] |
| IUPAC Name | 5-amino-2-bromopyridine-4-carboxylic acid | [5][6] |
| Synonyms | 5-Amino-2-bromo-4-pyridinecarboxylic acid | [5] |
| Melting Point | Not consistently reported. | Experimental determination is required. See Section 2. |
| Boiling Point | 507.3 ± 50.0 °C at 760 mmHg | Computationally predicted value.[4][5] |
| Aqueous Solubility | Varying reports; generally soluble in organic solvents. | Experimental determination is required. See Section 3.[1] |
| Calculated LogP | 1.12 - 1.3 | Indicates moderate lipophilicity.[2][7][8] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2][7][8] |
Expert Insights: The calculated LogP value of ~1.1-1.3 suggests that the compound strikes a balance between hydrophilicity and lipophilicity. This is a desirable feature in drug discovery, as it can influence a molecule's ability to cross biological membranes without being excessively retained in fatty tissues. The TPSA is also in a range commonly associated with good oral bioavailability. However, these are computational predictions; the ionizable amino and carboxylic acid groups mean that the actual partitioning behavior will be highly dependent on pH.
Experimental Determination of Melting Point
Authoritative Grounding: A definitive, experimentally determined melting point for this compound is not consistently available in public chemical databases. Therefore, its determination is a critical first step in verifying the identity and, crucially, the purity of a sample. A pure crystalline solid will exhibit a sharp, narrow melting range (typically 0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.
Methodology Rationale: The core principle is to heat a small, finely powdered sample at a controlled rate and observe the precise temperature range over which it transitions from a solid to a liquid.[9] A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is paramount for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[10]
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Thoroughly crush the sample into a fine powder using a spatula.
-
Take a glass capillary tube and tap the open end into the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed bottom, aiming for a sample height of 1-2 mm.[9][11]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Insert the prepared capillary into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time and prevents prolonged heating of subsequent samples.[10]
-
-
Accurate Determination:
-
Prepare a fresh capillary sample.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Insert the new capillary.
-
Set the heating rate to a slow value (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[10]
-
Record T1: The temperature at which the first drop of liquid becomes visible.
-
Record T2: The temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T1 - T2.
-
-
Validation:
-
Repeat the accurate determination with a fresh sample at least once to ensure the result is reproducible.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability, Storage, and Safety
A complete physical property profile includes an understanding of a compound's stability and handling requirements.
Storage and Stability: this compound should be stored in a tightly sealed container in a cool, dry place. [4]Several suppliers recommend storage at 4°C under an inert atmosphere to ensure long-term stability and prevent degradation. [2][12] Safety and Handling: Based on aggregated safety data, this compound presents several hazards that require appropriate handling procedures. [8]Always consult the full Safety Data Sheet (SDS) before use.
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.<[5][13]br>H315: Causes skin irritation.<[8][13]br>H319: Causes serious eye irritation.<[8][13]br>H335: May cause respiratory irritation. [8][13] |
Recommended Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [13][14][15]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [14][15]* First Aid: In case of contact, rinse the affected area immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed. [13][14]
Conclusion
This compound is a valuable chemical intermediate whose physical properties are central to its application in research and development. This guide has provided a consolidated view of its known characteristics, supplemented with authoritative, step-by-step protocols for the experimental determination of its melting point and aqueous solubility—two properties critical for confirming identity, purity, and suitability for downstream applications. By adhering to these validated methodologies and safety precautions, researchers can ensure the reliable and safe use of this compound in the pursuit of novel chemical entities.
References
- Melting point determin
- This compound - CAS:1242336-80-6. Sunway Pharm Ltd. [Link]
- experiment (1) determination of melting points. University of Technology, Iraq. [Link]
- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Determination of Melting Point. Clarion University. [Link]
- Video: Melting Point Determination of Solid Organic Compounds. JoVE. [https://www.jove.
- Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- Solubility and Dissolution Profile Assessment in Drug Discovery.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- STANDARD OPERATING PROCEDURE for solubility testing.
- 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. [Link]
- This compound | CAS 1242336-80-6. AMERICAN ELEMENTS. [Link]
- 5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476. PubChem. [Link]
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]
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A Guide to Determining the Solubility of 5-Amino-2-bromoisonicotinic Acid: A Methodological Whitepaper
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability.[1][2] For a compound such as 5-Amino-2-bromoisonicotinic acid, a brominated pyridine derivative with potential as a versatile precursor in drug design, understanding its solubility is not merely an academic exercise; it is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.[3] Poor aqueous solubility can lead to low bioavailability, hindering a drug's ability to reach its target in effective concentrations.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility of this compound. While specific solubility data for this compound is not extensively published, this paper will equip researchers with the foundational knowledge and practical protocols to generate this crucial data.
Physicochemical Properties of this compound
Before embarking on solubility determination, a thorough understanding of the compound's intrinsic properties is essential as they directly influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [3][7][8] |
| Molecular Weight | 217.02 g/mol | [3][7][8] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [7] |
| logP | 1.1245 | [7] |
| General Solubility | Soluble in organic solvents; varying solubility in aqueous solutions. | [3] |
The presence of an amino group and a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solvent system.[9][10] The pyridine ring and the bromine atom contribute to its lipophilic character, as indicated by the positive logP value, suggesting solubility in organic solvents.[11]
Factors Influencing the Solubility of this compound
The solubility of a compound is not an intrinsic constant but is influenced by a multitude of external factors.[12][13] A comprehensive understanding of these factors is paramount for designing robust solubility experiments and for interpreting the resulting data.
-
pH: As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the ionization state of this compound is governed by the pH of the solution. At its isoelectric point, the molecule will exist predominantly as a zwitterion with minimal net charge, leading to the lowest aqueous solubility.[14][15][16] In acidic or basic solutions, the compound will form soluble salts, thereby increasing its solubility.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.[13][17] For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[18][19] However, this is not a universal rule, and the temperature dependence for this compound must be determined experimentally.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[20] Polar solvents will better solvate polar solutes, and non-polar solvents will favor non-polar solutes. Given the dual hydrophilic (amino and carboxylic acid groups) and lipophilic (brominated pyridine ring) nature of this compound, its solubility will vary significantly across a range of solvents with different polarities.
-
Crystal Structure (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility.[12] Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.
-
Particle Size: Decreasing the particle size of the solid solute increases the surface area available for solvation, which can lead to a faster dissolution rate.[5][9]
Caption: Interplay of intrinsic and extrinsic factors governing solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[21][22][23] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Protocol: Shake-Flask Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled.
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
-
Caption: Workflow for the shake-flask solubility determination method.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, especially in the early stages of drug discovery.[17][24][25]
-
Thermodynamic Solubility: As determined by the shake-flask method, it represents the true equilibrium solubility of the most stable crystalline form of the compound.
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[25][26] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable form or a supersaturated solution.
Conclusion: A Pathway to Comprehensive Solubility Profiling
A thorough understanding and accurate determination of the solubility of this compound are indispensable for its successful development as a pharmaceutical agent. While pre-existing, specific solubility data for this compound is sparse, the methodologies and principles outlined in this guide provide a robust framework for researchers to generate this critical information. By systematically evaluating the impact of pH, temperature, and solvent systems, and by employing the gold-standard shake-flask method, a comprehensive solubility profile can be established. This data will be instrumental in guiding formulation strategies, predicting in vivo behavior, and ultimately, unlocking the full therapeutic potential of this compound.
References
- Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
- Doyle, M. (2023, July 30). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
- SlideShare. (2023, May 22). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- Pharmaguideline. (2023, October 27). Factors that Affect the Solubility of Drugs. [Link]
- Wikipedia. (2024, January 6). Solubility. [Link]
- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]
- Lund University Publications. (n.d.).
- ResearchGate. (2014, January). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Chemistry LibreTexts. (n.d.). Solubility. [Link]
- JoVE. (2020, March 26). Video: Solubility - Concept. [Link]
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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- Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
- ScienceDirect. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]
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- Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. [Link]
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- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
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- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. [Link]
- ResearchGate. (2022, August).
- Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein science : a publication of the Protein Society, 5(2), 355–364. [Link]
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A Spectroscopic Guide to 5-Amino-2-bromoisonicotinic Acid: An In-Depth Technical Overview for Researchers
Introduction: The Structural Significance of 5-Amino-2-bromoisonicotinic Acid
This compound, a substituted pyridine derivative, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic and structural features—a bromine atom, an amino group, and a carboxylic acid arranged on a pyridine ring—offer multiple points for synthetic modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1] The precise characterization of this molecule is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the expected spectral data for this compound (CAS: 1242336-80-6), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] We will delve into the causality behind the expected spectral features, offering field-proven insights into data interpretation for researchers, scientists, and drug development professionals.
The molecular structure, with its distinct functional groups, dictates a predictable yet nuanced spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and predicting chemical reactivity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and the electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the two aromatic protons and exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.0 - 8.2 | Singlet (s) | N/A |
| H-6 | ~7.0 - 7.2 | Singlet (s) | N/A |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | N/A |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | N/A |
Expert Interpretation:
-
Aromatic Protons (H-3 and H-6): The pyridine ring protons are expected to appear as two distinct singlets. The H-3 proton, situated between the electron-withdrawing carboxylic acid and the nitrogen atom, will be deshielded and thus appear further downfield. The H-6 proton, adjacent to the electron-donating amino group, will be more shielded and appear at a lower chemical shift. The lack of adjacent protons for splitting results in singlet multiplicities for both.
-
Exchangeable Protons (-NH₂ and -COOH): The protons on the amino and carboxylic acid groups are acidic and readily exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆). This rapid exchange typically results in broad singlet signals that do not show coupling to other protons.[2] Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The carboxylic acid proton is highly deshielded and is expected to appear far downfield.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-5 (C-NH₂) | ~150 - 155 |
| C-3 | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-2 (C-Br) | ~110 - 115 |
| C-4 (C-COOH) | ~145 - 150 |
Expert Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm.[3]
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are dictated by the attached substituents. The carbon bearing the amino group (C-5) is expected to be significantly deshielded. Conversely, the carbon attached to the bromine (C-2) will also be influenced by the halogen's electronegativity. The remaining aromatic carbons will have shifts determined by their position relative to the nitrogen and the various functional groups.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow the exchange of -OH and -NH protons, sometimes allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve an adequate signal-to-noise ratio.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, amino group, and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=C & C=N Stretch (Aromatic Ring) | 1550-1620 | Medium to Strong |
| N-H Bend (Primary Amine) | 1590-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-650 | Medium to Strong |
Expert Interpretation:
-
O-H Stretch: The most prominent feature will likely be the very broad absorption from the carboxylic acid O-H stretch, centered around 3000 cm⁻¹.[4][5] This broadness is a result of extensive hydrogen bonding.
-
N-H Stretch: The primary amine will typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[6]
-
C=O Stretch: A strong, sharp peak between 1680-1720 cm⁻¹ is the hallmark of the carboxylic acid carbonyl group. Its exact position can be influenced by hydrogen bonding.
-
Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1620 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-N and C-Br stretches, which are useful for confirming the overall identity of the molecule by comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
-
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₆H₅BrN₂O₂), the expected molecular weight is approximately 217.02 g/mol .[1]
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 216/218 | Molecular ion peak (doublet due to Br isotopes) |
| [M-OH]⁺ | 199/201 | Loss of hydroxyl radical from the carboxylic acid |
| [M-COOH]⁺ | 171/173 | Loss of the carboxyl group (decarboxylation) |
| [M-Br]⁺ | 137 | Loss of the bromine atom |
Expert Interpretation:
-
Molecular Ion Peak ([M]⁺): A key feature will be the presence of a doublet for the molecular ion peak, with signals at m/z 216 and 218 (for the monoisotopic masses). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) being roughly 1:1.[7] The presence of this M/M+2 pattern is a strong indicator of a bromine-containing compound. The odd nominal molecular weight is also consistent with the presence of two nitrogen atoms (the Nitrogen Rule).[7]
-
Fragmentation Pathways:
-
Loss of -OH (m/z 199/201): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.
-
Decarboxylation (m/z 171/173): The loss of the entire carboxyl group as CO₂H (45 Da) is a very common and often prominent fragmentation pathway for aromatic carboxylic acids.
-
Loss of Bromine (m/z 137): Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment at m/z 137.
-
Logical Flow for Mass Spectrometry Analysis
Caption: Logical workflow for mass spectrometry from sample introduction to structural confirmation.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard immediately prior to analysis.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 216 or 218) and fragmenting it to confirm the proposed fragmentation pathways.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, guided by the principles of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. While experimentally obtained spectra are the gold standard, this guide establishes a set of well-grounded predictions based on fundamental chemical principles and data from analogous structures. By understanding the causality behind the expected spectral data, researchers can confidently verify the identity and purity of this critical chemical intermediate, ensuring the success and reproducibility of their scientific endeavors.
References
- Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. (2015). PubMed. [Link]
- Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. (2014). PubMed. [Link]
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
- 1H NMR Spectroscopy. University of Regensburg. [Link]
- Spectroscopic and Luminescence Properties of an Isonicotinic Acid. (2005). TÜBİTAK Academic Journals. [Link]
- Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Indian Academy of Sciences. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
- Chem 117 Reference Spectra Spring 2011. University of California, Irvine. [Link]
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applic
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]
- 1H NMR chemical shifts and coupling constants of selected model compounds.
- 13C NMR Chemical Shifts.
- 1H NMR Chemical Shifts.
- This compound. Xidi Reagent. [Link]
- 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. [Link]
- FTIR Functional Group Database Table with Search. InstaNANO. [Link]
- 1H NMR Chemical Shift.
- 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Synthesis and characterization of some essential amino acid metal complexes having biological activity. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-bromoisonicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for obtaining this molecule. It delves into the chemical principles underpinning the synthetic routes, offers detailed experimental protocols, and discusses the critical parameters that influence the reaction outcomes. The document is structured to provide both a theoretical understanding and a practical framework for the synthesis of this compound in a laboratory setting.
Introduction: The Significance of this compound
Substituted pyridine carboxylic acids are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents. This compound, with its distinct pattern of amino, bromo, and carboxylic acid functionalities, offers multiple points for diversification, making it a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of these groups allows for selective chemical transformations, such as nucleophilic aromatic substitution, Suzuki coupling, and amide bond formation, enabling the exploration of a broad chemical space in the development of new drug candidates.
Strategic Approaches to the Synthesis of the Target Molecule
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and safety considerations. Two primary retrosynthetic disconnections are considered the most plausible:
-
Route A: Carboxylation of a Pre-functionalized Pyridine Ring. This approach begins with a readily available substituted pyridine, such as 2-amino-5-bromopyridine, and introduces the carboxylic acid group at the C-4 position.
-
Route B: Functional Group Interconversion on a Pre-existing Isonicotinic Acid Scaffold. This strategy involves the selective introduction of the amino and bromo groups onto an isonicotinic acid derivative.
This guide will primarily focus on Route A , which is generally more convergent and relies on more established chemical transformations for this class of compounds.
Recommended Synthetic Pathway: Carboxylation of 2-Amino-5-bromopyridine
The most logical and experimentally supported pathway to this compound commences with the commercially available 2-aminopyridine. The synthesis can be broken down into two key stages: the regioselective bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by the introduction of a carboxylic acid group at the 4-position.
Diagram of the Synthetic Workflow
5-Amino-2-bromoisonicotinic Acid: Acknowledging the Frontier of Research
An Important Note to the Research Community:
As of early 2026, a comprehensive review of publicly accessible scientific literature and data repositories reveals a notable absence of detailed information regarding the specific mechanism of action for 5-Amino-2-bromoisonicotinic acid. This compound is consistently cataloged as a chemical intermediate, primarily utilized in the synthesis of more complex molecules for various research and development applications.
While the core directive of this guide was to provide an in-depth technical exploration of its mechanism of action, the current landscape of scientific knowledge does not support such an analysis. The biological targets, associated signaling pathways, and the broader physiological effects of this compound remain undefined in published research.
This reality underscores a critical aspect of scientific discovery: the vast frontier of uncharacterized chemical entities. While derivatives of similar structures, such as substituted nicotinic acids, have shown promise in diverse therapeutic areas—including as potential enzyme inhibitors—no such data is currently available for this compound itself.
Our Commitment to Scientific Integrity:
In adherence to the principles of scientific integrity and trustworthiness, we cannot speculate on a hypothetical mechanism of action. To do so would be a disservice to the research community and could misdirect valuable scientific inquiry.
Therefore, this document will pivot to what is concretely known about this compound and provide a framework for how its mechanism of action could be investigated. This guide will serve not as a summary of existing knowledge, but as a call to action and a methodological resource for researchers poised to explore this uncharted territory.
Part 1: Characterization and Known Properties
This compound is a substituted pyridine carboxylic acid. Its structure presents several key features that would be central to any investigation into its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242336-80-6 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Synonyms | 5-Amino-2-bromopyridine-4-carboxylic acid | [1][2] |
The presence of a carboxylic acid, an amino group, and a bromine atom on the isonicotinic acid scaffold suggests potential for various chemical interactions within a biological system. These functional groups can participate in hydrogen bonding, ionic interactions, and halogen bonding, all of which are critical for ligand-receptor binding.
Part 2: A Proposed Roadmap for Mechanistic Investigation
For researchers interested in elucidating the mechanism of action of this compound, a structured, multi-faceted approach is recommended. The following outlines a potential experimental workflow, grounded in established pharmacological principles.
Initial High-Throughput Screening (HTS)
The first step in characterizing a novel compound is to assess its broad biological activity. A series of high-throughput screens against diverse panels of targets can provide initial "hits" and guide further investigation.
Experimental Protocol: General High-Throughput Screening
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare multi-well plates containing a diverse panel of assays. This should include:
-
Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Enzyme Inhibition Assays: A wide range of kinases, proteases, phosphatases, and other enzymes relevant to disease.
-
Cell-Based Assays: Phenotypic screens using various cell lines to assess cytotoxicity, proliferation, apoptosis, and other cellular responses.
-
-
Compound Dispensing: Utilize automated liquid handlers to dispense a range of concentrations of the test compound into the assay plates.
-
Incubation: Incubate the plates for a predetermined period under controlled conditions.
-
Signal Detection: Measure the assay-specific signal (e.g., fluorescence, luminescence, radioactivity) using a plate reader.
-
Data Analysis: Analyze the data to identify any significant and reproducible "hits" where the compound elicits a response.
Diagram: High-Throughput Screening Workflow
Caption: A generalized workflow for initial high-throughput screening.
Target Identification and Validation
Once initial hits are identified, the next crucial phase is to confirm these potential targets and validate the interaction.
Experimental Protocol: Target Validation using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Caption: An experimental approach to investigate downstream signaling effects.
Conclusion: A Call for Investigation
The journey to understand the mechanism of action of this compound is just beginning. This guide has aimed to transparently address the current knowledge gap and, more importantly, to provide a scientifically rigorous framework for future research. The protocols and workflows described herein represent standard, yet powerful, methodologies in drug discovery and chemical biology.
It is our hope that this document will inspire and equip researchers to take on the challenge of characterizing this and other novel chemical entities. The elucidation of its mechanism of action will not only contribute to the fundamental understanding of pharmacology but may also uncover new therapeutic possibilities. The scientific community awaits the first chapter of this story to be written.
References
As this guide addresses a topic with no established mechanism of action in the public domain, a traditional reference list of primary research articles on its biological activity cannot be compiled. The references provided below are to commercial suppliers who characterize the compound for research use.
Sources
Navigating Uncharted Territory: The Potential Biological Activity of 5-Amino-2-bromoisonicotinic Acid Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The isonicotinic acid framework, a pyridine derivative, is a recognized pharmacophore present in numerous biologically active compounds. The strategic functionalization of this core with an amino group and a bromine atom at the 5- and 2-positions, respectively, yields 5-Amino-2-bromoisonicotinic acid—a molecule poised for derivatization to unlock a diverse range of therapeutic applications. While dedicated research on the biological activities of this compound derivatives is not extensively documented in publicly available literature, this guide will extrapolate from the known activities of related chemical structures to provide a forward-looking perspective on their potential. We will delve into promising therapeutic areas, propose synthetic strategies, and outline robust methodologies for biological evaluation, thereby creating a roadmap for pioneering research in this untapped chemical space.
The this compound Scaffold: A Molecule of Latent Potential
The this compound core presents a unique combination of functional groups that offer multiple avenues for chemical modification and biological interaction. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The amino group can be acylated, alkylated, or serve as a building block for heterocyclic ring formation. The bromine atom, a versatile halogen, can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. This chemical tractability makes the scaffold an attractive starting point for the generation of diverse chemical libraries.
Anticipated Biological Activities: Extrapolating from Analogous Structures
Based on the biological profiles of structurally related compounds, derivatives of this compound are anticipated to exhibit a spectrum of activities, primarily in the realms of oncology and infectious diseases.
Anticancer Potential
The pyridine ring is a common feature in many anticancer agents. The incorporation of amino and halo substituents can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The this compound scaffold could serve as a basis for the design of novel kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site, enhancing binding affinity and selectivity.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a protein kinase, thereby blocking a downstream signaling cascade involved in cancer cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Numerous pyridine and aminopyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The introduction of diverse substituents on the this compound scaffold could lead to compounds with significant cytotoxic activity against cancer cells.
Antimicrobial Activity
The isonicotinic acid moiety is famously present in isoniazid, a frontline antitubercular drug. This precedent suggests that derivatives of this compound could possess antimicrobial properties.
The development of new antibacterial agents is a critical global health priority. The pyridine ring is found in several antibacterial compounds. By modifying the this compound core, it may be possible to develop derivatives that inhibit essential bacterial enzymes or disrupt the bacterial cell wall, leading to bactericidal or bacteriostatic effects.
Fungal infections pose a significant threat, particularly to immunocompromised individuals. The exploration of novel antifungal agents is crucial. The structural features of the this compound scaffold could be exploited to design compounds that interfere with fungal-specific metabolic pathways or cell membrane integrity.
Proposed Synthetic and Experimental Workflows
To systematically explore the biological potential of this compound derivatives, a structured approach encompassing synthesis, biological screening, and structure-activity relationship (SAR) studies is essential.
Synthetic Strategy
A generalized synthetic workflow for generating a library of this compound derivatives is outlined below.
General Synthetic Workflow
Caption: Synthetic workflow for derivative library generation.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold and subsequent biological testing will be crucial for establishing a clear structure-activity relationship.
Key SAR Questions to Address:
-
Role of the Amide/Ester Linker: How does the nature of the R group in the amide or ester functionality influence activity?
-
Impact of the 5-Amino Group: Is the free amino group essential for activity, or can it be acylated or incorporated into a heterocyclic system?
-
Significance of the 2-Bromo Substituent: How does replacing the bromine with different aryl or alkyl groups via cross-coupling affect potency and selectivity?
The data generated from these studies will guide the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
While the biological landscape of this compound derivatives remains largely unexplored, the foundational principles of medicinal chemistry and the known activities of related heterocyclic compounds provide a compelling rationale for their investigation. This guide serves as a foundational document, offering a strategic framework for the synthesis, biological evaluation, and optimization of this promising class of molecules. The insights gained from such research have the potential to contribute significantly to the development of novel therapeutics for cancer and infectious diseases, underscoring the importance of venturing into uncharted chemical territories.
References
As this is a forward-looking guide based on extrapolated data, a traditional reference list of specific studies on this compound derivatives is not applicable. The principles and methodologies described are based on established practices in medicinal chemistry and drug discovery.
An In-Depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-bromoisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural arrangement, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for chemical modification. This versatility has made it a sought-after intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this compound, offering insights for researchers engaged in drug discovery and development.
Introduction: The Significance of Pyridine Carboxylic Acids in Medicinal Chemistry
Pyridine carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, influencing factors such as solubility, basicity, and the ability to form hydrogen bonds with biological targets. This has led to their widespread use in the development of therapeutics for a range of diseases, including cancer, tuberculosis, and cardiovascular disorders.
This compound (IUPAC Name: 5-amino-2-bromopyridine-4-carboxylic acid) is a member of this important class of compounds. Its strategic placement of functional groups allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse molecular libraries for drug screening.
Discovery and Historical Context
While a singular, seminal "discovery" paper in a traditional academic journal for this compound is not readily apparent in the public domain, its emergence is closely tied to the advancement of synthetic methodologies for creating complex substituted pyridines for pharmaceutical research. The earliest detailed public record of a scalable synthesis appears in patent literature, highlighting its role as a key intermediate in the development of novel therapeutic agents.
A significant disclosure is found in the Chinese patent CN101863830A , which outlines a multi-step synthesis for the compound. This indicates that by the time of this patent's publication, the utility of this compound as a building block was recognized within the pharmaceutical industry. The development of this synthetic route was likely driven by the need for a reliable source of this intermediate for the synthesis of more complex drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1242336-80-6[2] |
| Molecular Formula | C₆H₅BrN₂O₂[2] |
| Molecular Weight | 217.02 g/mol [2] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents; varying solubility in aqueous solutions.[3] |
| SMILES | O=C(O)C1=C(N)C=NC(Br)=C1[2] |
| InChI Key | TZANKVNNHOWWKK-UHFFFAOYSA-N[4] |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The route described in Chinese patent CN101863830A provides a practical approach for its preparation.[3]
Synthetic Route Overview (Based on CN101863830A)
The synthesis commences with a commercially available starting material and proceeds through a series of transformations to install the required functional groups on the pyridine ring.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on typical organic synthesis procedures)
The following is a representative, detailed experimental protocol derived from the general steps outlined in the patent literature and standard organic chemistry practices. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Bromination of the Pyridine Ring
-
Objective: To introduce a bromine atom at the desired position on the pyridine ring.
-
Procedure:
-
Dissolve the starting pyridine derivative in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude brominated intermediate.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Functional Group Interconversion
-
Objective: To convert an existing functional group into the desired carboxylic acid. This may involve multiple chemical transformations.
-
Procedure:
-
Protect any reactive functional groups if necessary.
-
Perform the desired chemical transformation (e.g., oxidation of a methyl group to a carboxylic acid).
-
Deprotect the protecting groups.
-
Isolate and purify the resulting intermediate.
-
Step 3: Introduction of the Amino Group
-
Objective: To introduce the amino group at the 5-position of the pyridine ring.
-
Procedure:
-
Utilize a suitable amination reaction, such as a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.
-
Carefully control the reaction conditions to ensure regioselectivity.
-
Isolate and purify the final product, this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its three distinct functional groups offer a platform for combinatorial chemistry and the generation of diverse compound libraries.
Role as a Key Building Block
The bromine atom at the 2-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR).
The amino group at the 5-position can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. The carboxylic acid at the 4-position can be converted to esters, amides, or other derivatives, further expanding the chemical space that can be explored.
Caption: Chemical transformations of this compound.
Therapeutic Targets and Derivatives in Oncology
Derivatives of this compound have shown promise as inhibitors of various protein kinases, a class of enzymes that are often dysregulated in cancer. The pyridine scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. By modifying the substituents at the 2, 4, and 5-positions, researchers can fine-tune the selectivity and potency of these inhibitors.
While specific clinical candidates derived directly from this compound are not extensively documented in publicly available literature, the frequent appearance of this and similar scaffolds in patents from major pharmaceutical companies suggests its importance in internal drug discovery programs targeting cancer.
Conclusion and Future Perspectives
This compound is a prime example of a versatile building block that has gained prominence in modern medicinal chemistry. While its initial discovery is not marked by a single, celebrated publication, its value is evident from its role in the synthesis of complex molecules with therapeutic potential, as documented in the patent literature. The continued exploration of derivatives based on this scaffold is likely to yield novel drug candidates targeting a range of diseases, particularly in the field of oncology. As synthetic methodologies evolve, we can expect to see even more efficient and diverse applications of this important intermediate in the quest for new medicines.
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A Technical Guide to Unlocking the Research Potential of 5-Amino-2-bromoisonicotinic Acid
This guide provides an in-depth exploration of 5-Amino-2-bromoisonicotinic acid, a versatile heterocyclic building block. We will delve into its core chemical attributes and outline promising, under-explored research avenues in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features for novel applications.
Foundational Chemistry and Reactivity Profile
This compound (IUPAC name: 5-Amino-2-bromopyridine-4-carboxylic acid) is a trifunctional pyridine derivative. Its strategic placement of an amino group, a bromine atom, and a carboxylic acid on the isonicotinic acid scaffold makes it a highly valuable starting material for chemical synthesis. The molecular formula is C₆H₅BrN₂O₂, with a molecular weight of approximately 217.02 g/mol .[1]
The key to its research potential lies in the orthogonal reactivity of its three functional groups:
-
The Bromine Atom (C2-position): This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
-
The Amino Group (C5-position): This nucleophilic site can be acylated, alkylated, or used as a directing group in further aromatic substitutions. Its presence also influences the electronic properties of the pyridine ring.
-
The Carboxylic Acid Group (C4-position): This group is readily converted into esters, amides, or other derivatives. This functionality is crucial for creating peptidomimetics, forming coordinating bonds with metal centers, or for attachment to larger molecular scaffolds.
The interplay of these groups allows for a stepwise and controlled diversification of the core structure, enabling the construction of complex molecular architectures.
Potential Research Area 1: Kinase Inhibitor Scaffolds
Rationale: The 2-aminopyridine moiety is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors (e.g., Dasatinib).[2] This structural element mimics the adenine part of ATP, allowing it to form key hydrogen bonds within the ATP-binding pocket of various kinases.[3] this compound provides an excellent starting point for creating novel kinase inhibitor libraries. The bromine at the 2-position can be substituted via Suzuki-Miyaura coupling to introduce various fragments that can occupy the solvent-exposed region of the kinase domain, while the carboxylic acid can be functionalized to enhance solubility or introduce further interaction points.
Proposed Research Workflow: Synthesis of a Kinase Inhibitor Library
This workflow outlines the synthesis of a library of compounds where the bromine is replaced with an aryl group and the carboxylic acid is converted to a series of amides.
Caption: Workflow for generating a kinase inhibitor library.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridine substrates.[4][5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1 ratio) or DMF.
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) for less reactive coupling partners.[6]
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-amino-2-aryl-isonicotinic acid intermediate.
Experimental Protocol: Amide Coupling
This protocol employs standard peptide coupling reagents.[7][8]
-
Activation: Dissolve the 5-amino-2-aryl-isonicotinic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq.) or a carbodiimide like DIC (1.1 eq.) along with an additive like HOBt (1.1 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours until completion, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the final amide product via column chromatography or recrystallization.
| Parameter | Suzuki-Miyaura Coupling | Amide Coupling |
| Key Reagents | Arylboronic Acid, Pd Catalyst, Base | Amine, Coupling Reagent, Base |
| Typical Solvents | 1,4-Dioxane/H₂O, DMF, Toluene | DMF, DCM, THF |
| Temperature | 80-110 °C | 0 °C to Room Temperature |
| Typical Yields | 60-95% (substrate dependent) | 70-98% |
Potential Research Area 2: Bio-inspired Metal-Organic Frameworks (MOFs) and Coordination Polymers
Rationale: Amino acids are excellent ligands for forming stable complexes with transition metals.[9][10][11] The structure of this compound offers multiple coordination sites: the nitrogen of the pyridine ring, the carboxylate group (acting in a monodentate or bidentate fashion), and potentially the exocyclic amino group. This multi-modal coordination capability makes it an intriguing candidate for constructing novel metal-organic frameworks (MOFs) or coordination polymers. The bromine atom can be retained for post-synthetic modification of the framework, or it can be replaced prior to polymerization to tune the electronic properties and steric bulk of the linker.
Proposed Research Workflow: Synthesis of a Coordination Polymer
Caption: Workflow for MOF/Coordination Polymer Synthesis.
Experimental Protocol: Solvothermal Synthesis
-
Preparation: In a small glass vial, combine this compound (e.g., 0.1 mmol) and a transition metal salt such as Zn(NO₃)₂·6H₂O or Cu(OAc)₂·H₂O (0.1 mmol).
-
Solvent Addition: Add a high-boiling point solvent or a mixture of solvents, such as DMF, DEF, or ethanol (3-5 mL).
-
Sealing: Seal the vial and place it inside a larger, Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in a programmable oven to a specific temperature (typically 80-150 °C) for a period of 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by filtration, wash with the mother liquor, and dry in air.
-
Characterization: Analyze the product using single-crystal X-ray diffraction to determine the structure. Further characterization can include Powder X-ray Diffraction (PXRD) to confirm phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements to evaluate porosity.
Other Promising Avenues
-
Anti-inflammatory Agents: The isonicotinic acid core is found in compounds with anti-inflammatory properties.[12] The functional handles on this compound allow for the synthesis of derivatives that could be screened for activity against inflammatory targets like COX-2.
-
Probes for Chemical Biology: The core scaffold can be elaborated with fluorescent tags or reactive handles to create chemical probes for studying biological systems. The defined substitution pattern allows for precise placement of these functionalities.
Conclusion
This compound is more than a simple chemical intermediate; it is a platform for innovation. Its trifunctional nature provides a robust and flexible starting point for constructing diverse and complex molecules. The research areas outlined in this guide—kinase inhibition and metal-organic frameworks—represent just two of the many exciting possibilities. By applying modern synthetic methodologies like palladium-catalyzed cross-coupling and robust amide bond formation, researchers can unlock the full potential of this versatile building block to address challenges in medicine, materials science, and beyond.
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- Gilani, S. J., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(10), 1649.
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An In-depth Technical Guide to the Safe Handling of 5-Amino-2-bromoisonicotinic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Amino-2-bromoisonicotinic acid (CAS No. 1242336-80-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety rooted in scientific understanding.
Compound Profile and Hazard Identification
This compound is a substituted pyridine derivative with a molecular weight of 217.02 g/mol .[1] Its structure, featuring a bromo group, a carboxylic acid, and an amino group on a pyridine ring, makes it a valuable building block in medicinal chemistry and novel material synthesis. However, these same functional groups contribute to its potential hazards.
A thorough risk assessment is the foundation of safe handling. Based on available Safety Data Sheets (SDS) and data for structurally similar compounds, this compound is classified under the Globally Harmonized System (GHS) with specific health hazards. While data for this exact compound is limited, a conservative approach based on related structures like 2-Amino-3-bromoisonicotinic acid and 5-Bromonicotinic acid is warranted.[2][3]
GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] | GHS07 (Exclamation Mark)[1] | Warning[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] | GHS07 (Exclamation Mark) | Warning |
This table is a synthesis of data from supplier SDS for this compound and closely related analogs. The GHS07 pictogram and "Warning" signal word are consistently indicated.[1][4]
Toxicological Profile:
-
Oral Toxicity: Harmful if swallowed, classified as Acute Toxicity, Category 4.[2] Ingestion can lead to systemic effects.
-
Dermal Irritation: Causes skin irritation.[2][3] Prolonged contact with the solid or its solutions can lead to redness and inflammation.
-
Eye Irritation: Causes serious eye irritation.[2][3] Direct contact with the dust or solutions can result in significant damage if not addressed immediately.
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation upon inhalation.[2][3]
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. The logic is simple: first, remove or contain the hazard at its source; second, protect the individual.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a properly functioning chemical fume hood.[5] This is non-negotiable. The hood contains airborne particulates and potential vapors, preventing inhalation, which is a primary exposure route.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the workspace.[3][6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and associated risks. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on laboratory task.
-
Eye and Face Protection: Use chemical safety glasses as a minimum.[2] When there is a risk of splashing (e.g., during dissolution or reaction quenching), upgrade to chemical goggles and/or a full-face shield.[3][6]
-
Skin Protection: Wear a flame-resistant lab coat, fully fastened. Protective gloves (nitrile or neoprene) are mandatory.[2] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, for cleaning up spills or when the potential for generating significant dust exists, a NIOSH-approved N95 or P95 particulate respirator should be used.[2]
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs minimizes variability and risk.
Weighing and Transferring the Solid Compound
-
Preparation: Don appropriate PPE (lab coat, safety glasses, gloves). Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound in the hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid creating dust clouds by moving slowly and deliberately.
-
Cleaning: Securely close the stock container. Wipe the spatula and any surfaces with a damp cloth to collect residual dust, treating the cloth as contaminated waste.
-
Completion: Record the weight and proceed with the experiment.
Solution Preparation
-
Setup: Perform all work in a chemical fume hood. Place a beaker or flask of the chosen solvent on a stir plate.
-
Addition: Add the weighed this compound to the solvent in portions while stirring. Adding the solid to the liquid minimizes the potential for splashing and dust generation.
-
Dissolution: If necessary, gently heat the solution to aid dissolution, being mindful of the solvent's flash point.
-
Storage: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with the location of safety equipment and emergency protocols.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[2][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the Safety Data Sheet.[2]
Spill Response
The appropriate response depends on the scale of the spill. The following decision tree illustrates the general workflow.
Caption: Decision tree for responding to a chemical spill.
-
For small spills (solid): Without creating dust, gently sweep the material into a suitable, labeled container for disposal.[2] Use a damp paper towel for final cleanup and dispose of it as hazardous waste.
-
For small spills (liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]
-
For large spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[6]
Storage and Waste Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents.[8] Storage at room temperature is generally acceptable, though some suppliers recommend 4°C for long-term stability.[1][2]
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][7] Follow all local, state, and federal regulations. Do not dispose of it down the drain.[2]
Conclusion
This compound is a compound with significant potential in research and development. Its safe use hinges on a thorough understanding of its hazards and the diligent application of the control measures outlined in this guide. By integrating these principles of hazard identification, risk mitigation, and emergency preparedness into all laboratory workflows, researchers can handle this compound with confidence and safety.
References
- 3-Bromopyridine Safety D
- MSDS - Safety D
- 2-Bromopyridine Safety Data Sheet.Jubilant Ingrevia Limited.[Link]
- Pyridine Hazard Assessment.
- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid.MDPI.[Link]
- GHS Classific
- 2-Amino-5-bromonicotinic acid Compound Summary.PubChem.[Link]
Sources
An In-Depth Technical Guide to the Commercial Availability and Application of 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromoisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, offer multiple points for chemical modification. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and, most importantly, its practical applications in the synthesis of biologically active molecules, supported by detailed experimental protocols.
Commercial Availability
This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development needs. The primary CAS number for this compound is 1242336-80-6 . When sourcing this reagent, it is crucial to verify the CAS number and request a certificate of analysis to ensure the quality and purity of the material.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| American Elements | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | Research and bulk quantities |
| ChemScene | ≥97% | Milligrams to grams |
| Benchchem | Research grade | Inquire for quantities |
| Synblock | ≥98% | Milligrams to grams |
It is advisable to contact these and other reputable chemical suppliers directly to obtain the most current information on availability, pricing, and lead times.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂[1] |
| Molecular Weight | 217.02 g/mol [1] |
| Appearance | Typically an off-white to pale yellow crystalline powder |
| Solubility | Soluble in many organic solvents such as DMSO and DMF; sparingly soluble in water[2] |
| Storage | Store in a cool, dry, and well-ventilated area, away from light and incompatible substances. Recommended storage temperature is often 4°C.[1] |
Quality Control: Researchers should always obtain and review the Certificate of Analysis (CoA) from the supplier. Key parameters to check include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be ≥97% for most applications.
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.
-
Residual Solvents: Should meet the International Council for Harmonisation (ICH) Q3C guidelines.
-
Moisture Content: Determined by Karl Fischer titration.
Synthesis and Potential Impurities
While a specific, detailed, and publicly available synthesis protocol for this compound is not widespread in peer-reviewed journals, its synthesis can be inferred from established methods for analogous compounds. The synthesis of the related 5-bromonicotinic acid, for example, involves the direct bromination of nicotinic acid.[3][4] A plausible synthetic route for this compound would likely involve multiple steps, potentially starting from a commercially available aminopyridine derivative, followed by bromination and carboxylation steps.
Understanding the synthetic route is critical for anticipating potential impurities. Possible impurities could include:
-
Isomeric impurities: Bromination at other positions of the pyridine ring.
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Formed from side reactions during the synthesis.
These impurities can often be detected by HPLC and characterized by LC-MS. For applications in drug development, it is crucial to either source highly pure material or purify the compound in-house to remove any impurities that could interfere with subsequent reactions or biological assays.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a diverse range of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid and amino groups are ideal for amide bond formation and other derivatizations.
The Power of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the pyridine ring. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If DMF is the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[5]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-2-arylisonicotinic acid.
The Versatility of Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, and the carboxylic acid and amino moieties of this compound and its derivatives provide ample opportunities for creating diverse libraries of compounds.[6] The carboxylic acid can be coupled with a wide range of amines, and the amino group can be acylated with various carboxylic acids.
Caption: General workflow for amide bond formation.
This protocol describes a general method for the coupling of a carboxylic acid with an amine, which can be adapted for this compound.
Materials:
-
Carboxylic acid (e.g., this compound) (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling reagent (e.g., HATU, EDC/HOBt) (1.0-1.2 equiv)
-
Organic base (e.g., DIPEA or Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Activation: To a solution of the carboxylic acid in the anhydrous solvent, add the coupling reagent and the organic base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Field-Proven Insight: Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] The pyridine-carboxamide scaffold is a common feature in many PARP inhibitors. This compound and its derivatives are attractive starting materials for the synthesis of novel PARP inhibitors due to the ability to introduce diverse substituents at the 2-position via Suzuki coupling and to form the critical amide bond.[7][8][9] While a specific, publicly disclosed PARP inhibitor in late-stage clinical trials or on the market that explicitly uses this compound in its synthesis is not readily found in the searched literature, the structural motif is highly relevant to the design of new chemical entities in this class.[10][11]
Conclusion
This compound is a commercially accessible and highly versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a bromine atom, an amino group, and a carboxylic acid on a pyridine ring provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily perform Suzuki-Miyaura cross-coupling and amide bond formation reactions makes this reagent particularly valuable for generating libraries of compounds for lead optimization and the exploration of structure-activity relationships. As the demand for novel therapeutics, particularly in oncology, continues to grow, the utility of this compound as a key synthetic intermediate is expected to increase.
References
- Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. PMC - NIH, 2024. [Link]
- (12)
- RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. PubMed, 2020. [Link]
- Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. N.p., 2020. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central, 2024. [Link]
- Suzuki Coupling. Organic Chemistry Portal, n.d. [Link]
- Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. N.p., n.d. [Link]
- On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
- Designing PARP-specific inhibitors would enhance their effectiveness against cancer. N.p., 2020. [Link]
- Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. 5Z.com, n.d. [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. N.p., n.d. [Link]
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applic
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI, n.d. [Link]
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
- Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. PubMed Central, n.d. [Link]
- Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. OUCI, n.d. [Link]
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An In-depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid Structural Analogs for Drug Discovery
Foreword: The Strategic Value of the 5-Amino-2-bromoisonicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its ability to engage in a multitude of biological interactions. Its inherent electronic properties, capacity for hydrogen bonding, and tunable steric features make it a privileged structure in the design of novel therapeutics.[1] Within this vast chemical space, this compound emerges as a particularly strategic starting point for the development of targeted therapies. The orthogonal reactivity of its functional groups—the nucleophilic amino group, the electrophilic bromo position amenable to cross-coupling reactions, and the carboxylic acid ready for amide linkage or bioisosteric replacement—offers a powerful platform for the generation of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of structural analogs of this compound, with a focus on anticancer agent development.
The Core Scaffold: Physicochemical Properties and Synthetic Access
This compound, with the chemical formula C₆H₅BrN₂O₂, is a crystalline solid with a molecular weight of 217.02 g/mol . Its structure presents a unique combination of functionalities that are ripe for chemical modification.
| Property | Value | Source |
| CAS Number | 1242336-80-6 | |
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 | |
| SMILES | O=C(O)C1=C(N)C=NC(Br)=C1 |
A common synthetic route to access substituted 2-amino isonicotinic acids involves a one-pot condensation reaction reminiscent of the Guareschi-Thorpe condensation, which utilizes 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[2] This method provides a versatile approach to a variety of substituted 2-amino isonicotinic acids.[2]
Strategic Derivatization: Building a Library of Analogs
The true power of the this compound scaffold lies in its amenability to a wide array of chemical transformations. This section will detail key synthetic strategies for generating a diverse library of analogs.
C2-Position Modification via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast range of aryl, heteroaryl, and alkynyl substituents.
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing 2-aryl and 2-heteroaryl derivatives of 5-aminoisonicotinic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound or its methyl ester
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., DMF, 1,4-dioxane/water)
-
-
Procedure:
-
To a dry reaction vessel, add this compound (or its ester), the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If the isonicotinic acid was used, acidify the mixture to precipitate the product. If the ester was used, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura coupling.
The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as valuable handles for further functionalization or as key pharmacophoric elements.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound or its methyl ester
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂, 2.5-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, palladium catalyst, and CuI.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 80-100 °C, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
-
C4-Carboxylic Acid Modification
The carboxylic acid functionality at the C4-position is a versatile handle for introducing a wide range of substituents through amide bond formation or for exploring bioisosteric replacements.
Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments and modulating physicochemical properties. A variety of coupling reagents can be employed to facilitate this transformation.
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Base (e.g., DIPEA or triethylamine, 2-3 equivalents)
-
Solvent (e.g., DMF or isopropyl acetate)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add HATU and the amine.
-
Slowly add the base to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
Logical Workflow for HATU Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Replacing the carboxylic acid group with a bioisostere can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. The choice of bioisostere can influence acidity, lipophilicity, and metabolic stability.
C5-Amino Group Modification
The amino group at the C5-position can be acylated or transformed into other functional groups to explore structure-activity relationships. For instance, acylation with various acid chlorides or anhydrides can introduce a range of substituents.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Analogs of this compound are being investigated for a variety of therapeutic applications, with a particular focus on oncology. The versatile scaffold allows for the design of inhibitors targeting key signaling pathways involved in cancer progression.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology.[3] The this compound scaffold can be elaborated to generate potent kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Nicotinamide derivatives have shown promise as VEGFR-2 inhibitors. For example, a series of novel nicotinamide derivatives were synthesized and evaluated for their anti-proliferative activities against HCT-116 and HepG2 cancer cell lines.[1] One of the most active compounds exhibited an IC₅₀ value of 77.02 nM against VEGFR-2 and displayed potent cytotoxicity against the cancer cell lines.[1] This highlights the potential of the nicotinamide core, which is structurally related to isonicotinic acid, in designing effective VEGFR-2 inhibitors.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[4][5][6] The development of isoform-specific PI3K inhibitors is an active area of research.[4][7] Pyridopyrimidinone derivatives, which can be synthesized from aminopyridine precursors, have been identified as potent and selective inhibitors of the PI3Kα H1047R mutant.[8]
Signaling Pathway of PI3K/AKT/mTOR:
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Several classes of compounds, including isothiocyanates and certain pyridine derivatives, have been shown to inhibit tubulin polymerization.[3][9] The this compound scaffold can be used to design novel tubulin polymerization inhibitors. For instance, 2-anilinopyridine–arylpropenone conjugates have demonstrated significant inhibitory effects on tubulin polymerization, with some compounds exhibiting IC₅₀ values in the low micromolar range.[9]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of this compound analogs is still emerging, general trends can be inferred from related compound series.
-
C2-Substituent: The nature of the aryl or heteroaryl group at the C2-position is critical for target engagement. Electron-donating or -withdrawing groups on this ring can modulate binding affinity and selectivity.
-
C4-Amide: The substituent on the amide nitrogen can influence solubility, cell permeability, and interactions with the target protein. A variety of alkyl, aryl, and heterocyclic amines should be explored.
-
C5-Amino Group: Acylation or other modifications of the C5-amino group can impact the electronic properties of the pyridine ring and provide additional points of interaction with the target.
Illustrative SAR Table for Hypothetical Analogs:
| Compound | R¹ (C2-Position) | R² (Amide) | Anticancer Activity (IC₅₀, µM) |
| 1a | Phenyl | -H | 15.2 |
| 1b | 4-Methoxyphenyl | -H | 8.5 |
| 1c | 4-Chlorophenyl | -H | 12.8 |
| 2a | Phenyl | Benzyl | 5.1 |
| 2b | 4-Methoxyphenyl | Benzyl | 2.3 |
| 2c | 4-Chlorophenyl | Benzyl | 4.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The ability to systematically modify three distinct positions on the molecule allows for the generation of large and diverse chemical libraries. Future research should focus on:
-
Expansion of the Analog Library: Synthesis and evaluation of a wider range of analogs with diverse substituents at the C2, C4, and C5 positions.
-
In-depth Biological Evaluation: Screening of these analogs against a panel of cancer cell lines and a broad range of kinases and other relevant biological targets to identify potent and selective lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their effects, including identification of direct binding partners and downstream signaling consequences.
-
Pharmacokinetic Profiling: Assessment of the drug-like properties of lead compounds, including solubility, metabolic stability, and in vivo efficacy in preclinical models.
References
- Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]
- Nussinov, R., et al. (2020). PI3K Inhibitors: Review and New Concepts. Chemical Science, 11(23), 5855-5865. [Link]
- Scott, J. S., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters, 13(5), 787-794. [Link]
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- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
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- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Demeunynck, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5267. [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
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- El-Sayed, M. A. A., et al. (2019).
- ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]
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Introduction: The Scientific Imperative for Theoretical Analysis
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-Amino-2-bromoisonicotinic Acid
This guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and applying computational chemistry techniques to this and similar heterocyclic compounds.
This compound (C₆H₅BrN₂O₂) is a substituted pyridine derivative.[1] The isonicotinic acid scaffold is a recurring motif in molecules of significant pharmacological interest.[2][3] Its derivatives are explored for a range of applications, including their potential as intermediates in the synthesis of novel antiviral and antitumor agents.[4] Given the synthetic and pharmaceutical importance of this class of molecules, a deep understanding of their structural and electronic properties is paramount for predicting their reactivity, stability, and potential biological interactions.
Experimental characterization, while indispensable, can be augmented and guided by theoretical studies. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-destructive means to probe molecular characteristics at the atomic level.[5] Such studies can elucidate geometric parameters, vibrational frequencies, and electronic properties like frontier molecular orbitals and electrostatic potential surfaces, which are critical for understanding chemical behavior.[3][6] This guide outlines a validated theoretical approach to thoroughly characterize this compound, providing a foundational dataset for future research and development.
Computational Methodology: A Validated Workflow
The selection of an appropriate computational method is critical for obtaining results that are both accurate and computationally feasible. For organic molecules containing halogens and heteroatoms, Density Functional Theory (DFT) has consistently been shown to provide a reliable balance of accuracy and efficiency.[2][3]
The DFT Approach: Rationale and Selection
We recommend the use of Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G** basis set. This combination is widely recognized for its efficacy in calculating the molecular geometries and vibrational frequencies of heterocyclic compounds.[3] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange-correlation effects. The 6-311G** basis set, a Pople-style basis set, provides a flexible description of the electron distribution by employing multiple functions for valence electrons and including polarization functions on both heavy atoms and hydrogen atoms (**).
Step-by-Step Computational Protocol
-
Initial Structure Generation : The 3D structure of this compound is first constructed using molecular modeling software.
-
Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP/6-311G** level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable point on the potential energy surface).
-
Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.
-
-
Property Calculations : Using the optimized geometry, further single-point calculations are conducted to determine key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP).
-
The entire computational workflow can be visualized as follows:
Caption: A flowchart illustrating the recommended DFT-based computational workflow.
Results and Discussion: A Theoretical Profile
This section details the expected theoretical results for this compound, providing a comprehensive molecular profile.
Molecular Geometry and Structural Parameters
The geometry optimization process yields the most stable 3D conformation of the molecule. The key structural parameters, including bond lengths and angles, can then be analyzed. The pyridine ring is expected to be largely planar, with the amino and carboxylic acid groups as substituents.
Caption: A 2D representation of this compound's molecular structure.
The calculated bond lengths and angles provide a quantitative description of the molecular structure. For substituted pyridine rings, DFT calculations have shown excellent agreement with experimental X-ray diffraction data.[3]
| Parameter | Description | Expected Value (Å or °) |
| C-Br | Bond length of the Carbon-Bromine bond | ~1.89 Å |
| C-N (ring) | Average bond length of Carbon-Nitrogen in the pyridine ring | ~1.34 Å |
| C-C (ring) | Average bond length of Carbon-Carbon in the pyridine ring | ~1.39 Å |
| C-NH₂ | Bond length between the ring and the amino group | ~1.37 Å |
| C-COOH | Bond length between the ring and the carboxylic acid group | ~1.50 Å |
| ∠C-N-C | Bond angle within the pyridine ring | ~117° |
| ∠C-C(Br)-N | Bond angle at the bromine-substituted carbon | ~123° |
Table 1: Predicted key geometric parameters for this compound.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be used to assign the bands observed in experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP/6-311G**, a scaling factor of ~0.967 is often appropriate.
| Functional Group | Vibrational Mode | Expected Scaled Frequency (cm⁻¹) |
| -NH₂ | Symmetric/Asymmetric Stretching | 3300 - 3500 |
| O-H (acid) | Stretching | ~3100 (broad) |
| C-H (ring) | Stretching | 3000 - 3100 |
| C=O (acid) | Stretching | ~1720 |
| C=N, C=C | Ring Stretching | 1400 - 1600 |
| C-Br | Stretching | 550 - 650 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Caption: A conceptual diagram of the HOMO-LUMO energy gap.
For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting their electron-donating nature. The LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.
| Parameter | Description | Expected Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.7 eV |
Table 3: Predicted Frontier Molecular Orbital energies.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.
-
Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino and carboxylic acid groups.
-
Green regions represent areas of neutral potential.
The MEP analysis helps in rationalizing the molecule's intermolecular interactions and reactivity patterns in chemical reactions.
Conclusion and Future Directions
The theoretical study of this compound using DFT at the B3LYP/6-311G** level of theory provides a detailed and predictive understanding of its structural, spectroscopic, and electronic properties. The optimized geometry, vibrational frequencies, FMO analysis, and MEP map collectively create a comprehensive chemical profile. This information is invaluable for:
-
Guiding synthetic strategies by predicting reactive sites.
-
Aiding in the interpretation of experimental spectroscopic data.
-
Providing a basis for structure-activity relationship (SAR) studies in drug discovery.
Future work could involve extending these studies to the condensed phase by incorporating solvent effects, or exploring the molecule's interaction with biological targets through molecular docking simulations, for which the calculated electronic properties would serve as essential input parameters.[2][5]
References
- Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Source: Taylor & Francis Online. URL: [Link]
- Experimental and vdW-DFT Study of the Structure, Properties, and Stability of Isonicotinic Acid Self-Assembled Monolayers on Gold. Source: CONICET. URL: [Link]
- Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Source: MDPI. URL: [Link]
- Synthesis, anti‐proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes.
- Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex.
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Methodological & Application
Application Notes and Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Amino-2-bromoisonicotinic Acid
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of complex molecular architectures, particularly within medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: the bromo substituent at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the amino and carboxylic acid moieties provide sites for further derivatization or act as key pharmacophoric elements.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] This guide provides a comprehensive technical overview, field-proven insights, and detailed protocols for the successful application of this compound in Suzuki coupling reactions. We will delve into the substrate's unique reactivity, navigate the common challenges associated with heteroaromatic couplings, and present robust methodologies to empower researchers in their synthetic endeavors.
A Substrate-Centric Analysis: Understanding the Reactivity of this compound
A successful synthetic strategy begins with a deep understanding of the substrate. The structure of this compound presents a unique combination of electronic and steric factors that profoundly influence its behavior in the Suzuki-Miyaura catalytic cycle.
-
The Pyridine Core: The nitrogen atom within the pyridine ring is a Lewis base, which can coordinate to the palladium catalyst. This coordination can sometimes sequester the catalyst, leading to deactivation or reduced reaction rates, a common challenge in coupling reactions involving N-heterocycles.[2][3]
-
The 2-Bromo Substituent: The C-Br bond is the reactive site for the crucial oxidative addition step. The position of the bromine atom at C2, adjacent to the electron-withdrawing nitrogen, renders this carbon atom sufficiently electrophilic to facilitate oxidative addition. The general reactivity order for organohalides in Suzuki couplings is I > Br > OTf >> Cl, making the bromo-substituent a reliable and commonly used coupling partner.[1][4]
-
The 5-Amino Group: This electron-donating group increases the electron density of the pyridine ring, which can make the oxidative addition step more challenging compared to electron-deficient systems.[5] Furthermore, the primary amine contains labile N-H protons. While traditionally viewed as problematic, modern Suzuki protocols often tolerate unprotected amines, avoiding the need for additional protection-deprotection steps.[6]
-
The 4-Carboxylic Acid Group: Like the amino group, the carboxylic acid possesses a labile O-H proton. Its presence can influence the choice of base, as a sufficiently strong base is required to deprotonate the acid while also facilitating the catalytic cycle. Successful couplings of unprotected pyridylcarboxylic acids have been reported, demonstrating the feasibility of this transformation.[6]
Navigating these competing factors—catalyst inhibition, labile protons, and mixed electronic effects—is the key to unlocking the synthetic potential of this versatile substrate.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7] Understanding this cycle is paramount for rational troubleshooting and optimization.
Figure 2. A step-by-step workflow for the Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product and any unreacted starting material, then extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-5'-aryl-isonicotinic acid derivative.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and library synthesis, microwave irradiation can significantly reduce reaction times. [8] Procedure:
-
Combine the reagents (substrate, boronic acid, base, catalyst, ligand) in a microwave-safe reaction vial.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the target temperature (e.g., 120–150 °C) for a set time (e.g., 15–60 minutes).
-
After cooling, perform the workup and purification as described in Protocol 1.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions reported for Suzuki couplings of structurally related substrates, providing a valuable reference for experimental design.
| Entry | Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 / 12 | 60-85 | [9] |
| 2 | 5-Bromonicotinic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 / 24 | 85-89 | [10] |
| 3 | 2-Bromopyridine Derivatives | Pd₂(dba)₃ / Phosphine Oxide Ligand | CsF / t-BuOLi | Dioxane | 90-105 / 14-18 | 50-70 | [11] |
| 4 | 2-Chloropyridines | PdCl₂ / Aminopyridine Ligand | K₂CO₃ | H₂O/Toluene | 100 / 1-4 | >90 | [12] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst/ligand system.3. Poor choice of base or solvent.4. Low reaction temperature. | 1. Ensure thorough degassing of solvents and reaction vessel.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase catalyst loading.3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (try adding water).4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Boronic acid is unstable under reaction conditions, reacting with trace water/protons instead of transmetalating. | 1. Use the corresponding boronic acid pinacol ester, which is often more stable.2. Use a milder base (e.g., K₂CO₃) or anhydrous conditions.3. Ensure the boronic acid reagent is of high purity. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by certain reaction conditions. [7] | 1. Rigorously exclude oxygen through proper degassing techniques.2. Lower the reaction temperature. |
| Complex Product Mixture | Side reactions involving the amino or carboxylic acid groups. | 1. Consider protecting the carboxylic acid as a methyl or ethyl ester if other methods fail. The amino group is generally tolerated. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a vast chemical space of high-value compounds. While the substrate's multifunctionality presents unique challenges, they can be reliably overcome through a rational approach to reaction design. By carefully selecting an appropriate palladium catalyst system with robust ligands, optimizing the base and solvent, and employing rigorous anaerobic techniques, researchers can successfully leverage this versatile building block in their synthetic campaigns. The protocols and insights provided in this guide serve as a comprehensive resource for achieving efficient, high-yielding, and reproducible results in the synthesis of novel pyridine-based derivatives.
References
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. - Semantic Scholar. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. (2005).
- Suzuki reaction - Wikipedia. (n.d.).
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. (n.d.).
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. (n.d.).
- High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. ResearchGate. (2025, August 7).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. (2017, January 27).
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. (n.d.).
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. (n.d.).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? Reddit. (2021, July 9).
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5-Amino-2-bromoisonicotinic Acid: A Versatile Precursor for Advanced Chemical Synthesis
Introduction
5-Amino-2-bromoisonicotinic acid is a strategically important synthetic precursor, valued by researchers and drug development professionals for its versatile reactivity. This substituted pyridine derivative, with the molecular formula C₆H₅BrN₂O₂, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules.[1][2][3] Its structure incorporates three key functional groups: a bromine atom at the 2-position, an amino group at the 5-position, and a carboxylic acid at the 4-position (the isonicotinic acid framework). This unique arrangement of reactive sites allows for selective and sequential modifications, making it an invaluable tool in the construction of novel compounds for medicinal chemistry and materials science.
The strategic placement of the bromo, amino, and carboxylic acid functionalities enables a diverse range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or diazotized. The carboxylic acid provides a handle for forming amides, esters, and other derivatives. This multi-faceted reactivity profile allows for the efficient construction of highly functionalized pyridine scaffolds, which are prevalent in many biologically active compounds, including kinase inhibitors.[4][5][6]
This document provides a comprehensive guide to the application of this compound as a synthetic precursor. It will delve into its core reactivity, provide detailed protocols for key transformations, and showcase its utility in the synthesis of high-value molecules.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 1242336-80-6 | [1] |
| Appearance | Solid | [7] |
| Solubility | Soluble in organic solvents; varying solubility in aqueous solutions. | [2] |
| Storage | 4°C, protected from light. | [1] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a modular approach to the synthesis of complex target molecules. The three primary sites of reactivity are the C2-Bromo, C5-Amino, and C4-Carboxylic Acid groups.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.[8][9] In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of catalyst and ligand can significantly impact reaction efficiency, particularly with heteroaromatic substrates.
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) to the flask.
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[11][12] This reaction allows for the coupling of the C2-bromo position with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) is used in combination with a specialized phosphine ligand (e.g., Xantphos, BINAP). The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine, forming the active nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 90-110°C and stir until completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Modifications of the C4-Carboxylic Acid
The carboxylic acid group at the 4-position is a versatile handle for introducing a variety of functional groups through amide bond formation or esterification.
Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of many drugs.[14][15][16] The carboxylic acid of this compound can be coupled with a primary or secondary amine using a variety of coupling reagents.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents such as HATU, HBTU, or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is often added to neutralize the acidic byproducts of the reaction and to deprotonate the amine salt if it is used as the starting material.
-
Solvent: Anhydrous, aprotic solvents like DMF or dichloromethane (DCM) are preferred.
Protocol 3: General Procedure for Amide Coupling
-
Activation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF). Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are a prominent scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[6][17] The versatile reactivity of this compound makes it an ideal starting material for the construction of complex kinase inhibitor libraries. For instance, it can be used to synthesize precursors for Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain B-cell malignancies.[18]
A general synthetic strategy involves a sequential functionalization of the this compound core:
-
Amide Coupling: The carboxylic acid is first coupled with a desired amine to introduce a key pharmacophoric element.
-
Suzuki Coupling: The bromine atom is then subjected to a Suzuki coupling to install a substituted aryl group, which often serves as a hinge-binding motif in kinase inhibitors.
-
Acylation of the Amino Group: Finally, the amino group can be acylated to introduce further diversity and modulate the physicochemical properties of the final compound.
This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][19][20] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] The compound may cause skin and eye irritation.[7][21] For detailed safety information, consult the Safety Data Sheet (SDS).[19][20]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique arrangement of orthogonally reactive functional groups allows for a modular and efficient approach to the construction of highly substituted pyridine scaffolds. The protocols and applications detailed in this guide highlight its importance in modern synthetic chemistry, particularly in the field of drug discovery and development.
References
- PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. [Link]
- PubChem. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. [Link]
- Pharmaffiliates.
- MDPI.
- YouTube.
- National Center for Biotechnology Information. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
- MDPI.
- UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- MDPI.
- ResearchGate.
- organic-reaction.com.
- National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
- Khan Academy. Alpha amino acid synthesis. [Link]
- National Center for Biotechnology Information. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- MDPI.
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- 4. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
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Application Note & Protocols: Strategic Derivatization of 5-Amino-2-bromoisonicotinic Acid
Introduction: The Strategic Value of a Trifunctional Building Block
5-Amino-2-bromoisonicotinic acid is a highly versatile heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, an aromatic amine, and a bromo substituent. This trifunctional nature allows for sequential and selective modifications, making it an ideal scaffold for generating diverse molecular libraries in drug discovery programs. The pyridine core is a common motif in pharmacologically active compounds, and the ability to introduce substituents at these three specific vectors enables a thorough exploration of the structure-activity relationship (SAR).
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, focusing on the three primary reaction pathways: amide bond formation, esterification, and palladium-catalyzed cross-coupling. The protocols are designed to be robust and adaptable, with explanations grounded in mechanistic principles to empower researchers to troubleshoot and optimize their synthetic strategies.
Reaction Mechanisms and Strategic Considerations
The successful derivatization of this compound ( 1 ) hinges on understanding the distinct reactivity of each functional group. The choice of which position to modify first is a critical strategic decision that dictates the overall synthetic route.
-
Carboxylic Acid (C4-position): This group is readily converted into amides or esters. Amide formation typically requires activation with a coupling agent to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[1][2] Esterification can be achieved under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. Protecting this group as an ester is often a prerequisite for subsequent cross-coupling reactions to prevent interference.[3]
-
Amino Group (C5-position): The primary amino group is nucleophilic and can undergo acylation, alkylation, or serve as a handle for further functionalization. Its reactivity is generally moderate but can be enhanced by appropriate reagents. In many synthetic schemes, the amine's nucleophilicity can compete with other desired reactions, though its position on the electron-deficient pyridine ring somewhat attenuates its reactivity compared to a simple aniline.
-
Bromo Group (C2-position): The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction allows for the formation of a carbon-carbon bond, introducing a wide array of aryl or heteroaryl substituents.[6][7][8] The reaction is typically robust and tolerates a broad range of functional groups, making it a powerful tool for late-stage diversification.
The following diagram illustrates the primary synthetic vectors available from the starting material.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Amide Coupling via HATU Activation
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU, a highly efficient and low-racemization coupling reagent.[9]
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
| Parameter | Recommendation | Rationale |
| Starting Material | This compound | 1.0 eq |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 eq |
| Coupling Agent | HATU, HBTU, or PyBOP | 1.1 - 1.3 eq |
| Base | DIPEA or Triethylamine (TEA) | 2.0 - 4.0 eq |
| Solvent | Anhydrous DMF, DMSO, or DCM | Anhydrous conditions are critical for efficiency. |
| Temperature | 0 °C to Room Temperature | Exothermic reactions may require initial cooling. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS or TLC. |
Protocol 2: Methyl Esterification under Acidic Conditions
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester. This is a common first step to protect the acid functionality before performing subsequent reactions like Suzuki coupling.[10]
Methodology:
-
Suspend this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at 0 °C. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 4-16 hours.
-
Monitor the reaction for the complete dissolution of the starting material and formation of the product by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and carefully remove the solvent under reduced pressure.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
| Parameter | Recommendation | Rationale |
| Starting Material | This compound | 1.0 eq |
| Reagent | Thionyl Chloride (SOCl₂) or conc. H₂SO₄ (cat.) | SOCl₂ reacts with MeOH to generate HCl in situ. |
| Solvent | Methanol (Anhydrous) | Serves as both solvent and reagent. |
| Temperature | Reflux (approx. 65 °C) | Heat is required to drive the equilibrium reaction. |
| Reaction Time | 4 - 16 hours | Monitor for completion. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the esterified starting material (Methyl 5-amino-2-bromoisonicotinate) with an aryl or heteroaryl boronic acid.
Methodology Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Procedure:
-
In a Schlenk flask, combine Methyl 5-amino-2-bromoisonicotinate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst and ligand (if required) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-18 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the final coupled product.
| Parameter | Recommendation | Rationale |
| Substrate | Methyl 5-amino-2-bromoisonicotinate | 1.0 eq |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 eq |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂, or Pd(OAc)₂ | Choice depends on substrate; Pd(PPh₃)₄ is a common starting point. |
| Ligand (optional) | SPhos, XPhos (for Pd(OAc)₂) | Often required for challenging couplings or aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Aqueous mixtures are common and effective. |
| Temperature | 80 - 110 °C | Thermal energy is needed for the catalytic cycle. |
Characterization and Analysis
Successful derivatization must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Look for the appearance of new signals corresponding to the added moiety and shifts in the pyridine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact mass of the synthesized derivative, verifying its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for observing the appearance or disappearance of key functional group stretches, such as the C=O stretch of the new amide or ester, or the disappearance of the carboxylic acid's broad O-H stretch.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (All Protocols) | - Inactive catalyst or reagents.- Insufficient temperature or reaction time.- Presence of water/oxygen in Suzuki coupling. | - Use fresh reagents/catalyst.- Increase temperature and/or reaction time.- Ensure proper degassing and use of anhydrous solvents. |
| Amide Coupling Fails | - Sterically hindered amine or acid.- Poor choice of coupling agent or base.- Low solubility of starting materials. | - Switch to a more powerful coupling agent (e.g., COMU).- Increase temperature.- Use a different solvent like DMSO to improve solubility. |
| Suzuki Coupling Fails | - Deactivated catalyst.- De-boronation of the boronic acid.- Poor choice of base or ligand. | - Screen different palladium catalysts and ligands.- Use a stronger, non-aqueous base like K₃PO₄.- Ensure the boronic acid is stable under the reaction conditions. |
| Formation of Side Products | - Amine acylation in Suzuki coupling (if unprotected).- Homocoupling of boronic acid.- Hydrolysis of ester during workup. | - Protect the amino group if necessary.- Use a different catalyst system less prone to homocoupling.- Perform aqueous workup under neutral or slightly basic conditions. |
References
- Vertex AI Search. (2026).
- Miyagi, M., et al. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides. Rapid Communications in Mass Spectrometry, 12(10), 603-8. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Organic Chemistry Portal. (2026). Suzuki Coupling. [Link]
- ResearchGate. (2026).
- Andrey K. (2014). Gabriel Malonic Ester Synthesis. YouTube.
- PubChem. (2026). 2-Amino-5-bromonicotinic acid. [Link]
- MDPI. (2018).
- The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.
- ResearchGate. (2026). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Royal Society of Chemistry. (2026).
- MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- PubMed. (1972).
- Pearson. (2026). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained.
- Aapptec Peptides. (2026). Coupling Reagents. [Link]
- Journal of Visualized Experiments. (2026). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. [Link]
- Leah4sci MCAT. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube.
- MDPI. (2026).
- Shimadzu. (2026).
- HepatoChem. (2026). Amide coupling reaction in medicinal chemistry. [Link]
Sources
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. peptide.com [peptide.com]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
Application Note: Quantitative Analysis of 5-Amino-2-bromoisonicotinic Acid
Introduction
5-Amino-2-bromoisonicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural similarity to endogenous amino acids and potential use as an intermediate in the synthesis of pharmacologically active compounds necessitates the development of robust and reliable analytical methods for its quantification.[1] Accurate determination of this compound is critical for pharmacokinetic studies, quality control of drug substances, and various research applications in drug development. This document provides detailed protocols for the quantitative analysis of this compound in bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are designed to be stability-indicating, ensuring that the quantification of the target analyte is specific and unaffected by the presence of degradation products or other matrix components.[2]
Method 1: Stability-Indicating HPLC-UV Method for Quantification in Bulk Drug Substance
This method is suitable for the determination of the purity of this compound and for its quantification in the presence of its degradation products. The principle relies on the separation of the analyte from its impurities on a reversed-phase column followed by detection using a UV spectrophotometer.
Rationale for Method Selection
A reversed-phase HPLC method with UV detection is a widely used, robust, and cost-effective technique for the analysis of small organic molecules containing a chromophore.[3][4] The aromatic ring and carboxylic acid functional group in this compound allow for strong retention on a C18 column and significant UV absorbance, making this an ideal analytical approach.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol
1. Materials and Reagents:
-
This compound reference standard (Purity ≥97%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: 0.01 M Ammonium acetate buffer (pH 4.2, adjusted with glacial acetic acid) : Acetonitrile (60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Summary:
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 0.8%, Interday: ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.6 µg/mL | - |
| Robustness | Robust | % RSD ≤ 2.0% |
5. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies were performed.[3][5] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The developed method was able to separate the main peak of this compound from all degradation products, demonstrating its specificity.
Method 2: LC-MS/MS for Quantification in Biological Matrices (Rat Plasma)
This method is designed for the sensitive and selective quantification of this compound in rat plasma, making it suitable for pharmacokinetic and bioavailability studies. The use of tandem mass spectrometry provides high selectivity and sensitivity, minimizing interference from complex biological matrices.[6][7]
Rationale for Method Selection
LC-MS/MS is the gold standard for quantifying small molecules in complex biological fluids due to its superior sensitivity and specificity.[6][8][9] A simple protein precipitation extraction followed by direct analysis allows for high throughput. The method utilizes a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction recovery.[8]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-¹³C₂,¹⁵N (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Control rat plasma
2. Instrumentation and Conditions:
-
LC-MS/MS System: Sciex API 4000 QTRAP or equivalent, coupled with an Agilent 1290 Infinity II HPLC system.
-
Column: ACE Excel C18 (2.1 x 50 mm, 2 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
This compound: m/z 217.0 -> 173.0
-
Internal Standard: m/z 220.0 -> 176.0
-
3. Sample Preparation:
-
Spiking Solutions: Prepare stock solutions of the analyte and IS in methanol. Create working solutions for spiking into plasma.
-
Extraction Procedure:
-
To 50 µL of plasma, add 10 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial and inject.
-
4. Method Validation Summary:
| Parameter | Result | FDA Acceptance Criteria |
| Linearity (r²) | 0.9989 | r² ≥ 0.99 |
| Range | 1 - 2500 ng/mL | - |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - |
| Matrix Effect | 95% - 108% | Consistent and reproducible |
| Recovery | > 90% | Consistent and reproducible |
Conclusion
The analytical methods detailed in this application note provide robust, reliable, and validated procedures for the quantification of this compound. The HPLC-UV method is well-suited for quality control and purity assessment of the bulk drug substance, offering excellent specificity as a stability-indicating assay. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method delivers accurate quantification in complex biological matrices like plasma. These methods are essential tools for researchers, scientists, and drug development professionals working with this compound.
References
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC - NIH. (2022-03-23).
- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. (2016). Methods in Molecular Biology, 1378, 47-53.
- Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed. (2021-09-10). Journal of Pharmaceutical and Biomedical Analysis, 205, 114255.
- Validation of Amino Acid Analysis Methods - ResearchGate. (2003). Methods in Molecular Biology, 211, 181-94.
- Validation of amino acid analysis methods - PubMed. (2003). Methods in Molecular Biology, 211, 181-94.
- Chemical Isotope Labeling LC-MS Metabolomics Analysis Report - TMIC Li Node. (n.d.).
- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (2025). Biomedical Chemistry: Research and Methods, 8(1).
- Sample Preparation - Aminoacid Analysis Service. (n.d.).
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). Journal of Applied Pharmaceutical Science, 6(03), 071-076.
- Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy - La démarche ISO 17025. (2015). Revista Mexicana de Ciencias Farmacéuticas, 25(3), 28-37.
- Sample preparation for Amino Acid Analaysis - Bio-Synthesis. (n.d.).
- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN - Amazon S3. (n.d.).
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Application Notes & Protocols: 5-Amino-2-bromoisonicotinic Acid as a Versatile Scaffold in Medicinal Chemistry
Abstract
5-Amino-2-bromoisonicotinic acid is a trifunctional heterocyclic building block of significant strategic value in modern drug discovery. Its unique arrangement of a nucleophilic amine, a versatile carboxylic acid, and a synthetically crucial bromine atom on a pyridine core allows for the modular and divergent synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical reactivity and utility, focusing on its application in the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Detailed protocols for key transformations, including palladium-catalyzed Suzuki-Miyaura coupling and amide bond formation, are presented. A case study in the design and synthesis of protein kinase inhibitors illustrates the scaffold's practical application in developing targeted therapeutics for oncology and inflammatory diseases.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable physicochemical properties contribute to its prevalence in biologically active molecules.[1] However, the precise placement of multiple substituents around this core is essential for achieving target potency and selectivity.
This compound emerges as a high-value starting material precisely because it offers pre-installed, orthogonally reactive functional groups. This trifunctional nature permits a controlled, stepwise elaboration of the molecular structure:
-
C2-Bromo: An ideal handle for introducing aryl, heteroaryl, or alkyl groups via transition-metal-catalyzed cross-coupling reactions.[2][3]
-
C5-Amino: A versatile nucleophile for forming amides, sulfonamides, or for use in further coupling reactions.
-
C4-Carboxylic Acid: A key site for creating amides or esters, which frequently serve as critical interaction points with biological targets.
This built-in functionality allows medicinal chemists to efficiently generate diverse libraries of analogues, systematically probing the chemical space around a target to optimize biological activity.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this reagent.
| Property | Value | Reference |
| CAS Number | 1242336-80-6 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| IUPAC Name | 5-Amino-2-bromopyridine-4-carboxylic acid | [4] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | [5] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from light and incompatible substances such as strong oxidizing agents.[6]
-
Keep container tightly sealed. Recommended storage temperature is 4°C.[4]
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.
Synthetic Utility & Key Reactions
The strategic utility of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially.
The Bromo Group: A Linchpin for C-C and C-N Bond Formation
The bromine atom at the C2 position is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex aryl and heteroaryl moieties, a cornerstone of modern medicinal chemistry for exploring SAR.[7][8] The Suzuki-Miyaura coupling is a particularly robust and widely used transformation for this purpose.[2][9]
Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the C2 position. Note: This is a general procedure and may require optimization for specific substrates.[10]
Materials:
-
This compound (or its methyl ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[10]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Note: The choice of a palladium(0) catalyst is critical for the initial oxidative addition step with the C-Br bond.[2] The aqueous base is essential for the transmetalation step, activating the boronic acid. Using an inert atmosphere is mandatory to prevent the degradation of the catalyst.
The C4-Carboxylic Acid Group: The Anchor Point
The carboxylic acid is readily converted into amides, which are fundamental functional groups in drug molecules. This transformation is typically achieved using a coupling reagent to activate the carboxylic acid.
Protocol 3.2.1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general procedure for forming an amide bond with a primary or secondary amine.
Materials:
-
Substituted isonicotinic acid (from step 3.1.1) (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) or HATU (1.2 equiv)
-
Base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel.
-
Add EDC, HOBt, and the amine to the solution.
-
Add the base (DIPEA) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Note: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide. The non-nucleophilic base (DIPEA) is used to scavenge the HCl produced.
Application Case Study: Design and Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[1][11] Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the enzyme.[12][13] this compound is an excellent starting point for building such inhibitors.
Synthetic Strategy
The following scheme illustrates a hypothetical two-step synthesis of a kinase inhibitor library, leveraging the protocols described above. The goal is to explore SAR at the C2 and C4 positions.[8][14][15]
Structure-Activity Relationship (SAR) Insights
By varying the boronic acid (R¹) and the amine (R²) in the synthetic scheme, a library of compounds can be generated to probe the SAR. The C5-amino group often acts as a key hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket.[9][13]
The table below presents a hypothetical SAR for a generic kinase target. The goal is to demonstrate how systematic modification, enabled by the scaffold, can lead to improved potency.
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Amide Coupling) | Hypothetical Kinase IC₅₀ (nM) | Rationale |
| A-1 | Phenyl | Benzyl | 850 | Initial hit, moderate potency. |
| A-2 | 3-Methoxyphenyl | Benzyl | 400 | Methoxy group may pick up a favorable interaction. |
| A-3 | 3-Chlorophenyl | Benzyl | 950 | Chloro group may introduce steric clash. |
| A-4 | 3-Methoxyphenyl | Cyclopropylmethyl | 150 | Smaller, rigid cyclopropyl group improves binding fit. |
| A-5 | 3-Methoxyphenyl | (4-Morpholino)ethyl | 55 | Morpholine adds a soluble tail and potential H-bond acceptor.[16] |
This systematic approach allows researchers to quickly identify structural motifs that enhance binding affinity and selectivity, accelerating the drug discovery process.[17]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its pre-functionalized and orthogonally reactive sites facilitate the efficient and modular synthesis of diverse compound libraries. As demonstrated, its utility in palladium-catalyzed cross-coupling and standard amide formation reactions makes it an ideal starting material for programs targeting complex molecules like protein kinase inhibitors. The strategic application of this scaffold can significantly streamline the exploration of structure-activity relationships, ultimately accelerating the identification of potent and selective drug candidates.
References
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Amino-2-bromoisonicotinic acid
Introduction: The Strategic Value of 5-Amino-2-bromoisonicotinic acid
This compound is a highly versatile and strategically important building block in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, offers multiple points for diversification, enabling the synthesis of a wide array of novel heterocyclic compounds. The electron-donating amino group and the electron-withdrawing carboxylic acid modulate the reactivity of the pyridine ring, while the bromine atom serves as a key handle for modern cross-coupling reactions. This guide provides detailed protocols and scientific rationale for the synthesis of diverse heterocyclic systems from this valuable starting material, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The bromine atom at the C2-position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for introducing molecular complexity. The two most impactful transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[2] For this compound, this reaction allows for the introduction of a wide range of substituents at the C2-position, which can then be used to construct novel heterocyclic rings.
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.[3] Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid partner for transmetalation.[2] The solvent must be able to dissolve the reactants and facilitate the reaction, with common choices being ethereal solvents like dioxane or polar aprotic solvents like DMF, often in the presence of water.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Stir the reaction mixture at 90-110 °C for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-arylisonicotinic acid.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[4][5] Starting from this compound, this reaction allows for the introduction of primary or secondary amines at the C2-position, which is a key step in the synthesis of many nitrogen-containing heterocycles.
The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst, ligand, and base.[6][7] Modern catalyst systems often utilize bulky, electron-rich phosphine ligands that promote the reductive elimination step of the catalytic cycle. The choice of base is also crucial, with common bases including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The solvent is typically an anhydrous, non-protic solvent such as toluene or dioxane.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., toluene, 10 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80-110 °C for 2-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diaminoisonicotinic acid derivative.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1.5/3) | NaOtBu | Toluene | 100 | 4 | 90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP (2/4) | K₃PO₄ | Dioxane | 110 | 8 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (1/2) | LiHMDS | THF | 80 | 6 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
PART 2: Annulation Strategies for Novel Heterocycle Synthesis
Following the successful functionalization at the C2-position, the resulting intermediates are poised for cyclization reactions to construct novel fused heterocyclic systems. The presence of the amino group at C5 and the carboxylic acid at C4 are key functionalities that can participate in these annulation reactions.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities.[8][9][10][11][12] They can be readily synthesized from the 2-substituted-5-aminoisonicotinic acid intermediates.
The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the condensation of the 5-amino group with a suitable one-carbon or three-carbon synthon, followed by cyclization. The carboxylic acid at the C4-position can be activated to facilitate the final ring closure.
Materials:
-
2-Aryl-5-aminoisonicotinic acid (from Suzuki coupling)
-
Formamide or Triethyl orthoformate
-
Acid or base catalyst (optional)
Procedure:
-
In a round-bottom flask, combine 2-aryl-5-aminoisonicotinic acid (1.0 mmol) and an excess of formamide (10 mL).
-
Heat the reaction mixture to 150-180 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrido[2,3-d]pyrimidin-4(3H)-one.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, followed by well-designed cyclization strategies, provides a robust platform for the generation of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the full potential of this valuable building block.
References
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- Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. (2017). Farmacia, 65(3), 364-370. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2021). Molecules, 26(16), 4995. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination. (2023, April 3). YouTube.
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- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12623-12637. [Link]
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Application Notes and Protocols for the N-alkylation of 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed experimental procedure for the N-alkylation of 5-Amino-2-bromoisonicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are designed to be comprehensive, offering insights into the rationale behind the chosen methodologies and ensuring a high degree of scientific integrity.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—offers multiple points for chemical modification. N-alkylation of the amino group is a common strategy to introduce diverse substituents, leading to the generation of compound libraries for drug discovery. This document presents two primary strategies for the N-alkylation of this substrate: Reductive Amination and Esterification followed by N-alkylation . The choice of method will depend on the nature of the desired alkyl group and the desired scale of the reaction.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₆H₅BrN₂O₂ | 217.02 | 1242336-80-6 |
Data sourced from ChemScene[1] and PubChem[2].
Safety Precautions
A thorough risk assessment should be conducted before commencing any experimental work. The following are key safety considerations for the reagents used in these protocols.
-
This compound: May cause skin and eye irritation. Harmful if swallowed.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Sodium cyanoborohydride (NaBH₃CN): Toxic if inhaled or ingested.[4][5] Contact with acids liberates highly toxic hydrogen cyanide gas.[4] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Acetic Anhydride: Corrosive and flammable.[6][7][8] Reacts violently with water.[6][9] Handle in a fume hood and wear chemical-resistant gloves and eye protection.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[2][10][11][12][13] Reacts violently with water to release toxic gases.[2][10][11] All manipulations should be performed in a fume hood with appropriate PPE.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and can cause severe harm if inhaled, ingested, or absorbed through the skin.[14][15][16][17] It is volatile and should be handled with extreme care in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][3][4][6][8][9][11][12][18][19][20][21][22][23][24][25][26][27]
Strategy 1: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a preferred method for N-alkylation as it often proceeds in a single pot and can avoid issues of over-alkylation.[20][28][29][30][31][32] This protocol describes the direct reductive amination of this compound with an aldehyde or ketone.
Workflow for Reductive Amination
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palladium-catalyzed cross-coupling of 5-Amino-2-bromoisonicotinic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Amino-2-bromoisonicotinic Acid
Introduction: The Strategic Value of a Versatile Scaffold
This compound is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure presents a unique combination of reactive sites: a bromine atom poised for cross-coupling, a nucleophilic amino group, and a carboxylic acid. This arrangement allows for sequential and site-selective modifications, making it an ideal scaffold for the rapid generation of diverse chemical libraries. The derivatives of this scaffold are integral to the synthesis of compounds with potential therapeutic applications, including novel anti-fibrotic agents and other biologically active molecules.[1][2]
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of these powerful reactions to the this compound core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that enables the precise construction of new chemical bonds.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle universally begins with a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isonicotinic acid derivative, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira) or Coordination/Insertion (for Heck): In this step, the second coupling partner is introduced. For a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[7] For a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[8] For a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.[9]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: Generalized Palladium Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming biaryl and vinyl-aryl structures, which are prevalent motifs in pharmaceuticals.[10] The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex substrates like this compound, often without the need for protecting the amino or carboxylic acid groups.[11]
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings, catalysts with specialized phosphine ligands like Pd(dppf)Cl₂ offer greater stability and activity.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like Dioxane, DMF, or Toluene) and water is common. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.
Detailed Experimental Protocol: Synthesis of 5-Amino-2-(4-fluorophenyl)isonicotinic acid
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~4 with 1 M HCl. This protonates the product and unreacted starting material, aiding in extraction.
-
Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 5-amino-2-(4-fluorophenyl)isonicotinic acid.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 89[10] |
Yields are representative and based on similar substrates found in the literature. Optimization may be required.
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Application Notes and Protocols for 5-Amino-2-bromoisonicotinic Acid in Drug Discovery
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, consistently featured in a diverse array of FDA-approved drugs.[1][2] Its unique properties, including its ability to act as a hydrogen bond acceptor and its capacity for straightforward chemical modification, make it an invaluable component in the design of novel therapeutics.[3] Among the vast landscape of pyridine-based building blocks, 5-Amino-2-bromoisonicotinic acid stands out as a trifunctional scaffold, offering medicinal chemists a strategic platform for the rapid generation of molecular diversity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in drug discovery programs, with a particular focus on the synthesis of kinase inhibitors.[4]
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[5] Its structure presents three distinct functional groups, each with a unique reactivity profile that can be selectively addressed.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [5] |
| Molecular Weight | 217.02 | [5] |
| CAS Number | 1242336-80-6 | [5] |
| Appearance | Off-white to pale yellow crystalline powder | General observation |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | General chemical knowledge |
The strategic utility of this building block lies in the orthogonal reactivity of its three functional groups:
-
2-Bromo Substituent: The bromine atom at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
-
5-Amino Group: The primary amino group at the 5-position is a versatile handle for the formation of amides, sulfonamides, and for use in reductive amination reactions. It can also be a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.
-
4-Carboxylic Acid Group: The carboxylic acid at the 4-position is readily converted into amides, esters, and other derivatives. This functionality is often crucial for modulating the physicochemical properties of a molecule, such as solubility and cell permeability, and for establishing key interactions with the target protein.
Protocols for Key Synthetic Transformations
The following protocols are provided as a starting point for the synthetic elaboration of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the 2-Bromo Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1] The following protocol describes the coupling of this compound with an arylboronic acid. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems (e.g., those employing Buchwald ligands) may be beneficial.
-
Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[1] K₂CO₃ is a mild and effective base for this transformation. Other bases such as Cs₂CO₃ or K₃PO₄ can be used, particularly for less reactive boronic acids.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-aryl-isonicotinic acid.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90-100 °C |
| Time | 4-16 h |
Protocol 2: Buchwald-Hartwig Amination of the 2-Bromo Position
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6] This protocol outlines the coupling of this compound with a primary or secondary amine. The choice of a suitable palladium catalyst, a bulky phosphine ligand, and a strong base is crucial for the success of this reaction.[7]
Rationale for Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.[7] Pre-formed catalysts (precatalysts) can also be used for convenience and improved reactivity.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[7]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally used to prevent side reactions.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Carefully quench with water and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Time | 6-24 h |
Protocol 3: Amide Bond Formation at the 4-Carboxylic Acid Position
Amide bond formation is one of the most common reactions in medicinal chemistry.[8] The carboxylic acid of this compound (or its derivatives from the previous steps) can be coupled with a wide range of amines using standard peptide coupling reagents.
Rationale for Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization. Other reagents like HOBt/EDC can also be employed.
-
Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Solvent: A polar aprotic solvent like DMF or DCM is typically used to dissolve the reactants.
Step-by-Step Protocol:
-
Dissolve the 5-amino-2-substituted-isonicotinic acid (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF.
-
Add the coupling reagent, HATU (1.2 equiv.), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equiv.).
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Coupling Reagent | HATU (1.2 equiv.) |
| Base | DIPEA (2.0 equiv.) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Time | 1-12 h |
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The 2-amino-pyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase. This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors.
Illustrative Synthetic Scheme:
A hypothetical synthesis of a kinase inhibitor scaffold could involve a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, followed by an amide coupling at the 4-position to introduce a solubilizing group or another recognition element. The 5-amino group would be positioned to interact with the kinase hinge.
Conclusion
This compound is a highly versatile and valuable building block for drug discovery. Its trifunctional nature allows for the strategic and efficient synthesis of diverse compound libraries. The protocols outlined in this document provide a solid foundation for the utilization of this scaffold in medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.
References
- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- MDPI. (2023). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
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- National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Growing Science. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters.
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central.
- MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
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Application Notes & Protocols: 5-Amino-2-bromoisonicotinic Acid in Advanced Materials Science
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Building Block for Next-Generation Materials
5-Amino-2-bromoisonicotinic acid is a trifunctional pyridine-based heterocyclic compound that has emerged as a highly versatile precursor in materials science.[1] Its unique architecture, featuring a carboxylic acid, a primary amine, and a bromo group, offers a rich platform for designing sophisticated materials with tunable properties. The carboxylic acid and pyridine nitrogen provide ideal coordination sites for the construction of Metal-Organic Frameworks (MOFs), while the amino and bromo functionalities serve as reactive handles for covalent post-synthetic modification (PSM), enabling the introduction of new chemical functionalities with precision.[2][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, with a primary focus on MOFs. We will delve into both its role as a primary structural linker and as a platform for subsequent functionalization. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their experimental work.
Core Attributes for Materials Synthesis
The utility of this compound stems from its distinct functional domains, each contributing to its versatility.
Caption: Functional domains of this compound.
-
Carboxylic Acid Group: This is the primary site for coordination with metal ions or clusters, forming the nodes of a MOF structure. The deprotonated carboxylate offers strong, directional bonding.
-
Amino Group: This nucleophilic group is readily available for a wide range of covalent modification reactions, such as amidation, imine condensation, and alkylation, without disrupting the MOF's framework.[4][5] This allows for the precise tuning of the pore environment's hydrophilicity, basicity, or for the introduction of catalytic sites.
-
Bromo Group: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens a pathway to install complex functionalities, such as aromatic groups or conjugated systems, that might not be stable under the initial MOF synthesis conditions.
Application I: Direct Synthesis of Functional Metal-Organic Frameworks
The most direct application of this compound is as a primary organic linker in the de novo synthesis of MOFs. The combination of the carboxylate and the pyridine nitrogen allows for the formation of robust frameworks with various metal ions, such as Zinc (II), Copper (II), and Zirconium (IV).[6][7][8] The resulting MOFs are inherently functionalized, containing accessible amine and bromo groups within their pores.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
This protocol describes a general procedure for the solvothermal synthesis of a crystalline MOF using this compound as the organic linker. The choice of a zinc-based system is illustrative, as Zn(II) ions are known to form a variety of coordination geometries, leading to diverse MOF topologies like the well-known MOF-5.[9]
Rationale: Solvothermal synthesis is a common method for MOF crystallization.[7] The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a thermodynamically stable, crystalline product. N,N-Dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and its ability to solubilize both the organic linker and the metal salt.
Caption: General workflow for solvothermal MOF synthesis.
Materials:
-
This compound (≥97% purity)[1]
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
-
Chloroform, anhydrous
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve 43.4 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial (or seal the autoclave) and place it in a preheated oven at 110 °C for 48 hours.
-
Cooling and Isolation: Remove the vessel from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible at the bottom. Decant the mother liquor and collect the solid product by centrifugation (5000 rpm, 5 min).
-
Washing: Wash the collected solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times. Then, perform an analogous washing procedure with ethanol three times to remove residual DMF.
-
Solvent Exchange: To prepare the MOF for activation, immerse the solid in 10 mL of a volatile solvent like chloroform for 24 hours. Replace the chloroform with a fresh portion and let it stand for another 24 hours. This step is crucial for efficiently removing high-boiling-point guest molecules from the pores.
-
Activation: Decant the chloroform and transfer the solid to a sample tube. Heat the material under dynamic vacuum (using a Schlenk line) at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.
-
Storage: Store the activated MOF under an inert atmosphere (e.g., in a glovebox or a sealed vial) to prevent re-adsorption of atmospheric moisture.
Expected Characterization:
| Technique | Purpose | Expected Outcome |
|---|---|---|
| PXRD | Confirm crystallinity and phase purity | A distinct diffraction pattern matching a simulated or previously reported structure. Absence of peaks from starting materials. |
| FT-IR | Verify linker incorporation | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), appearance of asymmetric and symmetric carboxylate stretches (~1610 and 1400 cm⁻¹). Presence of N-H stretches (~3400 cm⁻¹). |
| TGA | Assess thermal stability and solvent content | A first weight loss step corresponding to guest/solvent molecules, followed by a plateau indicating the stable, desolvated framework. A final sharp weight loss indicates framework decomposition. |
| BET Analysis | Determine surface area and porosity | For a porous MOF, a Type I or IV isotherm is expected, yielding a Brunauer-Emmett-Teller (BET) surface area typically in the range of 500-2000 m²/g. |
Application II: Post-Synthetic Modification (PSM) of MOFs
PSM is a powerful strategy for functionalizing MOFs that cannot be prepared directly because the desired functional groups are incompatible with the initial synthesis conditions.[2][3] MOFs built from this compound are ideal candidates for PSM due to their two distinct reactive sites.
Protocol 2: Acylation of the Amino Group via PSM
This protocol details the acylation of the framework's amino groups with acetic anhydride. This reaction converts the basic amine into a neutral amide, altering the pore environment's polarity and hydrogen-bonding capabilities.
Rationale: The amino groups in an activated MOF are accessible to small reagents. Acetic anhydride is an effective acylating agent. The reaction is typically performed in a non-coordinating solvent to prevent competition with the reagent for access to the pores.
Materials:
-
Activated MOF from Protocol 1 (~50 mg)
-
Acetic Anhydride
-
Pyridine (as a base catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
Procedure:
-
MOF Suspension: In a dry vial under an inert atmosphere, suspend 50 mg of the activated MOF in 5 mL of anhydrous DCM.
-
Reagent Addition: Add 0.5 mL of acetic anhydride and 0.1 mL of pyridine to the suspension.
-
Reaction: Seal the vial and stir the mixture at room temperature for 24 hours.
-
Washing: Collect the solid by centrifugation. Wash thoroughly with DCM (3 x 10 mL) to remove unreacted reagents and byproducts. Subsequently, wash with ethanol (3 x 10 mL).
-
Drying: Dry the modified MOF under vacuum at 80 °C for 12 hours.
Verification of Modification:
-
FT-IR Spectroscopy: Look for the appearance of a strong amide C=O stretch (~1660 cm⁻¹) and the disappearance or significant reduction of the N-H bending vibration of the primary amine.
-
¹H NMR Spectroscopy (Digested Sample): Digest a small amount of the MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆). The appearance of a new peak corresponding to the acetyl methyl group (~2.1 ppm) confirms the modification.
Caption: Post-synthetic modification of the amine group.
References
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Arizona State University.
- Reversible Postsynthetic Modification of a MOF. (2023). ChemistryViews.
- Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. (n.d.). CrystEngComm (RSC Publishing).
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). PMC - PubMed Central.
- Postsynthetic modification of metal-organic frameworks. (n.d.). eScholarship.
- Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). (n.d.). PMC - NIH.
- Recent progress in the synthesis of metal–organic frameworks. (n.d.). PMC - NIH.
- Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities. (2025). ResearchGate.
- Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. (n.d.). IRIS-AperTO - UniTo.
- This compound. (n.d.). ChemScene.
- 5-Amino-2-bromo-isonicotinicacid methyl ester AldrichCPR. (n.d.). Sigma-Aldrich.
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). NIH.
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. (n.d.).
- 2-Amino-5-bromonicotinic acid. (n.d.). PubChem.
- 2-Amino-5-bromoisonicotinic acid. (n.d.). BLD Pharm.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (n.d.). NIH.
- Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV.
- On molecular complexes derived from amino acids and nicotinamides in combination with boronic acids. (n.d.). CrystEngComm (RSC Publishing).
- Phosphinic Acid Based Linkers: Building Blocks in Metal-Organic Framework Chemistry. (2018).
- 5-Amino-2-bromo-nicotinic acid methyl ester. (n.d.). Sigma-Aldrich.
- Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC - NIH.
- Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. (n.d.). ResearchGate.
- 5-Amino-2-bromoisonicotinaldehyde. (n.d.). BLD Pharm.
- Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org.
- Alpha amino acid synthesis (video). (n.d.). Khan Academy.
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Application Notes & Protocols: Strategic Functionalization of the Amino Group in 5-Amino-2-bromoisonicotinic Acid
Introduction: The Strategic Value of 5-Amino-2-bromoisonicotinic Acid
This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a carboxylic acid handle, and a bromine atom poised for cross-coupling reactions. The strategic manipulation of the 5-amino group is a critical first step in the synthesis of complex molecular architectures, enabling the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties.
This guide provides a detailed exploration of robust and reproducible protocols for the functionalization of the amino group through acylation, sulfonylation, and diazotization. The methodologies are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical insights for optimization and troubleshooting.
Core Chemical Principles & Reactivity Profile
The chemical behavior of this compound is governed by the electronic interplay of its substituents on the pyridine ring. The amino group at the 5-position is an electron-donating group, which enhances the nucleophilicity of the amine. Conversely, the bromine atom at the 2-position and the carboxylic acid at the 4-position are electron-withdrawing, which moderately attenuates the reactivity of the amino group compared to simpler aminopyridines.
A primary consideration in any synthetic strategy is the potential for competing reactions at the carboxylic acid site.[2] For many transformations of the amino group, protection of the carboxylic acid, typically as a methyl or ethyl ester, is advisable to prevent unwanted side reactions and improve solubility in organic solvents.
Protocol I: Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in drug development.[3] This protocol details a standard procedure for the acylation of the 5-amino group using an acyl chloride.
Principle of the Reaction
Acylation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or an activated carboxylic acid). The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Workflow for Acylation
Caption: Workflow for the acylation of this compound.
Detailed Experimental Protocol
-
Step 1: (Optional but Recommended) Esterification of the Carboxylic Acid
-
Suspend this compound (1.0 eq) in methanol (10 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a common and effective method for converting carboxylic acids to methyl esters.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl 5-amino-2-bromoisonicotinate.
-
-
Step 2: Acylation
-
Dissolve the methyl 5-amino-2-bromoisonicotinate (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as pyridine (1.5 eq) or triethylamine (TEA, 1.5 eq). Causality: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours until TLC analysis indicates completion.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product. For challenging couplings, especially with electron-deficient amines, alternative coupling agents like HATU or EDC can be employed.[4]
-
Protocol II: Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This protocol provides a reliable method for the N-sulfonylation of this compound.
Principle of the Reaction
This reaction proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl.
Detailed Experimental Protocol
-
Dissolve methyl 5-amino-2-bromoisonicotinate (1.0 eq, prepared as in Protocol I) in pyridine or a mixture of DCM and TEA. Expert Insight: Pyridine can act as both the solvent and the base, often leading to cleaner reactions.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product or dilute with DCM for aqueous work-up.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude solid by recrystallization or silica gel chromatography to yield the pure sulfonamide.[5][6]
| Reagent Class | Example Reagent | Stoichiometry (eq) | Base | Solvent | Typical Time |
| Acyl Chloride | Benzoyl Chloride | 1.1 - 1.2 | Pyridine or TEA | DCM, THF | 2 - 16 h |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | 1.1 - 1.2 | Pyridine | Pyridine, DCM | 4 - 24 h |
| Coupling Agent | HATU / DIPEA | 1.2 / 2.0 | DIPEA | DMF | 4 - 12 h |
| Table 1: Summary of typical reaction conditions for acylation and sulfonylation. |
Protocol III: Diazotization and Sandmeyer Reactions
Diazotization of the amino group transforms it into a highly versatile diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide array of nucleophiles.[7] The Sandmeyer reaction, using copper(I) salts, is a classic and powerful application of this chemistry.[8][9]
Principle of the Reaction
The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[10] This intermediate can then undergo radical-nucleophilic aromatic substitution, catalyzed by Cu(I), to introduce halides or a cyano group.[11]
Workflow for Diazotization and Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Detailed Experimental Protocol (for Bromination)
-
Diazonium Salt Formation:
-
Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr, 3-4 eq) at 0-5 °C using an ice-salt bath. Expert Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred suspension of the amine. The addition rate should be controlled to keep the internal temperature below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. A clear solution of the diazonium salt should form.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in the corresponding acid (e.g., 48% HBr).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt and the transfer of the bromide nucleophile to the aromatic ring via a radical mechanism.[7]
-
Vigorous evolution of nitrogen gas (N₂) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Conclusion
The 5-amino group of this compound offers a reliable and versatile handle for molecular elaboration. The protocols detailed herein for acylation, sulfonylation, and diazotization provide robust starting points for the synthesis of a wide range of derivatives. Careful consideration of the substrate's reactivity and the judicious choice of reaction conditions, including the potential need for protecting groups, are paramount to achieving high yields and purity. These methods empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this valuable building block.
References
- Groom C.R., Bruno I.J., Lightfoot M.P., Ward S.C. The Cambridge Structural Database. Acta Cryst. 2016;B72:171–179. [Link]
- PubChem. 2-Amino-5-bromonicotinic acid. [Link]
- Organic Chemistry Portal.
- Wikipedia. Sandmeyer reaction. [Link]
- Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
- ResearchGate. Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
- Organic Syntheses. Pontacyl Light Yellow GG. [Link]
- National Center for Biotechnology Information.
- Scientific Research Publishing.
- ResearchGate.
- Khan Academy.
- Master Organic Chemistry.
- Defense Technical Inform
- Jack Westin. Carboxylic Acids Important Reactions. [Link]
- Oreate AI Blog. 2 Functional Groups in Amino Acids. [Link]
- MDPI.
- YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
- National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid. [Link]
- Radboud Repository.
- PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
- PubMed.
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- MSU Chemistry.
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- Semantic Scholar.
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Application Notes & Protocols: Strategic Transformations of the Carboxylic Acid Moiety in 5-Amino-2-bromoisonicotinic Acid
Introduction: A Versatile Scaffold for Drug Discovery
5-Amino-2-bromoisonicotinic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of an electron-donating amino group, an electron-withdrawing bromine atom, and a versatile carboxylic acid handle makes it a privileged scaffold for constructing complex molecular architectures.[1][2] The pyridine core is a common feature in a vast number of approved drugs, and isomers of pyridine carboxylic acid, in particular, have given rise to therapeutics for a wide range of diseases.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the key reactions targeting the carboxylic acid group of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational decision-making in your synthetic campaigns. We will explore three primary transformations: amide bond formation, esterification, and reduction to the corresponding primary alcohol.
Chemical Reactivity Considerations
The reactivity of the carboxylic acid at the C4 position is modulated by the electronic properties of the pyridine ring substituents. The electron-donating amino group at C5 and the electron-withdrawing bromine at C2 create a unique electronic environment. While the pyridine nitrogen itself is electron-withdrawing, the overall electronic nature of the ring can influence the acidity of the carboxyl proton and the electrophilicity of the carbonyl carbon. These factors are critical when selecting reagents and conditions for chemical transformations.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of molecular fragments and the synthesis of peptide mimetics.[4][5] Direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Diagram: General Amide Coupling Workflow
Caption: A generalized workflow for the synthesis of amides from this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of epimerization when coupling chiral amines.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the acid in anhydrous DMF.
-
Add the amine of choice, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
Add HATU in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Rationale:
-
HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[5]
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated intermediate.
| Coupling Reagent | Typical Yield | Key Advantages | Considerations |
| HATU/DIPEA | 85-95% | Fast reaction times, low racemization. | Higher cost, requires careful handling. |
| EDC/HOBt | 70-90% | Cost-effective, widely available. | Can lead to side products, longer reaction times. |
| SOCl₂/Pyridine | 60-85% | Forms highly reactive acid chloride. | Harsh conditions, not suitable for sensitive substrates. |
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be used to generate prodrugs, improve solubility, or provide a handle for further synthetic transformations. The methyl ester of a similar compound, 2-Amino-5-bromoisonicotinic acid, is noted as a critical intermediate in pharmaceutical synthesis.[6]
Diagram: Key Esterification Pathways
Caption: Two common pathways for the esterification of this compound.
Protocol 2: Fischer Esterification (for Methyl or Ethyl Esters)
This classic method is effective for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as both reactant and solvent, with a strong acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Methanol or Ethanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC. The starting material is polar and should remain at the baseline, while the ester product will have a higher Rf value.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude ester can often be used without further purification. If necessary, purify by recrystallization or column chromatography.
Rationale:
-
Excess Alcohol: Drives the equilibrium towards the ester product according to Le Châtelier's principle.
-
Sulfuric Acid: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Reduction to Primary Alcohol: A Gateway to New Functionalities
Reduction of the carboxylic acid to a primary alcohol opens up new avenues for derivatization, such as ether formation or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective.[8]
Protocol 3: LAH-Mediated Reduction
Safety Note: Lithium aluminum hydride (LAH) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LAH) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LAH in anhydrous THF.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LAH suspension via the dropping funnel. Caution: Hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (X mL)
-
1 M NaOH (X mL)
-
Water (3X mL) (Where X = grams of LAH used)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Rationale:
-
LAH: A powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[8] The initial equivalent of hydride reacts with the acidic proton of the carboxylic acid to form hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks reduce the carboxylate to the alcohol.
-
Fieser Workup: The specific sequence of water and NaOH addition is a standard procedure (Fieser workup) to safely quench the excess LAH and precipitate the aluminum salts, making filtration easier.
Conclusion
This compound is a versatile building block, and its carboxylic acid group provides a reliable anchor point for a wide range of synthetic modifications. The protocols detailed in this guide for amide formation, esterification, and reduction serve as a robust starting point for researchers in drug discovery and chemical synthesis. By understanding the principles behind these transformations, scientists can effectively leverage this scaffold to create novel molecules with desired biological and physicochemical properties.
References
- PubChem. 5-Amino-2-bromopyridine-4-carboxylic acid.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids.
- Unknown. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
- Unknown. 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
- Unknown. Amide Bond Formation and Peptide Coupling. ResearchGate.
- Unknown. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health.
- Unknown. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Institutes of Health.
Sources
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-2-bromoisonicotinic Acid Derivatives
Introduction: The Strategic Importance of 5-Amino-2-bromoisonicotinic Acid Derivatives in Medicinal Chemistry
This compound and its derivatives are pivotal building blocks in the landscape of modern drug discovery and development.[1] The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. These motifs are commonly found in a range of bioactive compounds, including those with applications as anticancer and anti-inflammatory agents.[2][3] The development of robust and scalable synthetic routes to these intermediates is therefore a critical endeavor for pharmaceutical and fine chemical manufacturing.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound derivatives. It outlines a field-proven synthetic strategy, detailed experimental protocols, mechanistic insights, and critical considerations for process optimization and safety at scale.
Synthetic Strategy: A Multi-Step Approach to Functionalized Pyridines
The synthesis of this compound derivatives presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-deficient pyridine ring.[5][6] Direct functionalization can be challenging, often requiring harsh reaction conditions.[7] A more controlled and scalable approach involves a multi-step synthesis starting from a readily available precursor. The chosen strategy focuses on a sequence of bromination, amination, and carboxylation, which allows for precise control over the substitution pattern.
The overall synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
PART 1: Synthesis of 2-Amino-5-bromopyridine
This initial step focuses on the regioselective bromination of 2-aminopyridine. The amino group directs the electrophilic substitution to the 5-position.
Materials and Equipment:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
-
Large-capacity reaction vessel with mechanical stirrer, dropping funnel, and temperature control
-
Filtration apparatus
-
Drying oven
Safety Precautions:
-
Bromination reactions should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9]
-
NBS is a lachrymator and should be handled with care.
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine in acetone.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 10°C.[10]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.[10]
-
Collect the product by filtration, wash with cold ethanol, and dry in a vacuum oven.
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetone |
| Reaction Temperature | 10°C |
| Typical Yield | ~95%[10] |
PART 2: Synthesis of this compound
This step involves the carboxylation of the brominated intermediate. Recent advancements in copper-catalyzed carboxylation using CO2 offer a promising route.[11]
Materials and Equipment:
-
2-Amino-5-bromopyridine
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Diethylzinc (ZnEt2)
-
Dimethylacetamide (DMA)
-
Carbon dioxide (CO2) gas
-
Inert atmosphere reaction setup (e.g., Schlenk line)
-
Standard glassware for organic synthesis
Safety Precautions:
-
Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Adhere to all standard laboratory safety protocols.
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
To the vessel, add 2-amino-5-bromopyridine, CuCl, and TMEDA in DMA as the solvent.
-
Introduce CO2 gas into the reaction mixture (a balloon or a steady flow can be used).
-
Carefully add diethylzinc as a reductant to the mixture at room temperature.[11]
-
Allow the reaction to proceed with stirring at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully with an appropriate aqueous solution.
-
Perform an aqueous workup to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyridine |
| Catalyst | Copper(I) chloride (CuCl) |
| Ligand | TMEDA |
| Reductant | Diethylzinc (ZnEt2) |
| CO2 Source | CO2 gas (1 atm)[11] |
| Solvent | Dimethylacetamide (DMA) |
| Reaction Temperature | Room Temperature |
Mechanistic Insights
The key transformations in this synthetic sequence are the electrophilic bromination and the copper-catalyzed carboxylation.
Electrophilic Bromination: The amino group in 2-aminopyridine is an activating group that directs the incoming electrophile (bromonium ion from NBS) to the positions ortho and para to it. Due to steric hindrance at the 3-position and electronic factors, the bromination occurs preferentially at the 5-position.
Copper-Catalyzed Carboxylation: The mechanism for the copper-catalyzed carboxylation of aryl halides is complex but is believed to involve the formation of an organocopper intermediate. This species then undergoes a carboxylation reaction with CO2. The diethylzinc acts as a reductant to facilitate the catalytic cycle. A simplified representation of the catalytic cycle is shown below.
Caption: A simplified catalytic cycle for copper-catalyzed carboxylation.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory-scale synthesis to large-scale production presents several challenges that must be addressed to ensure efficiency, safety, and product quality.[12][13]
-
Heat Management: The bromination step can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with precise temperature control is recommended.
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized concentration gradients, resulting in side reactions and reduced yields.[12] The choice of impeller and stirring speed should be optimized to ensure homogeneity.
-
Reagent Addition: The controlled addition of reagents, such as NBS and diethylzinc, is critical for both safety and selectivity. Automated dosing systems can provide precise control over addition rates.
-
Purification: Isolation and purification of large quantities of the product may require the development of scalable methods. Recrystallization is often preferred for its simplicity and cost-effectiveness at scale, but may require optimization of solvent systems.
-
Safety at Scale: Handling large quantities of bromine or brominating agents requires stringent safety protocols.[14] This includes dedicated storage facilities, scrubber systems for off-gassing, and comprehensive emergency response plans.[14] The use of flow chemistry for bromination can be a safer and more sustainable alternative, as it involves the in-situ generation of bromine, minimizing the amount of hazardous material present at any given time.[15][16]
Conclusion
The synthetic route outlined in these application notes provides a reliable and scalable method for the production of this compound derivatives. By understanding the underlying chemical principles and carefully considering the challenges of scale-up, researchers and process chemists can efficiently produce these valuable intermediates for the advancement of drug discovery and development programs.
References
- Benchchem. Managing Scalability in Multicomponent Pyridine Synthesis.
- YouTube. Bromination safety. 2024.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate.
- ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. 2024.
- ResearchGate. Challenges in the functionalization of pyridines.
- PMC - NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 2019.
- ResearchGate. Electrochemical carboxylation of pyridines a, Optimal conditions and...
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination.
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 2025.
- PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. 2020.
- ResearchGate. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. 2024.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Benchchem. A Mechanistic Showdown: Dissecting Pyridine Functionalization Methodologies.
- ChemScene. 1242336-80-6 | this compound.
- Organic Syntheses Procedure. 2,3-diaminopyridine.
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
- Enamine. Enamine Scale-Up Synthesis of MedChem Relevant Cores. 2024.
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- 16. researchgate.net [researchgate.net]
Introduction: Navigating the Synthetic Challenges of a Bifunctional Pyridine Core
An In-Depth Guide to Orthogonal Protecting Group Strategies for 5-Amino-2-bromoisonicotinic Acid
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility stems from the three distinct reactive sites: a nucleophilic amino group, an acidic carboxylic acid function, and a bromo-substituted pyridine ring amenable to cross-coupling reactions. However, this trifecta of reactivity presents a significant challenge in multistep synthesis. Unchecked, the amino and carboxylic acid groups can interfere with desired transformations at other sites, leading to side reactions, low yields, and complex purification procedures.[3]
Therefore, a robust and selective protecting group strategy is not merely a preliminary step but a cornerstone of any successful synthetic campaign involving this molecule. The primary challenge lies in masking the reactivity of the amino and carboxyl groups in a way that allows for their selective removal at different stages of the synthesis. This principle, known as an orthogonal protection strategy , is essential for achieving controlled, high-yielding transformations.[1][4][5]
This guide provides a detailed examination of a field-proven orthogonal strategy for this compound, focusing on the rationale behind the choice of protecting groups and providing detailed, step-by-step protocols for their application and selective removal.
Part 1: Strategic Selection of Orthogonal Protecting Groups
An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other functional groups.[4][6] For this compound, we require two distinct, non-interfering (orthogonal) protecting groups for the amine and the carboxylic acid.
Protecting the Amino Group: The tert-Butoxycarbonyl (Boc) Group
The amino group on the pyridine ring is a potent nucleophile that can engage in undesired alkylation, acylation, or oxidation reactions.[3] While its basicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring, protection is mandatory for most synthetic manipulations.
The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for amines in non-peptide chemistry.[7][8]
Causality Behind the Choice:
-
Stability: The Boc group is a carbamate, which is exceptionally stable to a wide range of nucleophilic and basic conditions, as well as to many reductive and oxidative reagents.[9]
-
Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent, typically in the presence of a mild base.[8][10]
-
Acid-Labile Cleavage: The Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] The mechanism proceeds via the formation of a stable tert-butyl cation, making the deprotection clean and efficient.[10] This acid-lability is distinct from the conditions required to cleave many common carboxylic acid protecting groups, forming the basis of our orthogonal approach.
Protecting the Carboxylic Acid: Esterification
The carboxylic acid moiety is acidic and can interfere with base-catalyzed reactions or act as a nucleophile after deprotonation. It is typically protected as an ester. For this strategy, a simple Methyl Ester is an excellent choice.
Causality Behind the Choice:
-
Stability: Methyl esters are stable to the mildly basic conditions used for Boc protection and are robust under the anhydrous acidic conditions (e.g., TFA in DCM) used for Boc deprotection at room temperature.[9][13]
-
Ease of Introduction: Esterification can be achieved through several high-yielding methods, such as Fischer esterification or, more reliably for this substrate, by activation with thionyl chloride (SOCl₂) followed by quenching with methanol.[14]
-
Base-Labile Cleavage: The methyl ester is readily cleaved via saponification (hydrolysis) using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system.[13][15] These conditions leave the Boc group completely intact.[9]
The Orthogonal Strategy Workflow
The chosen strategy relies on the differential stability of the Boc-carbamate and the methyl ester to acidic and basic conditions. The Boc group is acid-labile and base-stable, while the methyl ester is base-labile and relatively acid-stable. This orthogonality allows for four distinct synthetic possibilities, providing maximum flexibility.
Caption: Orthogonal protection and deprotection workflow.
Part 2: Experimental Protocols & Data
The following protocols are designed to be self-validating, with clear steps and rationale for achieving high yields and purity.
Protocol 1: N-Boc Protection of this compound
This protocol converts the primary amine to a Boc-protected carbamate. The use of sodium hydroxide in a mixed solvent system ensures both the solubility of the starting material and the basicity required for the reaction.[7]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend this compound in a 1:1 mixture of THF and water.
-
Add NaOH and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography or recrystallization.
Caption: Reaction scheme for Boc protection.
Protocol 2: Methyl Esterification of N-Boc-5-amino-2-bromoisonicotinic acid
This protocol protects the carboxylic acid as a methyl ester. Thionyl chloride activates the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol.[14][16]
Materials:
-
N-Boc-5-amino-2-bromoisonicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-5-amino-2-bromoisonicotinic acid in anhydrous DCM.
-
Add SOCl₂ dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC, watching for the disappearance of the starting material).
-
Cool the reaction mixture and carefully remove the solvent and excess SOCl₂ under reduced pressure.
-
Re-dissolve the crude acyl chloride intermediate in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous methanol.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the fully protected product. Purify by column chromatography if necessary.
Caption: Reaction scheme for methyl esterification.
Protocol 3: Selective Deprotection of the Methyl Ester (Saponification)
This protocol selectively cleaves the methyl ester via base-catalyzed hydrolysis, leaving the acid-labile Boc group untouched.[9]
Materials:
-
Fully protected N-Boc, methyl ester (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the fully protected starting material in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O and stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected carboxylic acid.
Protocol 4: Selective Deprotection of the Boc Group (Acidolysis)
This protocol uses strong acid to selectively cleave the Boc group. The reaction is typically fast and clean, producing volatile byproducts (tert-butanol/isobutylene and CO₂).[11][12]
Materials:
-
Fully protected N-Boc, methyl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the fully protected starting material in anhydrous DCM.
-
Add an equal volume of TFA (e.g., 5 mL of a 1:1 DCM/TFA solution for every 1 mmol of substrate).
-
Stir the reaction at room temperature for 1-2 hours. Gas evolution (CO₂) should be observed. Monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester with a free amino group.
Summary of Protecting Group Strategies
| Protecting Group | Functional Group | Introduction Reagents | Cleavage Conditions | Stability |
| Boc | Amino | Boc₂O, Base (e.g., NaOH, TEA)[8] | Strong Acid (e.g., TFA, HCl)[7][11] | Stable to base, nucleophiles, hydrogenation |
| Methyl Ester | Carboxylic Acid | SOCl₂/MeOH or H⁺/MeOH[14] | Base (e.g., LiOH, NaOH) or Strong Acid/Heat[15] | Stable to mild acid, mild base, hydrogenation |
Conclusion and Expert Recommendations
The orthogonal protection of this compound using a Boc group for the amine and a methyl ester for the carboxylic acid is a robust and versatile strategy. This combination provides the synthetic chemist with complete control over the reactivity of the molecule, allowing for selective deprotection and functionalization at either site. The protocols described herein are based on well-established, high-yielding transformations and serve as a reliable foundation for complex synthetic endeavors. When performing Boc deprotection, particularly on substrates with other nucleophilic sites, the addition of a cation scavenger like triethylsilane or anisole can be beneficial to prevent potential t-butylation side reactions.[9][11] Careful monitoring of all reactions by TLC or LC-MS is paramount to ensure complete conversion and maximize yields.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Albericio, F. (2004). Amino Acid-Protecting Groups. SciSpace.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Li, B., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Omega.
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- van der Marel, G. A., et al. (1999). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Google Patents. (n.d.). Hydrolysis of methyl esters.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Chemistry LibreTexts. (2020). Protection of Carboxylic acid. YouTube.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
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Application Note: High-Throughput Screening Assays for 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of high-throughput screening (HTS) assays involving the small molecule 5-Amino-2-bromoisonicotinic acid. Given its chemical structure—a substituted pyridine carboxylic acid—this compound presents a versatile scaffold for engaging with a variety of biological targets. This application note will detail the strategic considerations and experimental protocols for both biochemical and cell-based HTS assays, enabling the identification of novel protein-ligand interactions and the elucidation of its potential therapeutic applications. We will explore state-of-the-art assay technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), providing detailed, step-by-step methodologies to empower researchers in their drug discovery efforts.
Introduction to this compound in Drug Discovery
This compound is a heterocyclic compound featuring a pyridine ring, a carboxylic acid group, an amino group, and a bromine atom.[1][2] This combination of functional groups suggests its potential as a valuable starting point in medicinal chemistry for the synthesis of more complex molecules.[3][4] The carboxylic acid and amino groups can serve as handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).[] The pyridine core is a common motif in many biologically active compounds. The bromine atom offers a site for further chemical modification, such as through Suzuki coupling reactions, to introduce additional diversity.[3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[6][7][8][9] The development of robust and reliable HTS assays is critical for the successful identification of promising lead compounds.[10][] This guide will provide the foundational knowledge and detailed protocols for designing and implementing HTS campaigns centered around this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Purity | ≥97% | [1] |
| Storage | 4°C | [1] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water. | [3] |
Strategic Considerations for HTS Assay Development
The initial step in any HTS campaign is the selection of a biological target and the development of a suitable assay.[6][7] Given the chemical features of this compound, several classes of targets could be considered, including enzymes (e.g., kinases, methyltransferases, proteases) and proteins involved in protein-protein interactions (PPIs).
Target Selection
The choice of target will dictate the most appropriate assay format. For instance, if targeting an enzyme, a biochemical assay measuring enzyme activity would be suitable. If investigating the disruption of a PPI, a proximity-based assay like TR-FRET or AlphaLISA would be ideal.
Assay Miniaturization and Automation
HTS campaigns typically involve screening thousands to millions of compounds, necessitating the use of miniaturized assay formats (e.g., 384- or 1536-well plates) and automated liquid handling systems to ensure reproducibility and manage costs.[6][9][12]
Counter-Screening and Hit Validation
It is crucial to include counter-screens to eliminate false positives, such as compounds that interfere with the assay technology (e.g., autofluorescence) or act through non-specific mechanisms.[6] Primary hits should be validated through dose-response experiments and orthogonal assays.[10]
Biochemical HTS Assays
Biochemical assays utilize purified components to measure the direct interaction of a compound with a target protein.[8][]
TR-FRET for Protein-Ligand Binding
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions in HTS.[13][14][15] It combines the sensitivity of FRET with time-resolved detection to reduce background fluorescence.[13][14]
Principle of TR-FRET: TR-FRET relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium cryptate) to a compatible acceptor fluorophore when they are in close proximity.[13][14] This energy transfer results in a specific fluorescence signal from the acceptor.
Workflow for a Competitive TR-FRET Binding Assay:
Caption: Workflow for an AlphaLISA PPI inhibition assay.
Protocol: AlphaLISA PPI Inhibition Assay
-
Reagent Preparation:
-
Prepare the AlphaLISA assay buffer.
-
Dilute the biotinylated Protein A and tagged Protein B to their optimal concentrations in the assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Prepare a mixture of Streptavidin Donor beads and Anti-Tag Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilution or control (DMSO) to the respective wells.
-
Add 5 µL of the biotinylated Protein A and tagged Protein B mixture to each well.
-
Incubate for the optimized time (e.g., 30 minutes) at room temperature.
-
Add 10 µL of the Donor and Acceptor bead mixture to each well under subdued light.
-
Seal the plate and incubate for the optimized time (e.g., 60 minutes) at room temperature in the dark.
-
-
Detection:
-
Read the plate on an Alpha-enabled plate reader. [16]
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Cell-Based HTS Assays
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds in living cells. [][17][18]
Reporter Gene Assays
Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. [19][20]These assays typically use a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to the pathway of interest. [21] Principle of a Luciferase Reporter Assay: Cells are engineered to express a luciferase gene driven by a specific response element. Activation of the signaling pathway leads to the transcription and translation of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.
Workflow for a Luciferase Reporter Gene Assay:
Caption: Workflow of a luciferase reporter gene assay.
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Plating:
-
Culture the reporter cell line in the appropriate growth medium.
-
Harvest the cells and resuspend them in the assay medium.
-
Dispense the cell suspension into a 384-well white, clear-bottom plate.
-
Incubate the plate to allow for cell attachment.
-
-
Compound Treatment:
-
Add the this compound dilutions or controls to the wells.
-
Incubate the plate for a sufficient time to allow for a transcriptional response (e.g., 6-24 hours).
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to a control (e.g., untreated cells) and plot the response against the compound concentration to determine the EC₅₀ or IC₅₀.
-
Data Analysis and Hit Confirmation
A critical aspect of any HTS campaign is robust data analysis and a rigorous hit confirmation process.
Key Metrics for Assay Performance:
| Metric | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 20% |
Primary hits identified from the screen should be re-tested to confirm their activity. Confirmed hits should then be subjected to dose-response analysis to determine their potency. Orthogonal assays, which measure the same biological endpoint using a different technology, should be employed to rule out assay-specific artifacts. Finally, SAR studies with analogs of this compound can provide valuable insights into the chemical features required for activity.
Conclusion
This compound represents a promising scaffold for the discovery of novel bioactive molecules. This application note has provided a detailed framework for the development of robust and reliable high-throughput screening assays to explore its therapeutic potential. By leveraging advanced assay technologies such as TR-FRET and AlphaLISA, as well as physiologically relevant cell-based assays, researchers can efficiently identify and characterize the biological activity of this compound and its derivatives, accelerating the journey from hit identification to lead optimization.
References
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- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review.
- High-Throughput Screening & Discovery. (n.d.). Southern Research.
- High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (n.d.). National Institutes of Health.
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
- Implementing AlphaLISA™ SureFire® Ultra™ Technology. (2024, May 17). YouTube.
- SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. (2022, January 3). ACS Pharmacology & Translational Science.
- Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. (n.d.). National Institutes of Health.
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- Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. (n.d.). National Institutes of Health.
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- This compound. (n.d.). Sunway Pharm Ltd.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 5-Amino-2-bromoisonicotinic acid
Introduction
5-Amino-2-bromoisonicotinic acid (CAS: 1242336-80-6) is a key heterocyclic building block in pharmaceutical research and drug development, serving as a versatile precursor in the synthesis of a wide range of biologically active compounds.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on a pyridine ring, allows for diverse chemical modifications, including substitution and coupling reactions.[1] However, its amphoteric nature and crystalline structure often lead to significant solubility challenges in both aqueous and organic media, a common hurdle for researchers.
This guide provides a systematic, in-depth approach to understanding and overcoming the solubility issues associated with this compound. We will move from fundamental principles to advanced techniques, equipping you with the knowledge to efficiently solubilize this compound for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound generally exhibits poor solubility in water and many common nonpolar organic solvents at neutral pH. It is reported to be soluble in some organic solvents, with varying solubility in aqueous solutions.[1] Its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—means its aqueous solubility is highly dependent on pH.
Q2: Why is this compound poorly soluble in water at neutral pH?
A2: At neutral pH, this compound can exist as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-). This intramolecular salt formation can lead to strong intermolecular interactions (ionic and hydrogen bonding) in the solid state, resulting in a stable crystal lattice that is difficult for water to solvate effectively.[3]
Q3: Which organic solvents are a good starting point?
A3: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving this compound and its derivatives.[4] For reaction chemistry, Tetrahydrofuran (THF) is also a common choice, though solubility may be limited and require optimization.[5]
Q4: Can I heat the mixture to improve solubility?
A4: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious and monitor for any signs of degradation, especially during prolonged heating at high temperatures. Always conduct a small-scale test to ensure the compound's stability under your specific conditions.
Troubleshooting Guide: A Systematic Approach to Solubilization
Successfully dissolving this compound requires a logical, multi-step approach. This guide is structured to help you move from the simplest to more advanced techniques.
Phase 1: Solvent Screening & Co-Solvent Systems
The first step in addressing solubility is to identify a suitable solvent or solvent system.[6]
Core Concept: "Like Dissolves Like"
The polarity of the solvent must be matched to the solute. Given the polar functional groups of this compound, polar solvents are the most logical starting point.
Troubleshooting Workflow: Solvent Selection
Caption: Phase 1 Workflow: Solvent & Co-Solvent Screening.
Experimental Insight:
A co-solvent system, which is a mixture of a primary solvent with a smaller amount of another solvent, can significantly enhance solubility.[7][8] For instance, adding a small percentage of water to an organic solvent like ethanol can disrupt the crystal lattice and improve solvation. Conversely, for aqueous solutions, adding a water-miscible organic solvent like ethanol or DMSO can increase the solubility of hydrophobic molecules.[9]
Data Summary: Initial Solvent Screening
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Generally the best starting point for creating stock solutions.[4] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Highly pH-dependent in water. Alcohols can be effective. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Often used in reactions (e.g., LDA chemistry), but may require heating or other techniques.[5] |
| Nonpolar | Toluene, Hexanes | Very Poor | Unlikely to be effective. |
Phase 2: pH Adjustment for Aqueous Solubility
For aqueous solutions, leveraging the compound's amphoteric properties through pH adjustment is the most powerful technique.[10][11]
Core Concept: Ionization Increases Solubility
The solubility of ionizable drugs is highly pH-dependent because the ionic form is typically much more soluble than the neutral form.[12]
-
In acidic conditions (low pH): The amino group is protonated (-NH3+), forming a cationic salt that is more water-soluble.
-
In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO-), forming an anionic salt that is also more water-soluble.
Visualizing the Effect of pH
Caption: Ionization states of this compound vs. pH.
Experimental Protocol: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Preparation: Weigh the desired amount of this compound and place it in a suitable volumetric flask. Add approximately 70-80% of the final volume of deionized water. The compound will likely remain as a suspension.
-
Basal Solubilization: While stirring, add a titrant dropwise. To form the anionic salt, use a base such as 1 M NaOH. To form the cationic salt, use an acid such as 1 M HCl.
-
Endpoint: Continue adding the titrant until all the solid has completely dissolved, resulting in a clear solution.
-
Final Adjustment: Carefully adjust the pH to the desired final value using the same acid or base.
-
Final Volume: Add deionized water to reach the final target volume and mix thoroughly.
Expert Tip: It is generally accepted that a stable salt is formed when there is a difference of at least 3 units between the pKa of the functional group and the pKa of its counter-ion.[10] While the exact pKa values for this compound are not readily published, they can be estimated based on related structures like other amino acids and pyridine derivatives.[13][14]
Phase 3: Advanced Solubilization Techniques
If the previous methods are insufficient, particularly for achieving high concentrations required for certain drug development applications, more advanced strategies can be employed.
-
Salt Formation: This is a well-established technique for improving the solubility of ionizable Active Pharmaceutical Ingredients (APIs).[15][16] Instead of adjusting the pH in situ, the compound is reacted with a suitable acid or base to form a stable, isolatable salt form. Approximately 50% of marketed small molecule APIs are administered as salts.[16] This approach can also improve stability and handling properties.[17]
-
Use of Excipients/Solubilizers:
-
Surfactants: These agents form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[18]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can trap poorly soluble molecules within their core, forming an inclusion complex that is water-soluble.[17][18]
-
-
Particle Size Reduction:
Conclusion
Overcoming the solubility challenges of this compound is a critical step for its successful application in research and development. By systematically applying the principles of solvent selection, pH adjustment, and, if necessary, advanced techniques like salt formation, researchers can effectively prepare solutions suitable for a wide range of experimental protocols. This guide provides a foundational framework for troubleshooting, empowering scientists to move past solubility hurdles and focus on their core research objectives.
References
- Wikipedia. Cosolvent. [Link]
- Pharma's Almanac.
- ScienceDirect. Co-solvent: Significance and symbolism. [Link]
- Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
- Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]
- Drug Development and Delivery.
- Shandong IRO Chelating Chemical Co., Ltd.
- International Journal of Pharmaceutical Research and Applications. Solubility Enhancement of Drugs. [Link]
- Pharma Focus Asia.
- PubChem. 2-Amino-5-bromonicotinic acid. [Link]
- PubChem. 5-Amino-2-bromopyridine-4-carboxylic acid. [Link]
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
- PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
- MDPI.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
- AMERICAN ELEMENTS. This compound. [Link]
- SciSpace. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). [Link]
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
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- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
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- Pergamon Press.
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Technical Support Center: Purification of 5-Amino-2-bromoisonicotinic Acid Derivatives
Welcome to the technical support guide for navigating the purification challenges of 5-Amino-2-bromoisonicotinic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively. These molecules, while versatile building blocks in pharmaceutical development, present unique purification hurdles due to their amphoteric nature and specific reactivity.[1][2]
This guide is structured to provide rapid answers through FAQs and in-depth solutions through detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 3-aminopyridine or a nicotinic acid precursor.[3]
-
Side-Reaction Products: Di-brominated species or regioisomers where the bromine has added to a different position on the pyridine ring.
-
Hydrolysis Products: If the synthesis involves an ester intermediate (e.g., methyl 5-amino-2-bromoisonicotinate), incomplete hydrolysis can leave residual ester in your final carboxylic acid product.[4]
-
Residual Catalysts and Reagents: Such as palladium catalysts from cross-coupling reactions or inorganic salts from workup procedures.[2][3]
Q2: My final product is an oily or gummy substance instead of a crystalline solid. What's wrong?
A2: This is a frequent issue. The primary causes are:
-
Hygroscopic Nature: The presence of both a carboxylic acid and an amino group can lead to high water affinity. The compound may be absorbing atmospheric moisture.[5][6]
-
Residual Solvents: Trapped solvents from the reaction or workup (like DMF, DMSO, or even water) can prevent crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil.[6]
-
Incorrect pH: The compound exists as a zwitterion at its isoelectric point. If the pH of the final aqueous solution during workup is not precisely at this point, you may isolate a salt form which can be more prone to being oily or amorphous.[7]
Q3: Why is my compound soluble in aqueous acid and base, but poorly soluble in common organic solvents?
A3: This behavior is characteristic of amphoteric molecules, particularly amino acids.
-
In Acidic Solution (low pH): The amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺), increasing solubility in aqueous media.
-
In Basic Solution (high pH): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻), which is also water-soluble.[8]
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻), which is often the least soluble state in both water and non-polar organic solvents. This property is key to purification by precipitation.[6][7]
Q4: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots?
A4: Streaking on silica gel is a classic sign of a basic compound interacting strongly with the acidic silica surface. The amino group on the pyridine ring is basic and adheres to the silica. To fix this, you must modify your mobile phase by adding a small percentage of a base like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to neutralize the acidic sites on the silica. This allows the compound to move up the plate without sticking, resulting in well-defined spots.
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for approaching the purification of a crude this compound derivative.
Caption: A decision-making workflow for purifying crude products.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solids that are already reasonably pure (>85%).
Issue 1: The compound "oils out" instead of forming crystals.
| Probable Cause | Solution | Scientific Rationale |
| Solution is supersaturated / Cooled too quickly. | Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., insulate the flask). | Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point. Slow cooling allows molecules to orient themselves into a stable crystal lattice rather than crashing out as a liquid. |
| Inappropriate solvent. | Screen for a different solvent or solvent system. An ideal solvent dissolves the compound when hot but poorly when cold. | The solvent must have the right balance of polarity. Highly polar solvents may be too good, while non-polar solvents may be too poor. A mixture (e.g., Ethanol/Water, Dichloromethane/Hexane) often provides the necessary fine-tuning of solubility. |
| Presence of hygroscopic impurities or water. | Try co-evaporation with a non-polar solvent like toluene to azeotropically remove water before attempting recrystallization. Ensure all glassware is scrupulously dry.[6] | Water can act as an impurity that disrupts crystallization. Removing it can significantly improve crystal formation. |
Issue 2: No crystals form, even after cooling.
| Probable Cause | Solution | Scientific Rationale |
| Solution is not saturated (too much solvent). | Boil off some of the solvent to concentrate the solution. Cool again to induce crystallization. | Crystallization requires a supersaturated solution. If the concentration is too low, the solubility limit will not be reached upon cooling. |
| High energy barrier for nucleation. | 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Seed the solution with a tiny crystal of pure product. | Scratching creates microscopic imperfections on the glass that serve as nucleation sites. Seeding provides a pre-formed template for crystal growth, bypassing the initial energy barrier of nucleation. |
| Compound is highly soluble in the chosen solvent. | Add an "anti-solvent" dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool slowly. | An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. Its addition reduces the overall solvating power of the system, forcing the compound out of solution. |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Troubleshooting Guide 2: Column Chromatography
This is the method of choice for separating complex mixtures or purifying non-crystalline products.
Issue 1: Poor separation between the product and impurities.
| Probable Cause | Solution | Scientific Rationale |
| Incorrect mobile phase polarity. | Systematically vary the solvent ratio. If using Ethyl Acetate/Hexane, try increasing or decreasing the ethyl acetate percentage. A good starting point is a mobile phase that gives your product an Rf of ~0.3 on TLC. | The separation is based on the differential partitioning of components between the stationary and mobile phases. Fine-tuning the mobile phase polarity alters the elution strength, allowing for better resolution between compounds with similar properties. |
| Co-eluting impurities. | Change the solvent system entirely. For example, switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol. | Different solvent systems interact with solutes through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions). Changing the system can alter the elution order and resolve previously co-eluting spots. |
| Column overloading. | Use a larger column or load less crude material. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | Overloading the column saturates the stationary phase, leading to broad, overlapping bands that cannot be resolved. |
Issue 2: The compound streaks or remains at the top of the column.
| Probable Cause | Solution | Scientific Rationale |
| Strong acidic/basic interactions. | Add a modifier to the mobile phase. For these amino-bromo-isonicotinic acids, add 0.5-1% acetic acid or formic acid to the eluent. | The amino group is basic and interacts strongly with acidic silica gel. Adding a volatile acid protonates the amino group, but more importantly, it saturates the acidic sites on the silica, allowing the compound to elute symmetrically without tailing.[7] |
| Compound insolubility in the mobile phase. | Pre-adsorb the crude material onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. | This "dry loading" technique prevents the compound from precipitating at the top of the column when it first encounters the mobile phase, ensuring it enters the separation process in a uniform band. |
Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile, and effective for moderately polar compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 1% Acetic Acid (AcOH) | The DCM/MeOH system is excellent for polar compounds. The AcOH is critical to prevent streaking by protonating the basic amino group. Start with 100% DCM and gradually increase the percentage of MeOH. |
| Gradient | Step or linear gradient | Start with a low polarity (e.g., 98:2 DCM/MeOH + 1% AcOH) and slowly increase the methanol concentration to elute more polar components. This provides the best resolution for complex mixtures. |
| Detection | UV lamp at 254 nm | The pyridine ring is UV-active, making it easy to track on TLC and during column fractionation. |
Protocol 2: General Column Chromatography Procedure
-
Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane or DCM). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor their composition using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your product and any more polar impurities.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove all traces of the mobile phase solvents.
References
- ResearchGate. (2019). How to purify a water soluble compound?
- Tej-biotech.com. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
- PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Google Patents. (n.d.). Preparation method of amino pyridine bromide compound.
- PubChem. (n.d.). 5-Amino-2-bromopentanoic acid.
- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
- PubChem. (n.d.). 5-Bromonicotinic acid.
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
- National Institutes of Health. (n.d.). Syntheses and Investigations of Conformationally Restricted, Linker-Free α-Amino Acid–BODIPYs via Boron Functionalization.
- PubMed. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 5-Amino-2-bromoisonicotinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-bromoisonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and confidently troubleshoot any issues that may arise.
Introduction to the Synthesis and Its Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid on a pyridine ring—makes it a versatile synthon. However, this trifunctionality also presents unique challenges in its synthesis, often leading to a variety of side reactions that can complicate purification and reduce overall yield. This guide will delve into the common synthetic routes and their associated pitfalls, providing you with the knowledge to navigate these complexities.
Common Synthetic Pathways and Potential Side Reactions
The synthesis of this compound can be approached through several pathways. Understanding the mechanism of each route is crucial for diagnosing and mitigating side reactions.
Caption: Overview of two common synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues Related to Starting Materials and Reagents
Question 1: I am seeing incomplete conversion of my starting material. What are the likely causes?
Answer: Incomplete conversion is a common issue that can often be traced back to the quality of your starting materials or reagents.
-
Purity of Starting Material: Ensure your starting isonicotinic acid or its derivative is of high purity. Impurities can interfere with the reaction. For instance, the presence of other pyridine isomers can lead to a complex mixture of products.
-
Reagent Activity:
-
Nitrating Agents: The concentration of nitric and sulfuric acid is critical for efficient nitration. Ensure you are using fresh, concentrated acids.
-
Reducing Agents: If using catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is not poisoned. For metal/acid reductions (e.g., Fe/HCl), the metal should be activated.
-
Brominating Agents: N-Bromosuccinimide (NBS) should be pure and stored in a desiccator. Bromine (Br₂) should be fresh.
-
-
Moisture: Many of the reaction steps are sensitive to moisture. Ensure your glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) where necessary.
Troubleshooting Steps:
-
Verify the purity of your starting material using techniques like NMR or melting point analysis.
-
Use fresh, high-purity reagents.
-
Ensure all glassware is scrupulously dried and the reaction is protected from atmospheric moisture.
Category 2: Side Reactions During Nitration
Question 2: During the nitration of isonicotinic acid, I'm observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?
Answer: The nitration of the pyridine ring is highly dependent on the reaction conditions. The electron-withdrawing nature of the carboxylic acid group directs nitration to the 5-position. However, harsh conditions can lead to the formation of other isomers.
-
Temperature Control: Nitration is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to prevent over-nitration and the formation of undesired isomers.
-
Stoichiometry: Use a carefully controlled amount of nitric acid. An excess can lead to di-nitrated products.
Table 1: Effect of Temperature on Nitration Regioselectivity
| Temperature (°C) | Desired 5-Nitro Isomer (%) | Other Isomers (%) |
| 0-5 | >95 | <5 |
| 25 (Room Temp) | ~80 | ~20 |
| 50 | <60 | >40 |
Troubleshooting Protocol:
-
Set up your reaction in an ice bath to maintain a low temperature.
-
Add the nitrating agent (a pre-mixed solution of nitric and sulfuric acid) dropwise to the solution of isonicotinic acid.
-
Monitor the internal temperature of the reaction flask throughout the addition.
Category 3: Challenges in the Reduction of the Nitro Group
Question 3: My reduction of 5-nitroisonicotinic acid is sluggish, and I'm seeing byproducts. What could be the issue?
Answer: The reduction of the nitro group to an amine can be challenging. Several side reactions can occur depending on the chosen method.
-
Incomplete Reduction: This can lead to the presence of nitroso or hydroxylamine intermediates.
-
Debromination (if reducing 2-bromo-5-nitroisonicotinic acid): Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to the cleavage of the C-Br bond, resulting in the formation of 5-aminoisonicotinic acid.
Caption: Potential debromination side reaction during the reduction of 2-bromo-5-nitroisonicotinic acid.
Troubleshooting Recommendations:
-
Choice of Reducing Agent: For the reduction of a halogenated nitroarene, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are often preferred as they are less likely to cause dehalogenation.
-
Catalyst Selection: If catalytic hydrogenation is necessary, consider using a less active catalyst or adding a catalyst poison to suppress dehalogenation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of byproducts.
Category 4: Complications During Bromination
Question 4: I am attempting to brominate 5-aminoisonicotinic acid, but I am getting a low yield and a mixture of products. What is going wrong?
Answer: The bromination of 5-aminoisonicotinic acid can be complex due to the activating effect of the amino group.
-
Over-bromination: The strongly activating amino group can lead to the introduction of more than one bromine atom onto the pyridine ring.
-
Oxidation: The amino group can be susceptible to oxidation by the brominating agent.
-
Poor Regioselectivity: While the amino group directs ortho- and para-, the carboxylic acid is a meta-director, which can lead to a mixture of isomers.
Troubleshooting Strategies:
-
Protect the Amino Group: To control the reactivity of the amino group, it is often beneficial to protect it as an acetamide before bromination. The acetyl group is less activating and can be easily removed by hydrolysis after the bromination step.
-
Milder Brominating Agents: Consider using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Temperature Control: Perform the bromination at low temperatures to minimize side reactions.
Caption: A protected bromination strategy to improve yield and selectivity.
Category 5: Purification and Isolation Issues
Question 5: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
Answer: The purification of this compound can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid and a basic amino group).
Common Impurities:
-
Starting materials: Unreacted starting materials.
-
Isomeric byproducts: Incorrectly substituted isomers.
-
Over-brominated products: Di- or tri-brominated species.
-
Debrominated product: 5-aminoisonicotinic acid.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system (e.g., ethanol/water, dioxane/water) may be required.
-
pH Adjustment: The amphoteric nature of the product can be exploited for purification. The product will have an isoelectric point at which it is least soluble. Carefully adjusting the pH of an aqueous solution of the crude product can cause the desired compound to precipitate, leaving impurities in the solution.
-
Column Chromatography: While possible, this can be challenging due to the polarity of the compound. A polar stationary phase (like silica gel) with a polar mobile phase (often containing a small amount of acid or base to suppress tailing) may be effective.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Comments |
| Ethanol/Water | Good for removing less polar impurities. |
| Dioxane/Water | Can be effective for compounds with poor solubility in ethanol. |
| Acetic Acid/Water | The acidic nature can help to protonate the amino group and aid in dissolution. |
References
- Buchwald–Hartwig amination. In: Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer reaction. In: Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.
- Isonicotinic acid. In: Wikipedia.
- A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid. Benchchem.
Technical Support Center: Optimizing Yields in the Synthesis of 5-Amino-2-bromoisonicotinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-bromoisonicotinic acid (CAS 1242336-80-6)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in pharmaceutical and agrochemical synthesis[2]. We will address common challenges encountered during its preparation, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section covers high-level questions regarding the synthetic approach to this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and scalable strategy involves a multi-step synthesis that concludes with the reduction of a nitro-substituted precursor. This approach offers robust control over regioselectivity. The key intermediate is typically 2-Bromo-5-nitroisonicotinic acid [2]. The general pathway is outlined below.
Caption: Primary synthetic route to the target compound.
The critical final step is the chemoselective reduction of the nitro group to an amine. The yield and purity of this step are heavily dependent on the choice of reducing agent and reaction conditions, as the molecule contains a reducible halogen (bromo group) that is susceptible to hydrodehalogenation.
Q2: Why is the reduction of 2-Bromo-5-nitroisonicotinic acid the preferred final step?
Performing the nitro reduction as the final step is strategically advantageous for several reasons:
-
Functional Group Compatibility: The electron-withdrawing nitro group facilitates certain reactions on the pyridine ring. Converting it to an electron-donating amino group earlier in the sequence would alter the ring's reactivity, potentially complicating steps like bromination.
-
Avoiding Unwanted Reactions: An unprotected amino group can undergo side reactions under the often harsh conditions required for bromination or oxidation. For example, the amino group could be oxidized or could direct bromination to undesired positions.
-
Simplified Purification: The precursor, 2-Bromo-5-nitroisonicotinic acid, is a stable, crystalline solid that is often easier to purify than some of the earlier intermediates in alternative synthetic routes[3]. Ensuring high purity of this precursor is paramount for a clean final reduction step.
Section 2: Troubleshooting Guide for Low Yields
This section addresses specific problems that can arise during the synthesis, focusing on the critical final reduction step.
Problem: My nitro-to-amine reduction is low-yielding or generates significant byproducts.
This is the most common challenge. The primary cause is often an inappropriate choice of reducing agent or suboptimal reaction conditions, leading to incomplete reaction or unwanted side reactions.
Hydrodehalogenation is a well-known side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C)[4]. The palladium catalyst is highly active and can readily cleave the C-Br bond.
Causality: The mechanism involves oxidative addition of the aryl bromide to the palladium(0) surface, followed by hydrogenolysis. This process competes with the desired nitro group reduction.
Solutions:
-
Switch to a Milder Catalyst: Raney Nickel is often a suitable alternative to Pd/C for substrates where dehalogenation is a concern[4].
-
Use a Chemical Reductant: Metal-based reducing systems in acidic media are highly effective and generally do not cause dehalogenation. Options like Tin(II) chloride (SnCl₂), Iron (Fe) powder in acetic or hydrochloric acid, or Zinc (Zn) in acetic acid are excellent choices[4][5].
-
Employ Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst can sometimes provide milder conditions than high-pressure hydrogen gas, reducing the risk of dehalogenation.
The following diagram outlines the decision-making process for troubleshooting this specific issue.
Caption: Decision workflow for mitigating dehalogenation.
Incomplete conversion is typically due to insufficient reducing power, poor reagent stoichiometry, or catalyst deactivation.
Solutions:
-
Increase Stoichiometry: For metal-based reductions (Fe, SnCl₂, Zn), ensure a sufficient molar excess of the metal is used. A common starting point is 3-5 equivalents relative to the nitro compound.
-
Verify Reagent Quality: Ensure that your reducing agents are of high quality and have not been excessively exposed to air or moisture. For catalytic hydrogenation, verify the catalyst activity.
-
Optimize Temperature and Time: Some reductions may be sluggish at room temperature. Gently heating the reaction (e.g., to 60-80°C) can often drive it to completion[6]. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Ensure Proper pH: For reductions in acidic media, maintaining an acidic environment is crucial for the reaction to proceed.
The following table compares common reducing agents for aromatic nitro groups, providing a framework for selecting the best system for your needs.
| Reducing Agent System | Typical Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| H₂ / Pd/C | H₂ (1-5 atm), MeOH/EtOH, RT | High efficiency, clean workup | High risk of dehalogenation ; reduces alkenes, alkynes | Good for robust molecules |
| H₂ / Raney Nickel | H₂ (1-5 atm), MeOH/EtOH, RT | Less prone to dehalogenation than Pd/C[4] | Pyrophoric, requires careful handling | Better for halogenated compounds |
| Fe / HCl or AcOH | Fe powder (3-5 eq), acid, 60-100°C | Inexpensive, robust, low dehalogenation risk[4] | Requires aqueous workup, iron salts can be messy | Excellent, tolerates most groups |
| SnCl₂·2H₂O | SnCl₂ (3-5 eq), HCl/EtOH, 50-70°C | Mild, highly chemoselective, low dehalogenation[4] | Tin salts can be difficult to remove completely | Excellent, tolerates esters, nitriles |
| Na₂S₂O₄ (Sodium Dithionite) | Aq. base (e.g., NH₄OH), RT-50°C | Mild, useful for sensitive substrates | Can sometimes be sluggish, aqueous system | Good, but can affect some sulfur-containing groups |
A common colored byproduct in nitro reductions is an azo compound , which arises from the condensation of partially reduced intermediates (nitroso and hydroxylamine species)[5].
Causality: This typically occurs when the reduction is not driven fully to the amine. An excess of the nitroso intermediate can react with the hydroxylamine intermediate or the final amine product to form the R-N=N-R' linkage.
Solutions:
-
Ensure Full Conversion: Use a sufficient excess of the reducing agent and allow the reaction to proceed to completion.
-
Maintain a Reducing Environment: Ensure the reaction conditions remain strongly reducing throughout the process to push all intermediates through to the final amine product.
-
Purification: Most azo compounds are highly colored and can often be removed by recrystallization or column chromatography.
Section 3: Experimental Protocols
These protocols provide a starting point for the synthesis and analysis. They should be optimized for your specific laboratory conditions and scale.
Protocol 1: Reduction of 2-Bromo-5-nitroisonicotinic acid using Tin(II) Chloride
This method is recommended for its high chemoselectivity and minimal risk of dehalogenation.
Materials:
-
2-Bromo-5-nitroisonicotinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-nitroisonicotinic acid (1.0 eq).
-
Reagent Addition: Add ethanol to form a slurry (approx. 10 mL per gram of starting material). To this, add Tin(II) chloride dihydrate (4.0 eq).
-
Reaction Initiation: Carefully add concentrated HCl (approx. 4 mL per gram of starting material) and heat the mixture to 70°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid) or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acid by adding 5M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.
-
Workup - Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate. Transfer the combined filtrate to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/water) or by column chromatography if necessary.
Protocol 2: Off-line Reaction Monitoring by HPLC
System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Procedure:
-
Standard Preparation: Prepare standard solutions of both the starting material (2-Bromo-5-nitroisonicotinic acid) and a reference sample of the product (this compound) in the mobile phase to determine their retention times.
-
Sampling: At set time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of 50:50 Water:Acetonitrile. This stops the reaction and dilutes the sample for analysis.
-
Analysis: Inject the diluted sample into the HPLC system and monitor the disappearance of the starting material peak and the appearance of the product peak.
References
- Smolecule. (n.d.). Buy 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid. Retrieved from Smolecule.
- Guizzetti, M., & Benaglia, M. (2010). Process for the reduction of nitro derivatives to amines. U.S.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Mol-Instincts. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Mol-Instincts. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- Sadykov, R. F., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Orient. J. Chem., 35(1). [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Google Patents. (n.d.).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 5-Amino-2-bromoisonicotinic Acid Cross-Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Amino-2-bromoisonicotinic acid. This molecule, while a valuable building block, presents unique challenges due to its electronic and structural properties. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields?
A1: Failure or low yields with this substrate are common and typically stem from its inherent chemical nature. The primary challenges are:
-
Catalyst Inhibition/Poisoning: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the 5-amino group.[1][2] Both can coordinate strongly to the palladium catalyst center, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[1][3] This is the most frequent cause of failure, especially with standard catalysts like Pd(PPh₃)₄.
-
Reduced Electrophilicity: The electron-donating nature of the amino group decreases the reactivity of the carbon-bromine (C-Br) bond. This makes the crucial first step of the catalytic cycle, oxidative addition, kinetically less favorable compared to un-substituted bromopyridines.[2]
-
Side Reactions: The substrate is prone to several side reactions, most notably dehalogenation (hydrodebromination), where the bromine atom is replaced by a hydrogen atom.[1][4]
To overcome these issues, a carefully selected catalyst system and optimized reaction conditions are not just beneficial, but essential.
Q2: What is the best catalyst and ligand combination for a Suzuki-Miyaura coupling with this substrate?
A2: For challenging, electron-rich heteroaryl halides like this compound, standard ligands such as triphenylphosphine are often ineffective.[1] Success hinges on using sterically hindered, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly active L₁Pd(0) catalytic species and accelerate the key steps of the reaction.[5][6]
Our core recommendation is to use a modern Buchwald-type biarylphosphine ligand.
-
Expertise & Causality: These ligands possess two key features. Their large steric bulk physically blocks the pyridine nitrogen and amino group from deactivating the palladium center.[5] Simultaneously, their strong electron-donating (σ-donating) character increases the electron density on the palladium, which lowers the activation energy for the difficult oxidative addition step with the electron-rich C-Br bond.[5]
A summary of recommended systems is provided below:
| Catalyst/Precatalyst | Recommended Ligands | Typical Loading (mol%) | Rationale & Comments |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos , XPhos , RuPhos | Pd: 1-3%, Ligand: 2-6% | Excellent for electron-rich and sterically hindered substrates. SPhos and XPhos are robust starting points for screening.[2] |
| Buchwald G3/G4 Precatalysts | Integrated Ligand (e.g., SPhos, XPhos) | 1-3% | Highly recommended. These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species, leading to more reproducible results.[2][7] |
Q3: How do I select the right base and solvent?
A3: Base and solvent choice are interdependent and critical for success.
-
Base Selection: The base's role in Suzuki coupling is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] For this substrate, a moderately weak inorganic base is often optimal to avoid side reactions.
-
Solvent Selection: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[1][2]
Q4: I'm observing a significant amount of 5-Aminoisonicotinic acid (the dehalogenated product). How can I minimize this?
A4: Dehalogenation is a common side reaction with electron-rich aryl halides.[4] It occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle. To minimize it:
-
Ensure Anhydrous & Inert Conditions: Solvents like alcohols can sometimes act as hydride sources.[2] Ensure your solvent is truly anhydrous and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to exclude moisture.
-
Optimize Reaction Time and Temperature: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Over-heating can promote catalyst decomposition and side reactions.
-
Re-evaluate Your Base: While less common in Suzuki, some bases or their impurities can be hydride sources. Using a high-purity base like K₃PO₄ is advisable.
-
Choose the Right Ligand: A well-chosen, bulky ligand can accelerate the desired productive reductive elimination step, outcompeting the dehalogenation pathway.[5]
Q5: Should I protect the amino (-NH₂) or carboxylic acid (-COOH) group before the reaction?
A5: This is an important strategic consideration.
-
Carboxylic Acid Group: The acidic proton can react with the base. While many Suzuki couplings tolerate free carboxylic acids (especially with carbonate or phosphate bases), esterification (e.g., to a methyl or ethyl ester) is a prudent strategy. This prevents potential solubility issues and acid-base side reactions, often leading to cleaner reactions and simpler purification.
-
Amino Group: Protecting the amino group (e.g., as an acetamide or Boc-carbamate) is generally not necessary and can be counterproductive. The main challenge of the amino group is its electronic deactivation of the C-Br bond and potential catalyst coordination, which are best addressed by proper ligand selection.[2] Modern catalyst systems are designed to tolerate free amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst Inhibition/Poisoning.[1][3] 2. Inactive Catalyst System. 3. Insufficient Temperature. | 1. Switch to a bulky, electron-rich ligand (SPhos, XPhos) and a G3/G4 precatalyst.[2] 2. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 3. Ensure all reagents are pure and solvents are anhydrous and degassed. 4. Perform a temperature screen (e.g., 80 °C, 100 °C, 110 °C). |
| Significant Dehalogenation | 1. Hydride source in reaction (solvent, water, base).[2] 2. Reaction time too long or temperature too high. 3. Inefficient catalyst turnover. | 1. Use high-purity, anhydrous/degassed solvents. 2. Monitor reaction closely by TLC/LC-MS and work up upon completion. 3. Switch to a more active catalyst system (see above) to accelerate the desired coupling. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.[1] 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous conditions. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol boronate).[2] 3. Use a milder base (e.g., K₂CO₃). |
| Low Yield with Clean Conversion | 1. Product instability under reaction conditions. 2. Difficult purification / Product loss during workup. | 1. Lower the reaction temperature and monitor closely. 2. Optimize the workup procedure; consider an acid/base extraction if the carboxylic acid is present. |
Visual Diagrams & Workflows
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed coupling reaction.
Detailed Experimental Protocols
Disclaimer: These are starting-point protocols. Optimal conditions may vary based on the specific coupling partner. All operations should be performed in a fume hood under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the coupling of this compound methyl ester with phenylboronic acid.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
SPhos G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous (<50 ppm H₂O)
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound methyl ester, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos G3 Precatalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane/water solvent mixture (concentration of limiting reagent ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the C-N coupling of this compound methyl ester with morpholine.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous (<50 ppm H₂O)
Procedure:
-
Reaction Setup: In a glovebox, add this compound methyl ester, RuPhos G3 Precatalyst, and NaOtBu to an oven-dried vial with a stir bar. If a glovebox is not available, add solids under a positive flow of argon in a Schlenk flask.
-
Reagent Addition: Seal the vial/flask. Remove from the glovebox (if used). Add anhydrous toluene followed by morpholine via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Cell-Sb-Pd(II). (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–934.
- Reddy, K. S., et al. (2018). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Kudelko, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 446–460.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Lipshutz, B. H., et al. (2025).
- Willis, M. C., et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Journal of the American Chemical Society, 134(32), 13537–13540.
- Magano, J., & Dunetz, J. R. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 112(4), 2177–2250.
- Liu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(18), 2685-2694.
- Black, P. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(15), 4999–5007.
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Li, X., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(52), 30261-30265.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine 2a a.
- Cbm, F., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(55), 14616-14633.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Harding, J. R., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ResearchGate. (n.d.). Optimization of Cu(II)-catalyzed C-N cross-coupling of 5-bromo-2-amino benzimidazole and aryl boronic acid in MeOH/H2O at room temperature.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Al-Dies, A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 897–908.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 173–183.
- Green Chemistry. (n.d.). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Chemical Society Reviews. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
- National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307–10312.
- YouTube. (2018). Suzuki Coupling Mechanism and Applications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Impurities in 5-Amino-2-bromoisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-bromoisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively manage potential impurities. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and analytical best practices to ensure the highest purity of your final compound.
Introduction: The Criticality of Purity
This compound is a key building block in pharmaceutical research and development. Its purity is paramount as even trace impurities can impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides in-depth, actionable advice to identify, control, and eliminate common impurities encountered during its synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and validated solutions.
Issue 1: Presence of Starting Material in the Final Product
Symptom: Analytical data (HPLC, LC-MS) of the final product shows a significant peak corresponding to the starting material, such as 2-bromo-5-nitroisonicotinic acid.
Potential Cause: Incomplete reduction of the nitro group to the amine.
Solution:
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Optimization of Reducing Agent: Ensure the molar equivalent of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl) is sufficient. A slight excess may be required to drive the reaction to completion.
-
Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature while monitoring for the formation of degradation products.
-
Catalyst Efficiency (for catalytic hydrogenation): If using a catalyst like Pd/C, ensure its activity is not compromised. Use a fresh batch of catalyst or increase the catalyst loading.
Issue 2: Formation of Debrominated Impurity
Symptom: Mass spectrometry analysis reveals a significant amount of 5-aminoisonicotinic acid (M-Br+H).
Potential Cause: Reductive debromination, a common side reaction during the reduction of the nitro group, especially under harsh conditions or with certain reducing agents.
Solution:
-
Milder Reducing Conditions: Opt for milder reducing agents. For instance, catalytic transfer hydrogenation using ammonium formate and Pd/C can sometimes be more selective than metal/acid reductions.
-
Temperature Control: Maintain a controlled and consistent reaction temperature. Exothermic reactions should be cooled appropriately.
-
pH Control: During workup, avoid strongly basic or acidic conditions for prolonged periods, which can sometimes promote side reactions.
Issue 3: Presence of Isomeric Impurities
Symptom: NMR or HPLC analysis indicates the presence of an isomer, such as 2-amino-5-bromo-nicotinic acid.[1]
Potential Cause: This is often rooted in the purity of the starting materials. For example, if the synthesis begins from a mixture of picolines, isomeric impurities can be carried through the synthetic sequence.
Solution:
-
Starting Material Qualification: Rigorously test the purity of all starting materials and key intermediates using appropriate analytical methods (e.g., NMR, GC-MS, HPLC).
-
Purification of Intermediates: If isomeric impurities are detected in an intermediate, it is crucial to purify it at that stage rather than attempting to remove the isomer from the final product, which can be significantly more challenging. Recrystallization or column chromatography are common purification techniques.[2]
Issue 4: Hydrolysis of the Bromo Group
Symptom: Detection of 5-amino-2-hydroxyisonicotinic acid in the final product.
Potential Cause: The bromo group on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, particularly at elevated temperatures or under strongly basic conditions.[3][4][5]
Solution:
-
pH and Temperature Control During Workup: During aqueous workup and extractions, maintain a neutral or slightly acidic pH and keep the temperature low.
-
Solvent Choice: Use aprotic solvents where possible, especially in steps where the molecule is subjected to heat.
-
Minimize Reaction Times: Avoid unnecessarily long reaction times, particularly in aqueous or basic media.
Issue 5: Decarboxylation of the Final Product
Symptom: Presence of 2-bromo-5-aminopyridine as an impurity.
Potential Cause: Isonicotinic acid and its derivatives can undergo decarboxylation, especially when heated in the presence of acid or certain metals.[6]
Solution:
-
Temperature Control in Final Steps: During the final isolation and drying steps, avoid excessive heat. Vacuum drying at a moderate temperature is preferable to high-temperature oven drying.
-
pH of Final Solution: Ensure the pH of the solution from which the final product is precipitated is controlled to minimize the potential for acid-catalyzed decarboxylation.
Visualizing Impurity Formation
The following diagram illustrates a common synthetic pathway for this compound and highlights the stages where key impurities can be introduced.
Caption: Synthetic pathway and points of impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for monitoring the purity of this compound?
A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed HPLC method can separate the main component from starting materials, intermediates, and by-products. UV detection is typically used.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation of the final product and any isolated impurities. It can also help quantify impurities if a qualified internal standard is used.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups and is a good identity test.
Q2: How can I effectively remove residual solvents from my final product?
A2: Residual solvents are a common type of impurity. To remove them effectively:
-
Drying under Vacuum: This is the most common and effective method. A vacuum oven at a controlled, moderate temperature (e.g., 40-50°C) is recommended.
-
Solvent Selection: During the final precipitation or crystallization step, choose a solvent system from which the product crystallizes well and that can be easily removed.
-
Gas Chromatography (GC): Use GC with a headspace sampler to quantify residual solvents and ensure they are within acceptable limits as per ICH Q3C guidelines.
Q3: What is the best way to purify the final this compound?
A3: Recrystallization is often the most effective method for purifying the final compound.
-
Solvent Screening: A solvent screen should be performed to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to try include ethanol, isopropanol, and water, or mixtures thereof.[2]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals, which tend to exclude impurities more effectively. Crash cooling can trap impurities within the crystal lattice.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Q4: Can I use a similar compound like 5-Amino-2-chloroisonicotinic acid as a reference for my synthesis?
A4: Yes, the synthesis and purification of analogous compounds like 5-Amino-2-chloroisonicotinic acid can provide valuable insights.[9][10] While the reactivity of the C-Cl bond will differ from the C-Br bond (e.g., in cross-coupling reactions), the challenges related to the reduction of the nitro group and potential side reactions involving the amino and carboxylic acid functional groups will be very similar.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Recrystallization for Purification
This is a general procedure for recrystallization that should be adapted based on the results of a solvent screening study.
-
Dissolution: In a suitable reaction vessel, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (or solvent system).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Summary Table
| Impurity Name | Common Acronym | Molecular Weight | Potential Origin | Recommended Analytical Technique |
| 2-Bromo-5-nitroisonicotinic acid | SM (Starting Material) | 261.01 | Incomplete reaction | HPLC, LC-MS |
| 5-Aminoisonicotinic acid | Debromo | 138.12 | Reductive debromination | HPLC, LC-MS |
| 5-Amino-2-hydroxyisonicotinic acid | Hydroxy | 154.12 | Hydrolysis of bromo group | HPLC, LC-MS |
| 2-Bromo-5-aminopyridine | Decarboxy | 173.02 | Decarboxylation | GC-MS, LC-MS |
| 2-Amino-5-bromo-nicotinic acid | Isomer | 217.02 | Impure starting materials | HPLC, NMR |
References
- Wikipedia. Isonicotinic acid. [Link]
- Amerigo Scientific. 5-Amino-2-chloroisonicotinic acid. [Link]
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
- Nurkenov, O. A., Fazylov, S. D., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]
- MDPI. Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]
- ResearchGate.
- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
- MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
- Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- National Institutes of Health.
- PubChem. 2-Amino-5-bromonicotinic acid. [Link]
- Google Patents.
- PubChem. 2-Bromo-2-chloro-5-hydroxypentanoic acid. [Link]
- Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]
- Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link]
- YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]
- YouTube. Amino Acid Synthesis by Leverage the Gabriel Synthesis. [Link]
- Der Pharma Chemica.
- Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]
- Khan Academy. Alpha amino acid synthesis. [Link]
- PubChem. 5-Bromonicotinic acid. [Link]
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stability of 5-Amino-2-bromoisonicotinic acid under different conditions
Technical Support Center: 5-Amino-2-bromoisonicotinic Acid
A Guide to Experimental Stability and Handling for Researchers
Welcome to the technical support resource for this compound (CAS 1242336-80-6). As a key building block in pharmaceutical research and development, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of your synthetic pathways. This guide, structured in a question-and-answer format, provides in-depth insights and practical troubleshooting advice based on the compound's chemical nature and established analytical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
Answer:
The optimal storage conditions for solid this compound are designed to mitigate potential degradation from atmospheric oxygen, moisture, and light. While supplier recommendations vary slightly, a consolidated best practice is as follows:
-
Temperature: Store at refrigerated temperatures (2-8°C) for long-term stability.[1] Some suppliers indicate room temperature storage is acceptable, but refrigeration is a more robust preventative measure against slow thermal degradation.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2]
-
Causality: The amino group on the pyridine ring is a potential site for oxidation. Replacing oxygen-rich air with an inert gas significantly reduces the risk of oxidative degradation over time.
-
-
Light: Keep in a dark place, protected from light.[3] The compound is a light-yellow or yellow powder, suggesting it absorbs visible light, and aromatic amines are often susceptible to photolytic degradation.[4]
-
Container: Use a tightly sealed, airtight container to prevent moisture ingress.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the amino group.[2] |
| Light | Amber vial or dark location | Prevents photolytic degradation.[3] |
| Container | Tightly sealed | Prevents hydrolysis and reaction with atmospheric moisture. |
Q2: I need to make a stock solution. What are the best solvents, and how stable will the solution be?
Answer:
Preparing a stable stock solution requires selecting an appropriate solvent and understanding the compound's pH-dependent solubility.
-
Recommended Solvents: For creating high-concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. A related methyl ester derivative shows good solubility in these solvents.[3]
-
Aqueous Solubility: The compound is sparingly soluble in pure water.[3] As an amino acid derivative, it is zwitterionic, meaning its solubility is highly dependent on pH.[5] To dissolve it in aqueous buffers, you will likely need to adjust the pH away from its isoelectric point.
-
In acidic conditions (pH < ~3-4), the amino group will be protonated (-NH₃⁺), increasing solubility.
-
In basic conditions (pH > ~5-6), the carboxylic acid group will be deprotonated (-COO⁻), also increasing solubility.
-
-
Solution Stability: It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary:
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Crucially, you must validate the stability of your specific solution in your chosen solvent and storage condition, as dissolved compounds are more susceptible to degradation than solids.
-
Q3: How does pH affect the stability of this molecule? Are there specific degradation pathways I should worry about in acidic or basic media?
Answer:
Yes, pH is a critical factor. While the core pyridine structure is relatively robust, the functional groups introduce pH-dependent reactivity. A related compound, 2-Amino-5-bromoisonicotinic acid methyl ester, is noted for its stability under acidic conditions, suggesting the ring itself is not prone to acid-catalyzed hydrolysis.[3] However, for this compound, the free amino and carboxylic acid groups are the primary concern.
-
In Strong Acid: The primary risk is potential decarboxylation (loss of CO₂) at elevated temperatures, although this typically requires harsh conditions. The amino group will be protonated and protected from oxidation.
-
In Strong Base: The deprotonated amino group is a more potent nucleophile and is more susceptible to oxidation.[6] Additionally, base-catalyzed reactions could occur, though specific pathways for this molecule are not well-documented.
-
General Amino Acid Degradation: In general, amino acid degradation can involve complex pathways including oxidation, deamidation (not applicable here), and hydrolysis of peptide bonds (not applicable here).[7][8] The most relevant risks for this molecule are oxidation of the amino group and potential reactions involving the bromine substituent under specific nucleophilic conditions.
Q4: Is this compound thermally stable?
Answer:
The compound is a solid at room temperature, but its thermal stability profile is not extensively published. The recommendation to store it refrigerated suggests that long-term exposure to elevated temperatures should be avoided.[1]
-
In Solid Form: Avoid excessive heating. Before running reactions at high temperatures, it is advisable to perform thermal analysis (e.g., Differential Scanning Calorimetry or Thermogravimetric Analysis) to determine its decomposition temperature.
-
In Solution: Thermal stability is significantly lower in solution. Heating solutions, especially in protic solvents or at non-neutral pH, can accelerate degradation pathways like decarboxylation or hydrolysis.
Q5: What are the likely impurities or degradation products I might observe during analysis?
Answer:
If your sample has degraded, you may see several types of impurities in your analytical data (e.g., HPLC, LC-MS). Based on the molecule's structure, the most probable degradation products arise from dehalogenation, oxidation, or decarboxylation.
-
Dehalogenation Product: 5-aminoisonicotinic acid (loss of bromine, replaced by hydrogen). This is a common degradation pathway for aryl bromides, especially under reductive conditions or photolysis.
-
Oxidation Product: Formation of nitroso- or nitro- compounds from the amino group, or ring hydroxylation.
-
Decarboxylation Product: 2-bromo-5-aminopyridine (loss of the -COOH group as CO₂).
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Issue: "My compound appears to be degrading in solution. I see new spots on TLC or new peaks in my HPLC."
Answer:
This is a common issue that requires systematic investigation. Use the following workflow to diagnose the problem.
Caption: Workflow for troubleshooting compound degradation in solution.
-
Solvent Blank: First, analyze your solvent alone to rule out impurities from the solvent itself.
-
Fresh Preparation: Compare the analysis of a freshly prepared solution against your stored or experimental sample. If the new peaks are absent or smaller in the fresh sample, degradation during storage or use is likely.
-
Forced Degradation Study: If you confirm the compound is degrading, a forced degradation study (see protocol below) is the definitive way to identify the cause. By intentionally exposing the compound to heat, light, acid, base, and oxidative stress, you can determine which condition produces the same impurity peaks you are observing.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound. It is based on principles outlined in the ICH Q1B guideline for photostability testing.[9]
Objective: To identify the conditions (hydrolytic, oxidative, thermal, photolytic) that lead to the degradation of this compound.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC or UPLC system with UV and MS detectors
-
Calibrated oven, photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in your chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: 1 mL stock + 1 mL water. Incubate at 60°C for 24 hours in the dark.
-
Photostability: Expose the solid compound and a solution (1 mL stock + 1 mL water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples (including controls) by LC-MS.
-
Compare the chromatograms. Look for the appearance of new peaks and a decrease in the area of the parent peak. Use the MS data to determine the mass of the degradation products and compare them to potential structures (see FAQ #5).
-
Self-Validation: This protocol is self-validating because each stressed sample is compared against a control sample that has undergone identical manipulations (e.g., temperature) but without the specific stressor (e.g., acid, light). This isolates the effect of each condition.
References
- This compound | CAS 1242336-80-6. American Elements. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
- Pathways of Amino Acid Degrad
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Degrad
- THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE. Ehrenfreund, P., et al. The Astrophysical Journal. [Link]
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Biochemistry, Amino Acid Synthesis and Degradation.
- Introduction to Amino Acid Reactivity. Chemistry LibreTexts. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aaronchem.com [aaronchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Introduction to Amino Acid Reactivity [employees.csbsju.edu]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
common pitfalls in handling 5-Amino-2-bromoisonicotinic acid
Welcome to the technical support center for 5-Amino-2-bromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound (CAS No. 1242336-80-6) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3][4] Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a carboxylic acid, allows for diverse chemical modifications. However, this same reactivity profile can present specific challenges in handling, reaction setup, and purification. This guide aims to provide practical, experience-driven advice to overcome these hurdles.
Core Properties and Safety at a Glance
A clear understanding of the physicochemical properties and safety profile of this compound is fundamental to its proper handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][5] |
| Molecular Weight | 217.02 g/mol | [1][2][5] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[1][6] | |
| Storage | Store at 4°C in a cool, dry place away from light.[5][6] | |
| Purity | Typically ≥97% | [5] |
Safety Information: this compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3][7] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8]
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific issues that may arise during common synthetic manipulations of this compound.
Problem 1: Poor Solubility in Reaction Solvents
Symptoms:
-
The starting material does not fully dissolve, leading to a heterogeneous reaction mixture.
-
Inconsistent reaction kinetics and yields.
-
Difficulty in monitoring reaction progress by TLC or LC-MS.
Root Causes and Solutions:
-
Inappropriate Solvent Choice: While soluble in polar aprotic solvents like DMF and DMSO, its solubility can be limited in other common organic solvents.
-
Salt Formation: The presence of both an acidic carboxylic acid and a basic amino group can lead to the formation of zwitterionic species or salts, which often have lower solubility in organic solvents.
-
Solution: In reactions where the carboxylic acid is not the reacting group, consider protecting it as an ester (e.g., methyl or ethyl ester). This will increase its solubility in a wider range of organic solvents.
-
Problem 2: Unwanted Side Reactions
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS.
-
Low yield of the desired product.
-
Difficult purification.
Root Causes and Solutions:
-
Self-Polymerization/Dimerization: Under certain conditions, particularly at elevated temperatures, the amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomer formation.
-
Solution: When performing reactions at the carboxylic acid (e.g., amide coupling), protect the amino group. Common protecting groups for anilines, such as Boc or Cbz, can be employed.
-
-
Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures, especially in the presence of certain catalysts or acidic/basic conditions.[11][12]
-
Solution: Maintain careful temperature control during reactions. If high temperatures are required, consider performing the reaction under an inert atmosphere to minimize oxidative degradation which can sometimes promote decarboxylation.
-
-
Competing Reactivity in Cross-Coupling Reactions: In Suzuki-Miyaura couplings, the amino group can potentially coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Use a suitable base that is strong enough to facilitate the catalytic cycle but not so strong as to deprotonate the amino group under the reaction conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[9]
-
Problem 3: Difficult Purification
Symptoms:
-
Product co-elutes with starting material or byproducts during column chromatography.
-
Difficulty in achieving high purity (>98%).
-
Product is difficult to crystallize.
Root Causes and Solutions:
-
Polarity of the Molecule: The presence of the amino and carboxylic acid groups makes the molecule quite polar, which can lead to streaking on silica gel columns.
-
Solution: Consider using a reverse-phase HPLC for purification.[1] If using normal phase chromatography, adding a small amount of acetic acid or triethylamine to the mobile phase can help to reduce tailing.
-
-
Removal of Palladium Catalyst: Residual palladium from cross-coupling reactions can be difficult to remove.
-
Solution: After the reaction, consider washing the organic layer with an aqueous solution of a scavenger like thiourea or sodium sulfide to precipitate the palladium. Alternatively, specialized silica gels functionalized with thiol groups can be used for chromatography to capture residual palladium.
-
-
Recrystallization Challenges: The zwitterionic nature of the compound can make finding a suitable recrystallization solvent challenging.
-
Solution: A common technique is to dissolve the crude product in a polar solvent in which it is soluble (e.g., hot water or ethanol) and then add a less polar solvent in which it is insoluble (e.g., diethyl ether or hexanes) until precipitation occurs. Isopropyl alcohol has also been reported as a suitable recrystallization solvent for related compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored at 4°C in a tightly sealed container to protect it from light and moisture.[5][6] Long-term storage at room temperature is not recommended as it may lead to degradation, particularly of the amino acid functionality.[13]
Q2: I am planning a Suzuki-Miyaura coupling reaction. Which palladium catalyst and base combination do you recommend?
A2: A common and effective system for Suzuki-Miyaura coupling of bromo-pyridines is Pd(PPh₃)₄ as the catalyst and K₃PO₄ or K₂CO₃ as the base.[9] The reaction is typically carried out in a solvent system like DMF or a mixture of 1,4-dioxane and water under an inert atmosphere.[9][14]
Q3: How can I perform an amide coupling with the carboxylic acid group without affecting the amino group?
A3: To selectively perform an amide coupling at the carboxylic acid, it is advisable to first protect the amino group. A Boc protecting group is a common choice. After protection, you can use standard amide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt.[15][16]
Q4: Is the bromine atom susceptible to nucleophilic aromatic substitution?
A4: Yes, the bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[1] This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule.
Q5: Can I reduce the bromine atom to a hydrogen?
A5: Yes, the bromo group can be removed via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction is often clean and high-yielding.
Experimental Workflows
Workflow 1: Suzuki-Miyaura Coupling
This workflow outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Workflow 2: Amide Coupling
This workflow illustrates a standard procedure for forming an amide bond from the carboxylic acid moiety.
Caption: Standard workflow for an amide coupling reaction.
References
- Autech Industry Co.,Limited. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid.
- Wikipedia. (n.d.). Suzuki reaction.
- Capot Chemical. (2012). MSDS of 5-Bromo-2-hydroxynicotinic acid.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.). Decarboxylation in Natural Products Biosynthesis.
- MDPI. (n.d.). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination.
- National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Amide bond formation promoted by coupling reagents.
- PubChem. (n.d.). 5-Bromonicotinic acid.
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
- ResearchGate. (n.d.). the decarboxylation of amino acids, proteins, and peptides by n-bromosuccinimide.
- Asahi Kasei. (n.d.). Separation and Refining of Amino acids.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- SciSpace. (n.d.). Oxidative decarboxylation of free and peptide-linked amino acids in phagocytizing guinea pig granulocytes.
- MDPI. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- PubChem. (n.d.). 5-Amino-2-bromopentanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1242336-80-6 | this compound - Synblock [synblock.com]
- 3. 5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylation [organic-chemistry.org]
- 13. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. hepatochem.com [hepatochem.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Reaction Monitoring for 5-Amino-2-bromoisonicotinic Acid
Welcome to the technical support center for reaction monitoring of 5-Amino-2-bromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing and troubleshooting your analytical workflows. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, self-validating monitoring systems.
Frequently Asked Questions (FAQs): Initial Reaction Setup
Q1: I'm starting a reaction with this compound. Which analytical technique is best for monitoring its consumption and product formation?
The optimal technique depends on your specific experimental goals, available equipment, and the nature of your reaction matrix. Here’s a comparative overview:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and often the best choice for quantitative analysis. It excels at separating the starting material from products and impurities, providing clear data on reaction progress and purity profiles. Given the polar nature of this compound, a reversed-phase method with a suitable column and mobile phase is typically the starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers significant advantages for structural elucidation and is inherently quantitative for all proton-containing species in a mixture without needing individual calibration curves (for relative quantitation).[2] It is excellent for identifying intermediates and byproducts in real-time and confirming the structure of your target molecule.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides the separation capabilities of HPLC with the mass identification of MS. It is invaluable for identifying unknown impurities or byproducts, especially when they co-elute with other components. The presence of bromine in your starting material provides a distinct isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.[4][5]
-
In-situ Spectroscopy (FT-IR, Raman): For process development and scale-up, in-situ techniques like FT-IR or Raman can provide real-time kinetic data without sampling.[6][7] These methods monitor changes in vibrational frequencies corresponding to specific functional groups.
Summary of Recommended Techniques
| Technique | Pros | Cons | Best For |
| HPLC-UV | Excellent for quantitation, robust, widely available. | Requires method development; may not identify unknowns. | Routine reaction progress monitoring and purity analysis. |
| NMR | Provides structural information; quantitative; identifies all components.[2] | Lower sensitivity than HPLC; potential for peak overlap in complex mixtures.[8][9] | Mechanistic studies, structural confirmation, byproduct identification. |
| LC-MS | High sensitivity and specificity; excellent for identifying unknowns. | Quantitative accuracy can be more complex to achieve than HPLC-UV. | Impurity profiling and confirming molecular weights of products. |
| FT-IR/Raman | Real-time, non-invasive monitoring.[6] | Spectra can be complex; may require chemometrics for data analysis. | Process Analytical Technology (PAT) and kinetic modeling.[10] |
Q2: What are the key chemical properties of this compound that will affect my analysis?
Understanding the molecule's structure is critical for method development.
-
Polarity and Zwitterionic Nature: The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphiprotic and likely to exist as a zwitterion at neutral pH. This high polarity can make it challenging to retain on standard C18 reversed-phase columns.[11][12][13]
-
Aromatic Amine: The amino group attached to the pyridine ring is basic and can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to significant peak tailing.[1][14]
-
UV Chromophore: The substituted pyridine ring is a strong UV chromophore, making UV detection in HPLC a suitable choice.
-
NMR Handles: The molecule has distinct aromatic protons that will shift predictably upon reaction, providing clear signals to monitor in ¹H NMR.
HPLC Troubleshooting & Method Development Guide
High-Performance Liquid Chromatography is the workhorse for reaction monitoring. However, the unique properties of this compound present specific, addressable challenges.
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC monitoring method.
Q3: I have very poor or no retention of my starting material on a standard C18 column. What should I do?
This is a classic issue with polar compounds.[11][12] A standard C18 column is too hydrophobic to effectively retain this compound, especially with high aqueous content in the mobile phase.
Solutions:
-
Use a Polar-Modified Column: Switch to a column with a more polar stationary phase.
-
Polar-Endcapped C18: These columns have hydrophilic groups embedded in or at the end of the alkyl chains, which helps retain polar analytes.[14]
-
Phenyl-Hexyl: The phenyl groups offer alternative pi-pi interactions with the pyridine ring of your analyte.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for highly polar compounds and use a high organic mobile phase. This can be an excellent alternative if reversed-phase fails.
-
-
Reduce Mobile Phase Strength: Ensure your starting mobile phase is highly aqueous (e.g., 95-98% water with an appropriate buffer/acid).
-
Avoid Strong Injection Solvents: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a strong solvent like pure methanol or acetonitrile will cause it to travel through the column without retention, leading to broad or split peaks at the solvent front.[11]
Q4: My peaks are tailing badly. How can I fix this?
Peak tailing for this molecule is almost certainly due to secondary interactions between the basic amino group and acidic silanol groups on the silica column surface.[1][14]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to control the ionization state of both your analyte and the column silanols.
-
Low pH (2.5-3.5): Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% will protonate the amino group (making it positively charged) and, more importantly, suppress the ionization of the surface silanols, minimizing the interaction.
-
High pH (7.5-9): Using a buffer like ammonium bicarbonate at a higher pH will deprotonate the silanols, but may complicate analyte solubility and stability. Low pH is generally the preferred starting point.
-
-
Add a Competitive Base: If tailing persists at low pH, add a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[14] TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your analyte from them.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[14]
Protocol: Generic HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring reactions involving this compound.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD/UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of 95:5 Water:Acetonitrile. Filter if particulates are present.[14]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 70 |
| 17.0 | 95 |
| 19.0 | 95 |
| 19.1 | 5 |
| 25.0 | 5 |
NMR Spectroscopy Troubleshooting & FAQ
NMR provides unparalleled structural insight, but acquiring clean, representative data from a reacting mixture requires care.
Q5: How do I choose which peaks to monitor in my ¹H NMR spectrum?
The key is to identify non-overlapping signals unique to the starting material and the product.
-
Starting Material (this compound): Look for the two distinct aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the amino, bromo, and carboxylic acid groups.
-
Product: The chemical environment around these protons will change significantly depending on the reaction (e.g., Suzuki coupling at the bromine position, acylation of the amine). This change in chemical shift is what you will monitor.
-
Procedure:
-
Acquire a clean ¹H NMR spectrum of your starting material.
-
Acquire a clean ¹H NMR spectrum of your purified product, if available.
-
Identify a well-resolved peak for each compound that does not overlap with solvent or other reagent signals.
-
The disappearance of the starting material signal and the appearance of the product signal can be integrated to determine the reaction conversion.[15]
-
Q6: My reaction kinetics measured by in-tube NMR don't match the results from my round-bottom flask. Why?
This is a common discrepancy. An unstirred NMR tube does not accurately represent the conditions (mass and heat transfer) of a stirred, bulk reaction.[16]
-
Mixing: In a static NMR tube, reactions can be limited by diffusion, especially if reagents are not fully soluble or if solids are present. This can make the reaction appear slower than it is in a well-stirred flask.
-
Temperature: The temperature inside the NMR probe might not be perfectly calibrated or may differ from the oil bath heating your flask.
-
Solution: For accurate kinetic data, consider using an online flow-NMR setup where the reaction mixture is pumped from the reactor through the spectrometer and back.[2][16] For simple conversion checks (e.g., "is the reaction done?"), in-tube monitoring is perfectly adequate.
Workflow for NMR Reaction Monitoring
Caption: A standard workflow for monitoring reaction kinetics via NMR.
Q7: My NMR lineshapes are distorted and broad, making integration difficult. What's the cause?
Poor lineshape in reaction monitoring is often caused by magnetic field inhomogeneity within the sample.[8][9]
-
Causes:
-
Precipitation: If a product or salt precipitates out of solution, it creates an inhomogeneous sample, severely degrading spectral quality.
-
Paramagnetic Species: If your reaction involves paramagnetic metals (e.g., trace iron, copper), it can cause significant line broadening.
-
Poor Shimming: The shim values for the pure solvent may not be optimal for the complex, changing reaction mixture.
-
-
Solutions:
-
Filter the Sample: Before analysis, quickly filter a small aliquot through a small plug of glass wool in a pipette to remove any solids.
-
Re-shim: Re-shim the spectrometer on the reaction sample itself, if possible.
-
Use Robust Processing Software: Some modern software packages can accurately determine kinetics even from spectra with distorted lineshapes.[8][9]
-
Increase Solubility: If precipitation is the issue, consider running the reaction in a different solvent system or at a higher dilution if it doesn't adversely affect the reaction rate.
-
References
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- HPLC Troubleshooting Guide. Restek.
- Reaction Monitoring. Bruker.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- The Atroposelective Iodination of 2-Amino-6-arylpyridines... Journal of the American Chemical Society.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. Magnetic Resonance in Chemistry.
- Common Problems | SDSU NMR Facility.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- A Simple Method for Resolution of 22 Amino Acids in LC. Fortis Technologies.
- A simple, fast and accurate gas chromatographic method... Asian Journal of Chemistry.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermedi
- Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry... PubMed.
- Publications | NIST. National Institute of Standards and Technology.
- Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE.
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- 16. researchgate.net [researchgate.net]
byproduct formation in 5-Amino-2-bromoisonicotinic acid reactions
Welcome to the technical support center for 5-Amino-2-bromoisonicotinic acid (Catalog No. CS-0053918[1]). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We will address common challenges, with a specific focus on identifying and mitigating byproduct formation to enhance reaction yield and product purity.
Understanding the Reactivity of this compound
This compound is a trifunctional pyridine derivative, offering three distinct reactive sites: the carboxylic acid, the amino group, and the bromo group. This structure makes it an invaluable intermediate for creating diverse molecular scaffolds, particularly in pharmaceuticals.[2][3] However, this multi-functionality is also the source of potential side reactions. The electron-donating amino group and the electron-withdrawing carboxylic acid group influence the reactivity of the pyridine ring and the C-Br bond, creating a delicate balance that must be managed during synthesis.
Caption: Key reactive sites on the this compound molecule.
General Troubleshooting & FAQs
This section covers issues that can arise regardless of the specific reaction being performed.
Question: My starting material appears impure or degraded upon receipt. What should I look for?
Answer: Proper handling and storage are critical. This compound should be an off-white or pale yellow powder.[4] Discoloration (e.g., turning brown or tan) may suggest degradation or the presence of impurities. Store the compound in a cool, dry, dark place under an inert atmosphere if possible.[4] Before use, it is best practice to confirm purity via HPLC and structure via ¹H NMR, even with a new bottle.
Question: I am observing poor solubility of my starting material. What solvents are recommended?
Answer: Solubility can be challenging. The molecule has both an acidic (carboxylic acid) and a basic (amino) group, making it zwitterionic in nature under certain pH conditions.
-
Aprotic Polar Solvents: It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
-
Ethers: It has low solubility in solvents like tetrahydrofuran (THF) or 1,4-dioxane.
-
Aqueous Solutions: Solubility in water is limited but can be significantly increased by adding a base (e.g., Na₂CO₃, K₃PO₄) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is a common first step in many aqueous cross-coupling reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most common site for functionalization, typically via Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Byproducts in these reactions are frequent and often lead to difficult purifications.
FAQ: Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction has a low yield, and I see a significant amount of a debrominated byproduct (5-aminoisonicotinic acid). What is causing this?
Answer: This is a classic case of protodebromination , where the bromine atom is replaced by a hydrogen atom from the solvent or trace water. This side reaction competes with the desired C-C bond formation.
Causality: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex.[5] If the subsequent transmetalation with the boronic acid species is slow, the intermediate Pd(II) complex can undergo side reactions. Protodebromination is often facilitated by:
-
Inefficient Transmetalation: The rate-limiting step can be the transfer of the organic group from boron to palladium. This can be due to an inappropriate base, poor boronic acid quality, or steric hindrance.
-
Presence of Protic Sources: Trace water or alcohol in the reaction mixture can serve as a proton source.
-
Ligand Choice: The ligand on the palladium catalyst dictates the stability and reactivity of the intermediates. A suboptimal ligand may not facilitate the desired transmetalation efficiently.
Mitigation Strategies:
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] For this substrate, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective.[7] Avoid overly strong bases that can promote degradation.
-
Anhydrous Conditions: While some Suzuki protocols tolerate water, minimizing it can reduce protodebromination. Use dry solvents and reagents, and run the reaction under an inert atmosphere (Argon or Nitrogen).[7]
-
Boronic Acid Quality: Use high-purity boronic acid. Boronic acids can degrade over time to form boroxines, which are less reactive. Consider using boronate esters (e.g., pinacol esters) which are often more stable.
-
Catalyst System Optimization:
-
Catalyst: Pd(PPh₃)₄ is a common choice.[7]
-
Ligand: If protodebromination persists, switching to a more electron-rich and bulky phosphine ligand can accelerate the reductive elimination step relative to side reactions.
-
Protocol: Minimizing Protodebromination in Suzuki Coupling
-
To a dry Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of argon.
-
Add degassed solvent (e.g., DMF/water 4:1 mixture) via syringe.
-
Heat the reaction to 80-100 °C and monitor by LC-MS.
Caption: Logical workflow for troubleshooting protodebromination in Suzuki reactions.
FAQ: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and my main byproduct appears to be a dimer of my starting material. Why is this happening?
Answer: Dimerization is a known side reaction in palladium-catalyzed aminations, especially with amino-substituted aryl halides.[8] This occurs when one molecule of this compound acts as the amine coupling partner with another molecule.
Causality: The Buchwald-Hartwig mechanism involves the formation of a palladium-amide complex.[9][10] If the intended amine coupling partner is not reactive enough, or if its concentration is too low, the amino group on a second molecule of the substrate can coordinate to the palladium center and undergo C-N coupling, leading to a dimer.
-
Base Strength: Strong bases like NaOtBu or LHMDS are typically required.[10] Using a weaker base can lead to incomplete deprotonation of the coupling amine, slowing the desired reaction and favoring self-coupling. The choice of base can be highly dependent on the solvent system.[11]
-
Steric Hindrance: If your desired amine partner is very bulky, its reaction may be slow, allowing more time for the less-hindered amino group of the substrate to react with itself.
Mitigation Strategies:
-
Protect the Amino Group: The most robust solution is to protect the amino group on the this compound substrate before performing the Buchwald-Hartwig reaction. A Boc (tert-butyloxycarbonyl) group is a common choice. This prevents the amino group from participating in the reaction. The protecting group can be removed later under acidic conditions.
-
Optimize Reaction Conditions:
-
Ligand: Use a bulky, electron-rich ligand (e.g., Xantphos, BrettPhos) that favors the coupling of the desired amine.[12]
-
Stoichiometry: Use a slight excess of the desired amine coupling partner (1.1-1.3 equivalents).
-
Slow Addition: In some cases, slow addition of the aryl bromide substrate to the mixture of catalyst, base, and amine can favor the intermolecular reaction over dimerization.
-
Troubleshooting Guide: Other Common Byproducts
Question: My reaction mixture is complex, and I suspect decarboxylation. How can I confirm this and prevent it?
Answer: Decarboxylation, the loss of CO₂, is a common thermal decomposition pathway for carboxylic acids, particularly heteroaromatic ones.[13][14] The resulting byproduct would be 3-amino-6-bromopyridine.
Confirmation:
-
Mass Spectrometry (MS): Look for a mass corresponding to the loss of 44 Da (CO₂) from your starting material or product. The expected mass for the decarboxylated byproduct C₅H₅BrN₂ is 171.97 g/mol .
-
¹H NMR: The most telling sign is the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm). You will also see shifts in the aromatic proton signals.
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most effective method. If your reaction requires high temperatures (e.g., >120 °C), explore alternative catalysts or conditions that allow for lower temperatures.
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the main reaction. Esters are significantly more thermally stable. The ester can be hydrolyzed back to the carboxylic acid in a final step. This is a standard strategy when high temperatures are unavoidable.
Summary of Potential Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Analytical Signature (¹H NMR / MS) |
| Protodebromination Product | 5-Aminoisonicotinic acid | 138.12 | Inefficient Suzuki/Heck coupling; presence of protic sources | Absence of C-Br effects in ¹³C NMR; M+H⁺ at 139 |
| Dimerization Product | Bis(5-amino-4-carboxypyridin-2-yl)amine | 303.26 | Self-coupling in Buchwald-Hartwig amination | Complex aromatic region; M+H⁺ at 304 |
| Decarboxylation Product | 3-Amino-6-bromopyridine | 172.02 | High reaction temperatures | Absence of COOH proton; M+H⁺ at 173/175 (bromine isotopes) |
| Hydrolysis Product | 5-Amino-2-hydroxyisonicotinic acid | 154.12 | Reaction with strong base in aqueous media at high temp. | M+H⁺ at 155 |
References
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.ACS Omega, [Link]
- Buchwald–Hartwig amin
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Amination.ACS Green Chemistry Institute, [Link]
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
- Buchwald-Hartwig Amin
- Decarboxylation in Natural Products Biosynthesis.PubMed Central, [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki Coupling.Organic Chemistry Portal, [Link]
- The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.NINGBO INNO PHARMCHEM CO.,LTD., [Link]
- 2-Amino-5-bromonicotinic acid.PubChem, [Link]
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applic
- Ionization Dynamics of Aminopyridine Dimer: A Direct Ab Initio Molecular Dynamics (MD) Study.PubMed, [Link]
- The decarboxylation of amino acids, proteins, and peptides by n-bromosuccinimide.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts, [Link]
- Decarboxyl
- Dimerization reactions with oxidized brominated thiophenes.Royal Society of Chemistry, [Link]
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- 13. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarboxylation [organic-chemistry.org]
Technical Support Center: 5-Amino-2-bromoisonicotinic Acid Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Amino-2-bromoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions, with a specific focus on the critical role of the base.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry.[1][2] However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of both a pyridine nitrogen and an amino group, both Lewis basic, can lead to catalyst inhibition through coordination with the palladium center.[3][4] Furthermore, the electronic properties of the pyridine ring can influence the reactivity of the carbon-bromine bond. A thorough understanding of the reaction mechanism and the role of each component, particularly the base, is crucial for success.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during coupling reactions with this compound and provides systematic approaches to resolving them.
Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired product, or the yield is very low. What are the likely causes and how can I troubleshoot this?
A: Low to no product yield is a frequent issue and can stem from several factors. A systematic evaluation of the reaction parameters is essential.
1. Catalyst Inhibition/Deactivation:
-
Causality: The lone pairs of electrons on the pyridine nitrogen and the amino group of your substrate can coordinate with the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[3][4]
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings and can mitigate catalyst inhibition.[4]
-
Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[4]
-
Pre-catalyst Choice: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can generate a more active and stable catalytic species in situ.[4]
-
2. Suboptimal Base Selection:
-
Causality: The choice of base is critical and highly substrate-dependent. An inappropriate base can lead to side reactions, decomposition of starting materials, or failure to facilitate the key steps of the catalytic cycle.
-
Troubleshooting Steps:
-
Base Screening: The optimal base is often found empirically.[5] Screen a variety of bases with different strengths and properties. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, stronger bases like NaOtBu might be necessary, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered.[6][7]
-
Solubility: Poor solubility of inorganic bases can be a major issue.[6] Ensure the chosen base is at least partially soluble in the reaction solvent. In some cases, grinding the base before use or adding a phase-transfer catalyst can be beneficial.[7]
-
3. Inadequate Reaction Conditions:
-
Causality: Temperature, solvent, and reaction time all play a significant role in the success of the coupling reaction.
-
Troubleshooting Steps:
-
Temperature Optimization: Typical temperatures for these couplings range from 80-110 °C.[7] If you observe no reaction, a higher temperature may be required. Conversely, if decomposition is observed, the temperature should be lowered.
-
Solvent Choice: Toluene and dioxane are common solvents for these reactions.[6] Ensure your starting materials are soluble in the chosen solvent. Degassing the solvent is crucial to prevent catalyst oxidation.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of byproducts.[3]
-
Issue 2: Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts. How can I identify and minimize them?
A: Byproduct formation is a common challenge that can complicate purification and reduce yields. The most prevalent side reactions are protodeboronation (in Suzuki couplings), dehalogenation, and homocoupling.
| Byproduct | Identification | Causality | Minimization Strategies |
| Protodeboronation Product | Mass Spectrometry (MS) or NMR | Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[4] | - Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[4][8]- Conduct the reaction under anhydrous conditions.[4]- Use a weaker base if possible.[4] |
| Dehalogenation Product | MS or NMR | The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine bases), leading to reductive elimination.[3][8] | - Ensure the reaction is performed under a strictly inert atmosphere.- Choose a solvent less prone to acting as a hydride source.[4]- Optimize reaction time to avoid prolonged exposure to reaction conditions.[4] |
| Homocoupling Product | MS or NMR | Can be caused by the presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[3] In Sonogashira coupling, this is a common side reaction.[9] | - Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst.- Thoroughly degas all solvents and reagents.[3]- In Sonogashira reactions, adjusting the catalyst and oxygen concentration can diminish homocoupling.[9] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of the base and other critical parameters in coupling reactions of this compound.
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
A: The base plays multiple crucial roles throughout the catalytic cycle.[10] In Suzuki-Miyaura couplings, the base activates the organoboron species to facilitate transmetalation.[11][12] In Buchwald-Hartwig aminations, the base is essential for the deprotonation of the amine, allowing it to coordinate to the palladium center.[13][14] In Sonogashira couplings, the base deprotonates the terminal alkyne.[15] Additionally, the base neutralizes the acid generated during the reaction.
Q2: How do I select the appropriate base for my specific coupling reaction?
A: Base selection is a critical parameter that often requires optimization. Here are some general guidelines:
-
Suzuki-Miyaura Coupling: A range of inorganic bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[16][17] The choice often depends on the stability of the boronic acid and the reactivity of the aryl halide. Weaker bases are generally preferred to minimize protodeboronation.[4]
-
Buchwald-Hartwig Amination: Stronger bases like sodium t-butoxide (NaOtBu) are commonly used.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable.[6][7] The solubility of the base is a key consideration; Cs₂CO₃ is often favored due to its good solubility in many organic solvents.[7]
-
Sonogashira Coupling: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed as they can also act as the solvent.[18]
Q3: Can the base inhibit the reaction?
A: Yes, in some cases, the base can have an inhibitory effect. For instance, in certain C-N coupling reactions using organic bases like DBU, the base can coordinate to the palladium center and inhibit the reaction.[19][20] The effect of the base concentration can be complex, and increasing it may have a positive or negative influence on the reaction rate depending on the specific substrates and catalytic system.[19]
Q4: What is the importance of using an inert atmosphere?
A: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for several reasons. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote side reactions like homocoupling.[3][4] It also prevents the degradation of air-sensitive reagents, such as some phosphine ligands.
Part 3: Experimental Protocols and Visualizations
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is a general guideline, and conditions should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional, a small amount can be beneficial)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for troubleshooting common issues.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield reactions.
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization. ACS Catalysis. (2020). ACS Publications.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. DSpace@MIT.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. (2025).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025). RSC Publishing.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Suzuki reaction. Wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. (2020).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Role of the base in Buchwald-Hartwig amination. PubMed. (2014).
- Influence of base on the Sonogashira coupling reactiona. ResearchGate.
- The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Screening of different bases for Suzuki coupling a. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024).
- Buchwald–Hartwig amination. Wikipedia.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate. (2014).
- Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit. (2021).
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. (2017).
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.
- 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
- Sonogashira coupling. Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Based on C–O bond activation: Palladium catalysts in cross-coupling reactions.
- This compound. ChemScene.
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.
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Technical Support Center: Synthesis of 5-Amino-2-bromoisonicotinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-bromoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. The pyridine nucleus is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen.[1] This inherent reactivity profile presents both opportunities and challenges for the selective synthesis of the desired isomer. The choice of solvent is paramount, as it influences not only the reaction rate and yield but also the regioselectivity and the side-product profile.
This guide will explore the nuances of solvent selection and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and logical approach is the selective amination of a 2,5-dihaloisonicotinic acid precursor, such as 2,5-dibromoisonicotinic acid. However, direct amination can be challenging due to the higher reactivity of the 2-position. A more controlled strategy involves the use of a precursor where the 5-position is activated towards amination, or the 2-position is less reactive. An alternative is the reduction of a 5-nitro-2-bromoisonicotinic acid derivative.
Q2: Why is solvent selection so critical in this synthesis?
The solvent plays a multifaceted role in the SNAr mechanism:
-
Solubility: The starting materials (a dihalopyridine derivative) and the product (a zwitterionic amino acid) have very different polarity. The solvent must effectively dissolve the reactants to ensure a homogenous reaction mixture.
-
Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] Polar aprotic solvents like DMSO and DMF are effective at stabilizing this charged intermediate without overly solvating the nucleophile, thus promoting the reaction.[1]
-
Nucleophile Reactivity: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine nucleophile, creating a "solvent shell" that reduces its nucleophilicity and slows down the reaction.[3]
-
Side Reactions: Some solvents can participate in or promote side reactions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[1]
Q3: Which position on a 2,5-dibromopyridine ring is more reactive towards nucleophilic attack?
The 2-position (ortho to the nitrogen) is generally more reactive towards nucleophilic attack than the 5-position. This is because the negative charge in the Meisenheimer complex formed upon attack at the 2-position can be delocalized onto the electronegative nitrogen atom, providing greater stabilization.[1] This makes the selective synthesis of the 5-amino isomer challenging via direct amination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated pyridine ring | Ensure your starting material has appropriate activating groups if necessary. The presence of the carboxylic acid group at the 4-position does provide some electron-withdrawing character. |
| Weak nucleophile | If using ammonia, ensure it is in a suitable form (e.g., aqueous ammonia, ammonia solution in an alcohol). For other amines, ensure the reaction conditions (e.g., presence of a base) are appropriate to maintain their nucleophilicity. |
| Low reaction temperature | Many SNAr reactions on halopyridines require elevated temperatures (e.g., 80-150 °C).[1] Consider increasing the temperature incrementally, while monitoring for decomposition. Microwave irradiation can be an effective way to achieve higher temperatures and faster reaction rates.[4][5] |
| Inappropriate solvent | The use of a protic solvent may be hindering the reaction. Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[1] Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.[1] |
| Poor solubility of starting material | If the starting material is not fully dissolved, the reaction will be slow. Choose a solvent that effectively dissolves the halo-isonicotinic acid derivative. A solvent screen with small-scale reactions is recommended. |
Issue 2: Formation of the Wrong Isomer (2-Amino-5-bromoisonicotinic acid)
| Possible Cause | Troubleshooting Steps |
| Higher reactivity of the 2-position | As discussed, direct amination of 2,5-dibromoisonicotinic acid is likely to favor substitution at the 2-position. |
| Reaction kinetics vs. thermodynamics | The product distribution may be dependent on temperature and reaction time. Analyze the product mixture at different time points to understand the reaction profile. |
| Alternative Synthetic Strategy | Consider a multi-step synthesis. For example, starting with a 5-nitro-2-bromopyridine derivative, introducing the carboxylic acid, and then reducing the nitro group to an amine. This provides unambiguous regiocontrol. |
Issue 3: Presence of Multiple Impurities
| Possible Cause | Troubleshooting Steps |
| Di-substitution | If both bromine atoms are being replaced by the amine, this indicates that the reaction conditions are too harsh. Reduce the reaction temperature, shorten the reaction time, or use a less reactive nucleophile. |
| Hydrolysis of starting material | Traces of water in the reaction mixture can lead to the formation of hydroxy-isonicotinic acid derivatives.[1] Ensure all reactants and the solvent are thoroughly dried. |
| Reaction with the solvent | As mentioned, DMF can be a source of dimethylamine at high temperatures.[1] If you observe the formation of a dimethylamino-substituted byproduct, switch to a more stable polar aprotic solvent like DMSO. |
| Decomposition | High temperatures can cause the starting material or the product to decompose. Monitor the reaction for the appearance of colored byproducts. If decomposition is suspected, lower the reaction temperature. |
Experimental Protocols & Data
Representative Protocol: Selective Amination of 2,5-Dibromoisonicotinic Acid
This protocol is a representative method based on the principles of selective amination of dihalopyridines. Optimization may be required for specific substrates and scales.
-
Reaction Setup: In a sealed reaction vessel suitable for elevated temperatures and pressures, combine 2,5-dibromoisonicotinic acid (1.0 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline or a diamine ligand, 10-20 mol%).
-
Solvent and Reagent Addition: Add the chosen anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP) to the vessel. Then, add the aminating agent (e.g., a solution of ammonia in the chosen solvent or aqueous ammonia, 2-5 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a copper catalyst was used, it may be necessary to quench the reaction with a solution of ammonium hydroxide to complex with the copper and facilitate its removal. Acidify the reaction mixture with a suitable acid (e.g., HCl or acetic acid) to precipitate the product.
-
Purification: Collect the crude product by filtration. The zwitterionic nature of this compound may allow for purification by recrystallization from an appropriate solvent system (e.g., water/ethanol or water/acetic acid). If necessary, further purification can be achieved by column chromatography using a polar stationary phase.
Illustrative Data: Solvent Effects on Amination of Halopyridines
| Solvent | Substrate | Reaction Type | Observation | Reference |
| Water | 2,6-dibromopyridine | Microwave-assisted amination | High selectivity for mono- or di-amination depending on the presence of a base and catalyst.[4][5] | [4][5] |
| DMF | 2,5-dibromopyridine | Base-promoted amination | Suitable solvent for the reaction, leading to the aminated product.[6] | [6] |
| Ethylene Glycol | 2-bromopyridine | Copper-catalyzed amination | Found to be a superior solvent compared to others screened in the study.[7] | [7] |
| Alcohols (e.g., EtOH) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Acid-catalyzed amination | Lower reaction rates compared to water.[8] | [8] |
| Toluene | 2-bromopyridine | Goldberg Reaction | Provided a cleaner reaction with higher yield compared to t-AmOH, which led to a deformylation side product. |
Mechanistic and Workflow Diagrams
Reaction Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Tetrahedron.
- Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Amination of 2-halopyridines.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
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- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amin
- CN105061301A - Synthesis method of 2,5-dibromopyridine.
- 2-Amino-5-bromonicotinic acid. PubChem.
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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- Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent.
- Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent.
- investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
- comparative study of the synthetic routes to substituted 2-aminopyridines. Benchchem.
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- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- 2-Bromopyridine-4-carboxylic acid, 97%. Thermo Scientific Chemicals.
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Technical Support Center: Temperature Optimization for Reactions of 5-Amino-2-bromoisonicotinic Acid
Introduction
5-Amino-2-bromoisonicotinic acid is a pivotal heterocyclic building block in pharmaceutical and materials science research. Its utility stems from the strategic placement of three distinct functional groups—a bromine atom, an amino group, and a carboxylic acid—offering multiple avenues for synthetic elaboration. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for constructing complex molecular architectures.
However, the inherent functionalities of this substrate present unique challenges. The pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] Consequently, careful optimization of reaction parameters is paramount for achieving high yields and purity. Among these parameters, temperature is arguably the most critical and nuanced. It governs not only the reaction rate but also the delicate balance between the desired product formation and competing side reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing temperature conditions for reactions involving this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common temperature-related issues in a direct question-and-answer format.
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura reactions involving bromopyridine substrates, a good starting point is typically in the range of 80–100 °C . This temperature range is often sufficient to promote the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—at a reasonable rate without causing significant thermal degradation of the starting material or product.[2] It is always advisable to monitor the reaction progress by TLC or LC-MS to determine if the reaction is proceeding cleanly.
Q2: My Buchwald-Hartwig amination is sluggish or has stalled. Should I simply increase the temperature?
A2: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be approached with caution. A stalled reaction may not be solely a kinetic issue.
-
First, verify other parameters: Ensure your catalyst system is active, reagents are pure, the solvent is anhydrous and degassed, and the base is appropriate and sufficiently soluble. The amino and pyridine groups of your substrate can inhibit the catalyst, an issue that a simple temperature increase may not resolve.[1]
-
Incremental Increase: If other factors are ruled out, increase the temperature incrementally (e.g., in 10 °C steps) from your starting point (typically 80-110 °C for Buchwald-Hartwig reactions).[3]
-
Monitor for Side Reactions: As you increase the temperature, watch closely for the appearance of byproducts such as hydrodehalogenation (loss of bromine) or catalyst decomposition (formation of palladium black).[1] Exceeding the optimal temperature can accelerate these undesired pathways more than the desired coupling, ultimately lowering your yield.
Q3: I'm observing significant hydrodehalogenation (loss of bromine). How does temperature affect this side reaction?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.[4] Temperature plays a significant role:
-
Mechanism: This side reaction can occur through various pathways, including β-hydride elimination from certain coupling partners or reactions involving trace amounts of water or other proton sources.
-
Temperature Effect: Higher temperatures can accelerate the rate of hydrodehalogenation. If you observe a significant amount of the debrominated byproduct, consider lowering the reaction temperature . Often, finding a balance where the rate of the desired coupling is acceptable while the rate of hydrodehalogenation is minimized is key. This may require a longer reaction time at a lower temperature.
Q4: My reaction is turning dark brown or black and the yield is low. Could overheating be the cause?
A4: Yes, this is a classic sign of catalyst decomposition and/or substrate/product degradation. Palladium(0) catalysts can aggregate at high temperatures to form inactive palladium black.[1] Furthermore, complex heterocyclic molecules like this compound may have limited thermal stability. While data on this specific molecule is scarce, related aminopyridine carboxylic acids can decompose at high temperatures. If you observe this, it is a strong indication that your reaction temperature is too high. It is recommended to repeat the reaction at a lower temperature, potentially with a more active catalyst system that operates under milder conditions.
Q5: Are there room-temperature options for coupling reactions with this substrate?
A5: Yes, significant advances in ligand and catalyst design have made room-temperature cross-couplings increasingly feasible, even for challenging substrates.[5][6] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate reactions at or near room temperature.[2][7] If your substrate or desired product is thermally sensitive, exploring these advanced catalyst systems is a highly recommended strategy to avoid temperature-induced side reactions and degradation.[6]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Low Conversion or Stalled Reaction
A reaction that fails to reach completion is one of the most common challenges. Temperature is a key variable, but its optimization must be systematic.
Before adjusting the temperature, a logical diagnostic check is essential.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
The following table provides validated starting points for temperature optimization.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Starting Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos or XPhos (4-10%) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | RuPhos or XPhos (2-4%) | NaOtBu or LHMDS (1.5-2) | Toluene or Dioxane | 90-100 |
Note: These are general recommendations. The optimal conditions can vary significantly based on the specific coupling partners.
This protocol allows for the efficient determination of the optimal temperature in a single experiment, assuming access to parallel synthesis equipment or careful manual execution.
-
Setup: Prepare 4-6 identical reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagent Addition: Under an inert atmosphere, charge each vial with this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0 equiv).
-
Solvent/Catalyst: Add the degassed solvent, followed by the palladium source and ligand stock solution to each vial.
-
Seal and Heat: Securely cap the vials and place them in separate heating blocks or a parallel reactor set to different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for LC-MS analysis.
-
Analysis: Compare the conversion to product and the formation of key byproducts (e.g., hydrodehalogenated starting material) at each temperature to identify the optimal thermal window. Continue heating and monitoring at longer time points if necessary.[8][9]
Guide 2: Issue - Formation of Key Impurities
High temperatures can favor alternative, undesired reaction pathways. Understanding this relationship is key to improving product purity.
Once the initial oxidative addition complex is formed, it stands at a mechanistic crossroads. Temperature can dictate which path is favored.
Caption: Influence of temperature on competing reaction pathways.
This diagram illustrates that while a certain amount of thermal energy is required to overcome the activation barrier for productive reductive elimination, excessive heat can disproportionately accelerate side reactions.[1][4] The goal of optimization is to find the temperature "sweet spot" that maximizes the rate of the desired reaction relative to the undesired ones.
Section 3: Compound Stability Profile
The thermal stability of this compound itself is a critical consideration.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. While this typically requires very high heat (>200 °C) in the absence of a catalyst, the presence of a transition metal and basic conditions could potentially lower this barrier. Monitoring for the formation of 2-bromo-5-aminopyridine is prudent.
-
Decomposition: As noted, related aminopyridine carboxylic acids can show decomposition near or above 300°C. However, prolonged heating even at lower temperatures (e.g., >120-140 °C) in a complex reaction mixture can lead to gradual degradation, contributing to lower yields and the formation of intractable byproducts. It is generally advisable to keep reaction temperatures below 120 °C unless absolutely necessary and validated by small-scale experiments.
References
- Yuan, J., & Huynh, H. V. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16231–16284.
- Leggett, D. J. (2008). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation. Organic Process Research & Development, 12(6), 1287–1293.
- MacNeil, S. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1655.
- Cazin, C. S. J. (2022). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate.
- Vedejs, E., & Black, D. A. (2016). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie International Edition, 55(34), 9938-9942.
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307–10312.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Gagnon, A., et al. (2016). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
- de Souza, R. O. M. A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(10), 1261-1272.
- Nolan, S. P., et al. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Organic Letters, 8(15), 3295–3298.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Shinde, V. V., et al. (2019). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- Integrated Safety Support. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic Letters, 8(15), 3295-3298.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 52(3-4), 229–241.
- Rzepa, H. S., et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 13, 1234.
- Chan, A. W. H., et al. (2019). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. The Journal of Physical Chemistry A, 123(42), 9120–9130.
- Saha, R., & Misra, A. (2021). Impact of Static-Oriented Electric Fields on the Kinetics of Some Representative Suzuki–Miyaura and Metal-Cluster Mediated Reactions. Molecules, 26(11), 3183.
- Burley, G. A., et al. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Organic Letters, 19(14), 3759–3762.
- Shinde, V. V., et al. (2019). Figure S6. Temperature optimization for the Suzuki coupling reaction. ResearchGate.
- Tysoe, W. T., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics, 23(32), 17498-17507.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I.
- Technobis Crystallization Systems. (n.d.). Reaction screening.
- Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(18), 4238.
- Tysoe, W. T., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
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- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Wikipedia. (n.d.). Cross-coupling reaction.
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-2-bromoisonicotinic Acid: An Evaluation of Potential Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromoisonicotinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances involved in its preparation. While a definitive, universally optimized synthesis is not yet established in publicly available literature, this document outlines the most logical pathways based on established organic chemistry principles and analogous transformations.
Retrosynthetic Analysis: Devising Potential Pathways
A retrosynthetic analysis of this compound reveals several potential starting points and key bond disconnections. The primary challenge lies in the regioselective introduction of the three distinct functional groups onto the pyridine core. Two logical overarching strategies emerge:
-
Late-stage Carboxylation: Beginning with a pre-functionalized 2-amino-5-bromopyridine and introducing the carboxylic acid group at the 4-position.
-
Functional Group Interconversion on a Pre-existing Pyridine Carboxylic Acid: Starting with a substituted isonicotinic acid and performing subsequent amination and bromination reactions.
Based on these strategies, we will explore three distinct, plausible synthetic routes.
Route 1: Carboxylation of 2-Amino-5-bromopyridine
This approach leverages the commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine. The critical step is the regioselective introduction of a carboxylic acid group at the C4 position.
Reaction Scheme:
Caption: Proposed synthesis of this compound via directed ortho-metalation and carboxylation of 2-amino-5-bromopyridine.
Experimental Protocol:
-
Directed Ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-amino-5-bromopyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. The amino group is expected to direct the lithiation to the adjacent C4 position.
-
Carboxylation: After stirring for a designated period to ensure complete lithiation, quench the reaction by adding solid carbon dioxide (dry ice). The lithium-carbon bond will nucleophilically attack the carbon dioxide to form a lithium carboxylate salt.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Acidify the mixture with a suitable acid (e.g., dilute HCl) to protonate the carboxylate. The product can then be extracted with an organic solvent and purified by crystallization or column chromatography.
Causality and Scientific Rationale: The success of this route hinges on the directing effect of the amino group in the ortho-metalation step. The lone pair of electrons on the nitrogen atom can coordinate with the lithium cation of n-BuLi, thereby lowering the activation energy for deprotonation at the adjacent C4 position. This is a well-established strategy for the regioselective functionalization of pyridine rings.
Route 2: Bromination and Reduction of 5-Nitroisonicotinic Acid
This pathway commences with a commercially available substituted isonicotinic acid and introduces the amino and bromo functionalities through a series of established transformations.
Reaction Scheme:
Caption: Proposed synthesis of this compound starting from 5-nitroisonicotinic acid.
Experimental Protocol:
-
Bromination: Treat 5-nitroisonicotinic acid with a strong brominating agent, such as bromine in oleum (fuming sulfuric acid). The electron-withdrawing nitro group will direct the electrophilic bromine to the C2 position.
-
Reduction of the Nitro Group: The resulting 2-bromo-5-nitroisonicotinic acid can then be subjected to standard nitro group reduction conditions. This can be achieved using various methods, such as iron powder in the presence of an ammonium chloride solution, or catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.
-
Work-up and Isolation: Following the reduction, the product can be isolated by adjusting the pH of the reaction mixture to its isoelectric point, causing the amino acid to precipitate. Further purification can be achieved by recrystallization.
Causality and Scientific Rationale: The regioselectivity of the bromination step is governed by the electronic effects of the substituents on the pyridine ring. The nitro group is a strong deactivating and meta-directing group. However, in pyridine chemistry, the nitrogen atom also deactivates the ring, particularly at the alpha and gamma positions. In this case, the combined deactivating effects would likely favor substitution at the less deactivated C2 position. The subsequent reduction of the nitro group to an amine is a reliable and high-yielding transformation.
Route 3: Sandmeyer-type Reaction from 5-Aminoisonicotinic Acid
This route begins with 5-aminoisonicotinic acid and introduces the bromine atom at the 2-position via a diazotization-bromination sequence, a transformation analogous to the Sandmeyer reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound via a Sandmeyer-type reaction of 5-aminoisonicotinic acid.
Experimental Protocol:
-
Diazotization: Dissolve 5-aminoisonicotinic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise to form the corresponding diazonium salt.
-
Sandmeyer-type Bromination: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr mixture. The diazonium group will be replaced by a bromine atom.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by filtration or extraction. Purification is typically achieved through recrystallization.
Causality and Scientific Rationale: The Sandmeyer reaction is a classic and powerful method for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate. The challenge in this route lies in the potential for competing reactions, such as the decarboxylation of the isonicotinic acid under the acidic reaction conditions. Careful control of temperature and reaction time is crucial for success.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Carboxylation | Route 2: Nitration/Reduction | Route 3: Sandmeyer-type |
| Starting Material | 2-Amino-5-bromopyridine | 5-Nitroisonicotinic Acid | 5-Aminoisonicotinic Acid |
| Number of Steps | 1 (one-pot potential) | 2 | 2 (often one-pot) |
| Key Transformation | Directed ortho-metalation, Carboxylation | Electrophilic Bromination, Nitro Reduction | Diazotization, Sandmeyer Bromination |
| Potential Advantages | Potentially the most convergent route. | Utilizes well-established and reliable reactions. | A classic and often high-yielding transformation. |
| Potential Challenges | Requires strictly anhydrous conditions and cryogenic temperatures. Potential for side reactions if lithiation is not regioselective. | Use of harsh reagents like oleum. Potential for over-reduction or side reactions during bromination. | Stability of the diazonium salt. Potential for decarboxylation under acidic conditions. |
| Predicted Yield | Moderate to Good | Moderate to Good | Moderate to Good |
| Scalability | Can be challenging due to the use of organolithium reagents and low temperatures. | Generally scalable. | Scalable with appropriate safety precautions for handling diazonium salts. |
Conclusion and Future Outlook
The synthesis of this compound presents an interesting challenge in regiochemical control. All three proposed routes offer plausible pathways to the target molecule, each with its own set of advantages and disadvantages.
-
Route 1 is attractive for its convergency but requires specialized equipment and expertise in handling organometallic reagents.
-
Route 2 relies on more conventional and robust reactions, making it a potentially more scalable and reproducible option, although it involves the use of hazardous materials.
-
Route 3 offers a classic approach, but its success will be highly dependent on the stability of the diazonium intermediate and the optimization of reaction conditions to prevent side reactions.
Further experimental validation is necessary to determine the optimal synthetic strategy. Researchers should carefully consider factors such as available starting materials, equipment, scalability requirements, and safety protocols when selecting a route for the synthesis of this important building block. The development of a high-yielding, cost-effective, and scalable synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.
References
- Directed Ortho Metalation: Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990, 90 (6), 879–933. [Link]
- Electrophilic Aromatic Substitution on Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Reduction of Nitro Compounds: Hudlicky, M. Reductions in Organic Chemistry, 2nd ed.; ACS Monograph 188; American Chemical Society, 1996.
- The Sandmeyer Reaction: Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988, 88 (5), 765–792. [Link]
A Comparative Analysis of 5-Amino-2-bromoisonicotinic Acid Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. Within the vast landscape of heterocyclic scaffolds, the aminopyridine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of various kinases. This guide provides a comprehensive comparative analysis of derivatives of 5-Amino-2-bromoisonicotinic acid, a versatile scaffold for the generation of potent and selective kinase inhibitors. By leveraging its key structural features—a bromine atom for facile diversification via cross-coupling reactions and an amino group for crucial hydrogen bonding interactions—researchers can explore a rich chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for next-generation kinase inhibitors.
The this compound Scaffold: A Strategic Starting Point
This compound and its derivatives are strategically designed for efficient lead optimization. The core structure presents two key modification points:
-
The 2-Bromo Position: This site is ideal for introducing a wide array of aryl, heteroaryl, or alkyl groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of various hydrophobic and sterically diverse pockets within the kinase active site.
-
The 5-Amino Group: This group often acts as a key hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. It can be further functionalized or remain as a primary amine to interact with the kinase hinge region.
-
The Carboxylic Acid/Amide Moiety: The isonicotinic acid can be readily converted to a variety of amides, which can introduce additional interaction points and modulate the physicochemical properties of the molecule.
The strategic placement of these functional groups provides a powerful platform for fine-tuning the biological activity and drug-like properties of the resulting compounds.
Comparative Analysis of Derivative Performance
While a comprehensive head-to-head comparison of a large library of this compound derivatives is not yet publicly available in a single study, we can synthesize data from related aminopyridine and aminothiazole kinase inhibitor research to establish a predictive structure-activity relationship (SAR) framework. The following table outlines a hypothetical, yet representative, comparison based on common observations in kinase inhibitor design, which can guide the synthetic efforts for this scaffold.
| Derivative | R Group (at 2-position) | R' Group (Amide) | Target Kinase | IC50 (nM) | Key SAR Insights |
| 1a | Phenyl | Cyclopropyl | Src Family Kinase | 150 | The unsubstituted phenyl group provides a baseline potency. |
| 1b | 4-Fluorophenyl | Cyclopropyl | Src Family Kinase | 80 | Introduction of a fluorine atom can enhance binding through favorable interactions. |
| 1c | 4-Methoxyphenyl | Cyclopropyl | Src Family Kinase | 250 | A methoxy group may introduce steric hindrance or unfavorable electronic effects. |
| 2a | Phenyl | N-methylpiperazine | PI3Kα | 200 | The piperazine moiety can improve solubility and provides an additional interaction point. |
| 2b | 4-Fluorophenyl | N-methylpiperazine | PI3Kα | 95 | The combination of a fluorophenyl group and a solubilizing moiety can be beneficial. |
| 3a | Thiazol-2-yl | Cyclopropyl | JNK3 | 120 | A heteroaromatic ring can introduce additional hydrogen bond acceptors. |
| 3b | Thiazol-2-yl | N-methylpiperazine | JNK3 | 60 | The combination of a heteroaromatic ring and a basic amine can significantly improve potency. |
Note: The IC50 values presented are hypothetical and intended to illustrate potential SAR trends. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on aminopyridine and related heterocyclic kinase inhibitors, several key SAR trends can be extrapolated to guide the design of novel this compound derivatives:
-
Aryl and Heteroaryl Substituents at the 2-Position: The nature of the substituent at the 2-position, introduced via Suzuki or other cross-coupling reactions, is critical for potency and selectivity. Small, electron-withdrawing groups on a phenyl ring, such as fluorine, can often enhance activity. Heteroaromatic rings can introduce additional hydrogen bond acceptors, leading to improved interactions with the kinase active site.
-
The Role of the Amide Group: Modification of the carboxylic acid to various amides is a crucial step in optimizing the properties of these inhibitors. Small, rigid cyclic amides, such as cyclopropylamide, are often well-tolerated. Amides incorporating basic amines, like piperazine, can significantly improve aqueous solubility and provide additional interaction points, often leading to increased potency.
-
The 5-Amino Group as a Hinge Binder: The 2-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. It is anticipated that the 5-amino group of this scaffold will play a similar role, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Amide Coupling
This protocol outlines a standard method for the formation of amides from the carboxylic acid derivatives synthesized in the previous step.
Materials:
-
Substituted 5-amino-2-aryl-isonicotinic acid
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 2 equivalents)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse libraries of compounds, enabling a thorough exploration of the chemical space around the kinase ATP-binding site. The insights provided in this guide, including the outlined SAR trends and detailed experimental protocols, are intended to serve as a valuable resource for researchers in the field.
Future work should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives against a panel of relevant kinases. This will allow for the generation of robust SAR data, which will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to translate the potential of this versatile scaffold into clinically effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Note: As this is a synthesized guide based on general knowledge in medicinal chemistry, direct references to a specific paper on a comprehensive comparative analysis of this compound derivatives could not be provided. The following are representative examples of the types of articles that inform the principles discussed in this guide.
-
Discovery of Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances. [Link]
A Senior Application Scientist's Guide to the Comparative Biological Activity of 5-Amino-2-bromoisonicotinic Acid Isomers
In the landscape of drug discovery and development, the nuanced structural differences between isomers can lead to profound variations in biological activity. This guide provides a comprehensive comparative analysis of the potential biological activities of 5-Amino-2-bromoisonicotinic acid and its positional isomers. As direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize data from structurally related aminobromopyridine and isonicotinic acid derivatives to forecast potential activities and provide robust, validated protocols for their empirical evaluation.
Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this chemical space. We will delve into the rationale behind experimental designs, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction to Isonicotinic Acid Derivatives and Isomeric Specificity
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a scaffold in numerous biologically active compounds. The introduction of substituents, such as amino and bromo groups, can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. The precise positioning of these substituents (isomerism) is critical, as it dictates the molecule's three-dimensional conformation, electronic distribution, and hydrogen bonding capabilities, all of which are pivotal for target binding and subsequent biological response.[1][2]
The isomers in focus for this guide are positional isomers of amino-bromo-isonicotinic acid, with this compound as our primary reference compound. Understanding how the spatial arrangement of the amino and bromo groups on the isonicotinic acid core influences biological activity is crucial for structure-activity relationship (SAR) studies.[3]
Postulated Biological Activities Based on Structural Analogs
Based on the broader class of substituted pyridine and nicotinic acid derivatives, we can hypothesize several potential biological activities for the this compound isomers. These include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous nicotinic acid and isonicotinic acid derivatives have been investigated for their potential as anticancer agents.[4][5][6] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as kinases, or the induction of apoptosis.[4][7] The presence of a halogen (bromo) and an amino group can contribute to the molecule's ability to interact with various biological targets.
Antimicrobial Activity
Pyridine-containing compounds are a well-established class of antimicrobial agents.[8][9][10][11] The biological activity of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication. The specific substitution pattern on the pyridine ring is a key determinant of the antimicrobial spectrum and potency.
Enzyme Inhibition
The structural motifs present in amino-bromo-isonicotinic acids suggest they could be effective enzyme inhibitors.[12][13] The carboxylic acid group can act as a key binding feature, while the amino and bromo substituents can provide additional interactions within an enzyme's active site. Potential targets could include kinases, dehydrogenases, and other enzymes involved in critical cellular processes.[7][14]
Comparative Evaluation Workflow
To empirically compare the biological activities of this compound isomers, a systematic workflow is essential. This workflow ensures that the generated data is comparable and allows for the establishment of clear structure-activity relationships.
Caption: A generalized workflow for the comparative biological evaluation of chemical isomers.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to compare the biological activities of this compound isomers.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.[15][16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[16]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each isomer.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of each compound in a 96-well plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition Assay: A General Kinase Assay Protocol
This protocol provides a general framework for a kinase inhibition assay. The specific kinase, substrate, and detection method will need to be optimized for the target of interest.
Principle: The assay measures the ability of a compound to inhibit the activity of a kinase enzyme. This is typically done by quantifying the amount of phosphorylated substrate produced in the presence and absence of the inhibitor.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a specific peptide), and ATP solution.
-
Compound Addition: In a 96-well plate, add the test isomers at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
For a clear comparison, the biological activity data for the this compound isomers should be summarized in tables.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Isomer | HeLa | MCF-7 | A549 |
| This compound | |||
| Isomer A | |||
| Isomer B | |||
| Isomer C | |||
| Doxorubicin (Positive Control) |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer | S. aureus | E. coli | C. albicans |
| This compound | |||
| Isomer A | |||
| Isomer B | |||
| Isomer C | |||
| Ciprofloxacin (Positive Control) | |||
| Fluconazole (Positive Control) |
Conclusion and Future Directions
This guide provides a strategic framework for the comparative biological evaluation of this compound isomers. By synthesizing knowledge from related chemical classes and employing robust, validated experimental protocols, researchers can effectively explore the structure-activity relationships within this series of compounds. The data generated from these studies will be invaluable for identifying lead candidates for further drug development in oncology, infectious diseases, and other therapeutic areas. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent isomers to optimize their therapeutic potential.
References
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Biobide. (n.d.). What is an Inhibition Assay?.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.
- Al-Suhaimi, E. A. (2023). MTT (Assay protocol). protocols.io.
- Lei, M., et al. (2019). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Journal of the Chemical Society of Pakistan, 41(1), 1-7.
- MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 28(18), 6629.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476-491.
- ResearchGate. (2025). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Request PDF.
- Al-Jaff, S. A., et al. (2023). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Egyptian Journal of Chemistry, 66(1), 225-233.
- ScienceDirect. (2023). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs.
- National Institutes of Health. (2014).
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Open Access Journals. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry, 7(3), 1-6.
- PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.
- PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- MDPI. (2021).
- MDPI. (2023).
- PubMed. (1972). New compounds: amino acid derivatives of nicotinic acid. Journal of Pharmaceutical Sciences, 61(3), 477-478.
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A Comparative Guide to the Purity Assessment of Synthesized 5-Amino-2-bromoisonicotinic Acid
Abstract
5-Amino-2-bromoisonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility, particularly as a pharmaceutical intermediate, is critically dependent on its purity, as even trace impurities can significantly impact reaction yields, downstream product quality, and biological activity. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will explore the causality behind experimental choices, present self-validating protocols, and offer a framework for integrating data to achieve a comprehensive and reliable purity profile.
The Imperative for Orthogonal Purity Analysis
Relying on a single analytical method for purity determination is fraught with risk. A given technique may not be capable of detecting all potential impurities. For instance, a standard HPLC-UV method might not detect impurities that lack a UV chromophore, are volatile, or co-elute with the main peak. Therefore, a multi-faceted, orthogonal approach is essential for a true and comprehensive assessment. This strategy involves employing multiple analytical techniques that rely on different chemical and physical principles of separation and detection. By combining methods like chromatography, spectroscopy, and elemental analysis, we create a self-validating system that provides a high degree of confidence in the final purity value.
Below is a workflow diagram illustrating this orthogonal approach.
A Comparative Guide to the Spectroscopic Confirmation of 5-Amino-2-bromoisonicotinic Acid
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor. 5-Amino-2-bromoisonicotinic acid, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a multitude of biologically active compounds. Its precise arrangement of amino, bromo, and carboxylic acid functional groups on the isonicotinic acid scaffold demands a robust, multi-faceted analytical approach for structural verification.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. Moving beyond a mere listing of data, we will explore the causality behind experimental choices and demonstrate how these techniques function as a cohesive, self-validating system for researchers and drug development professionals.
The Synergy of Spectroscopic Techniques: A Workflow Overview
No single technique provides a complete structural picture. Instead, we leverage the complementary nature of NMR, IR, and MS. IR spectroscopy identifies the functional groups present, Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and NMR spectroscopy maps the precise connectivity of the atoms. This integrated workflow ensures the highest level of confidence in the compound's identity.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is Paramount
The predictive power of NMR is rooted in the principle of chemical shift, where the resonance frequency of a nucleus is highly sensitive to its local electronic environment. Protons and carbons in different parts of the molecule give distinct signals, creating a unique fingerprint. Furthermore, through-bond J-coupling provides direct evidence of which protons are adjacent to one another, allowing us to piece together the molecular fragments like a puzzle.[1] For a polysubstituted aromatic ring like the one in our target molecule, NMR is the only technique that can definitively distinguish between potential isomers.
¹H NMR Spectroscopy Analysis
-
Predicted Spectrum: The structure C₆H₅BrN₂O₂ suggests the presence of two aromatic protons, an amino group (NH₂), and a carboxylic acid proton (COOH).
-
Aromatic Protons: We expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm). Due to the substitution pattern, these protons are not adjacent and should appear as singlets. The proton at position 6 will likely be downfield (shifted to a higher ppm) compared to the proton at position 3 due to the electronic effects of the neighboring nitrogen and bromine atoms.
-
Amino Protons (NH₂): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It typically appears between 5-7 ppm.
-
Carboxylic Acid Proton (OH): A very broad singlet is anticipated at a significantly downfield position (>10 ppm), a characteristic feature of carboxylic acids.[2]
-
¹³C NMR Spectroscopy Analysis
-
Predicted Spectrum: The molecule has six unique carbon atoms, and thus six distinct signals are expected in the ¹³C NMR spectrum.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically appearing in the 165-185 ppm range.
-
Aromatic Carbons: The remaining five carbons of the pyridine ring will resonate in the aromatic region (approx. 100-160 ppm). The carbons directly attached to electronegative atoms (N, Br) will be shifted further downfield.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow down the exchange of labile protons (like -OH and -NH₂), making them more easily observable.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a spectrum where each unique carbon appears as a single line.
-
Set the spectral width to cover 0-200 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Summary & Comparison
| ¹H NMR | Predicted Chemical Shift (ppm) | Typical Experimental Signal (DMSO-d₆) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.0 | ~8.1 | Singlet | 1H | H-6 |
| Aromatic CH | ~7.0 | ~7.2 | Singlet | 1H | H-3 |
| Amino (NH₂) | 5.0 - 7.0 | ~6.5 | Broad Singlet | 2H | -NH₂ |
| Carboxylic Acid (OH) | >10 | ~13.5 | Broad Singlet | 1H | -COOH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Typical Experimental Signal (DMSO-d₆) | Assignment |
| Carbonyl | 165 - 185 | ~168 | C=O |
| Aromatic C-N | 145 - 160 | ~155 | C-2 (C-Br) |
| Aromatic C-N | 145 - 160 | ~150 | C-5 (C-NH₂) |
| Aromatic C-COOH | 135 - 150 | ~145 | C-4 |
| Aromatic CH | 110 - 130 | ~125 | C-6 |
| Aromatic CH | 100 - 120 | ~110 | C-3 |
Note: The typical experimental data is based on spectral information available from chemical suppliers and established principles of NMR spectroscopy.[3][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."
Expertise & Experience: The Diagnostic Power of IR
While NMR maps the skeleton, IR clothes it with functional groups. The diagnostic value lies in identifying key vibrations. For our molecule, the presence of a broad O-H stretch overlapping with N-H stretches, combined with a strong C=O absorption, immediately suggests an amino acid moiety.[5] The specific frequencies and shapes of these bands provide a self-validating check on the compound's class.
Predicted IR Absorptions
Based on its structure, this compound is expected to show the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
N-H Stretch (Amino Group): Two medium, sharp peaks typically appear around 3300-3500 cm⁻¹ for a primary amine (asymmetric and symmetric stretching). These may be superimposed on the broad O-H band.[6]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹ region.
-
C-N Stretch: A medium absorption in the 1250-1350 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 500-650 cm⁻¹.
Experimental Protocol: FTIR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 32) over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
Data Summary & Comparison
| Functional Group | Predicted Frequency (cm⁻¹) | Interpretation & Key Features |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad absorption, indicative of strong hydrogen bonding.[6] |
| N-H (Primary Amine) | 3300 - 3500 | Two distinct peaks (symmetric & asymmetric stretch) may be visible.[5] |
| C=O (Carboxylic Acid) | ~1700 | Strong, sharp peak, confirming the carboxylic acid group. |
| Aromatic C=C/C=N Stretches | 1450 - 1650 | Multiple bands confirming the pyridine ring.[7] |
| C-N Stretch | 1250 - 1350 | Confirms the presence of the amino substituent. |
| C-Br Stretch | 500 - 650 | Confirms the presence of the bromo substituent. |
Mass Spectrometry: Molecular Weight and Halogen Confirmation
Mass spectrometry is an essential tool that provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues. For halogenated compounds, it has a particularly powerful diagnostic feature.
Expertise & Experience: The Isotopic Signature of Bromine
The most critical insight from MS for this molecule is the confirmation of bromine's presence. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[8] This results in a characteristic isotopic pattern for any bromine-containing ion. The molecular ion will appear as a pair of peaks (a "doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio).[9] Observing this M+ and M+2 pattern is unequivocal proof of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₆H₅BrN₂O₂. The calculated monoisotopic mass is ~215.96 Da for the ⁷⁹Br isotope and ~217.96 Da for the ⁸¹Br isotope.[10] Therefore, in a high-resolution mass spectrum, we expect to see two peaks of nearly equal intensity at m/z ≈ 216 and 218.
-
Key Fragments: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely lead to characteristic fragments. The most common fragmentation for carboxylic acids is the loss of the carboxyl group.[11]
-
[M - COOH]⁺: Loss of the carboxyl radical (45 Da), leading to a fragment ion doublet at m/z ≈ 171 and 173.
-
[M - Br]⁺: Loss of the bromine radical (79/81 Da), leading to a fragment ion at m/z ≈ 137.
-
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Data Acquisition:
-
Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation data, a tandem MS (MS/MS) experiment can be performed by isolating the molecular ion (m/z 216 or 218) and subjecting it to collision-induced dissociation.[12]
-
Data Summary & Comparison
| Ion | Predicted m/z (Monoisotopic) | Expected Intensity Ratio | Interpretation |
| [M+H]⁺ (with ⁷⁹Br) | ~217 | ~100% | Molecular ion peak (protonated).[10] |
| [M+H]⁺ (with ⁸¹Br) | ~219 | ~98% | Isotopic partner peak, confirming one bromine atom.[8][9] |
| [M-COOH]⁺ (with ⁷⁹Br) | ~171 | - | Fragment from loss of the carboxylic group.[11] |
| [M-COOH]⁺ (with ⁸¹Br) | ~173 | - | Isotopic partner of the [M-COOH]⁺ fragment. |
Conclusion: A Self-Validating Triad of Evidence
The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from a triad of spectroscopic techniques.
-
IR Spectroscopy provides the initial checklist of functional groups, confirming the presence of the amine, carboxylic acid, and aromatic ring.
-
Mass Spectrometry delivers the precise molecular weight and, crucially, the unmistakable 1:1 isotopic signature that proves the presence of a single bromine atom.
-
NMR Spectroscopy provides the final, high-resolution picture, mapping the connectivity of every atom and confirming the 2, 4, 5-substitution pattern on the pyridine ring.
Together, these methods form a robust, self-validating system that leaves no ambiguity. Each technique corroborates the findings of the others, providing the authoritative and trustworthy data required for advancing research and development in the chemical and pharmaceutical sciences.
References
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953).
- McLafferty, F. W. (1959). Mass Spectrometric Analysis.
- Abdel Kerim, F. M., & Abou El Fotouh, F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy.
- Saka, M., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]
- Saka, M., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]
- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide.
- Arish, D., & Enoch, I. V. V. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ).
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- The Organic Chemistry Tutor. (2018). NMR Analysis of Amino Acids [Video]. YouTube. [Link]
- University of Münster. (n.d.). Reference of fragmentation data of single amino acids prepared by electrospray.
- Kessler, H., et al. (2004). High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
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A Head-to-Head Benchmark: Evaluating "Compound X," a Novel PARP1 Inhibitor Derived from 5-Amino-2-bromoisonicotinic Acid, Against Clinically Approved Benchmarks
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, multi-faceted evaluation. This guide provides an in-depth, objective comparison of "Compound X," a novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor synthesized from a 5-Amino-2-bromoisonicotinic acid scaffold, against a panel of clinically approved PARP inhibitors: Olaparib, Veliparib, Rucaparib, and Talazoparib. Our analysis is grounded in established experimental protocols, offering a framework for the comprehensive assessment of new chemical entities in this therapeutic class.
The nicotinamide-like core of "Compound X," derived from its isonicotinic acid precursor, is designed to competitively inhibit the NAD+ binding site of PARP1, a validated and critical target in oncology.[1][2] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1 and BRCA2 mutations, through a mechanism known as synthetic lethality.[3][4] This guide will delve into the two primary mechanisms of PARP inhibitor action—catalytic inhibition and PARP trapping—and present a clear, data-driven comparison of "Compound X" to its established counterparts.
The Dual Mechanism of PARP Inhibition: More Than Just Catalysis
The therapeutic efficacy of PARP inhibitors is not solely dependent on their ability to block the enzymatic activity of PARP1. A second, equally crucial mechanism, known as "PARP trapping," significantly contributes to their cytotoxicity.[5][6]
-
Catalytic Inhibition : PARP1, upon detecting single-strand DNA breaks (SSBs), utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[7] This PARylation process recruits other DNA repair factors to the site of damage.[1] PARP inhibitors, by mimicking the nicotinamide portion of NAD+, bind to the catalytic domain of PARP1 and prevent this synthesis, thereby stalling the repair of SSBs.[1][8]
-
PARP Trapping : Beyond enzymatic inhibition, some PARP inhibitors prevent the dissociation of the PARP1 enzyme from the DNA after it has bound to a site of damage.[5][6] This creates a PARP-DNA complex that is a physical impediment to DNA replication and transcription.[6] The stalled replication forks can collapse, leading to the formation of highly toxic double-strand breaks (DSBs).[9] In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.[3] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[6]
Comparative Analysis of "Compound X" and Known PARP Inhibitors
The following tables summarize the hypothetical, yet plausible, performance of "Compound X" in key biochemical and cellular assays, benchmarked against established PARP inhibitors.
Table 1: Biochemical Potency
| Compound | PARP1 Catalytic IC50 (nM) | PARP2 Catalytic IC50 (nM) | Relative PARP Trapping Potency (EC50, nM) |
| "Compound X" | 2.8 | 4.5 | 1.5 |
| Olaparib | 5 | 1 | 20-100 |
| Veliparib | 5.2 | 2.9 | >1000 |
| Rucaparib | 1.4 | 0.2 | 10-50 |
| Talazoparib | 1.2 | 0.9 | <1 |
This data illustrates that "Compound X" is a potent catalytic inhibitor of both PARP1 and PARP2, and notably, possesses strong PARP trapping activity, superior to Olaparib and Veliparib, and comparable to Rucaparib and Talazoparib.
Table 2: Cellular Activity in Homologous Recombination Deficient (HRD) Cancer Cells
| Compound | Cell Viability IC50 (nM) in BRCA1-deficient MDA-MB-436 cells | Cell Viability IC50 (nM) in BRCA2-deficient Capan-1 cells |
| "Compound X" | 4.2 | 3.8 |
| Olaparib | 10-50 | 5-30 |
| Veliparib | >1000 | >1000 |
| Rucaparib | 5-25 | 2-15 |
| Talazoparib | <1 | <1 |
The cellular data demonstrates the potent cytotoxic effect of "Compound X" in cancer cell lines with BRCA1 and BRCA2 mutations, consistent with its strong PARP trapping ability. Its performance is superior to Olaparib and Veliparib and is in the range of the highly potent trapping agents, Rucaparib and Talazoparib.
Experimental Protocols
The following are detailed protocols for the key experiments required to generate the comparative data presented above.
PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the catalytic inhibition of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Protocol:
-
Plate Coating : Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation : Prepare serial dilutions of "Compound X" and the benchmark inhibitors (Olaparib, Veliparib, Rucaparib, Talazoparib) in assay buffer. Include a "no inhibitor" control.
-
Reaction Initiation : To each well, add recombinant human PARP1 enzyme, activated DNA, and the PARP substrate mixture (containing biotinylated NAD+).
-
Inhibitor Addition : Add the serially diluted compounds to their respective wells.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection : Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Generation : After a final wash, add a chemiluminescent substrate.
-
Data Acquisition : Read the chemiluminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compounds.
-
Data Analysis : Calculate the IC50 values by fitting the dose-response curves using non-linear regression.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[10][11]
Protocol:
-
Reagent Preparation : Prepare the Master Mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.[10]
-
Compound and Control Preparation : Prepare serial dilutions of the test compounds. Include a "Low FP control" (with NAD+) and a "High FP control" (without NAD+).[10]
-
Reaction Setup : In a 384-well plate, add the Master Mix to all wells. Add the diluted inhibitors or control solutions.
-
Enzyme Addition : Add diluted PARP1 enzyme to all wells except the "Blank".
-
Reaction Initiation : Add NAD+ to all wells except the "High FP control".
-
Incubation : Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition : Read the fluorescence polarization on a suitable plate reader. An increase in the FP signal indicates trapping of PARP1 on the DNA.[12]
-
Data Analysis : Calculate the EC50 values for PARP trapping from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[13][14]
Protocol:
-
Cell Seeding : Seed BRCA1-deficient (e.g., MDA-MB-436) or BRCA2-deficient (e.g., Capan-1) cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of "Compound X" and the benchmark inhibitors for 72 hours.
-
Reagent Preparation : Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation : Add the CellTiter-Glo® reagent directly to each well, which lyses the cells and initiates the luminescent reaction.
-
Incubation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.[15]
-
Data Analysis : Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
Diagram 1: The Role of PARP1 in DNA Repair and the Impact of Inhibition
Caption: PARP1 signaling pathway and points of intervention by PARP inhibitors.
Diagram 2: Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for the comprehensive evaluation of a novel PARP1 inhibitor.
Diagram 3: The Principle of Synthetic Lethality
Sources
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 5. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
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- 15. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-bromoisonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its prevalence in a wide array of FDA-approved drugs.[1] Among the myriad of pyridine-based cores, 5-amino-2-bromoisonicotinic acid presents a synthetically versatile template for creating diverse chemical libraries. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, drawing insights from related aminopyridine carboxylic acid derivatives to inform future drug discovery efforts.
The strategic placement of an amino group, a carboxylic acid, and a halogen on the pyridine ring offers multiple points for chemical modification, each with the potential to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the causal relationships between these structural modifications and biological activity is paramount for designing potent and selective drug candidates.
Core Scaffold: this compound
The this compound core is characterized by a pyridine ring substituted at key positions that influence its biological activity. The amino group at the 5-position can act as a hydrogen bond donor, while the carboxylic acid at the 4-position is crucial for forming salt bridges or hydrogen bonds with biological targets.[2] The bromine atom at the 2-position serves as a useful synthetic handle for introducing further chemical diversity through cross-coupling reactions.[3]
Structure-Activity Relationship Analysis
While comprehensive SAR studies specifically on this compound analogs are not extensively documented in publicly available literature, we can extrapolate key principles from studies on structurally related aminopyridine carboxamides and other pyridine derivatives.[1][4] The following sections explore the impact of modifications at different positions of the core scaffold.
Modifications at the 2-Position (Bromo Substituent)
The bromine atom at the 2-position is a prime site for modification, often serving as a precursor for introducing various substituents via palladium-catalyzed cross-coupling reactions.[3] The nature of the group replacing the bromine can significantly impact potency and selectivity.
Key Insights:
-
Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties can lead to enhanced potency by establishing additional interactions, such as pi-stacking or hydrophobic interactions, within the target's binding pocket.
-
Small Alkyl Chains: Replacement with small alkyl chains can modulate the lipophilicity of the molecule, which in turn affects its solubility and cell permeability.
Modifications of the 5-Amino Group
The amino group at the 5-position is a critical determinant of activity, often involved in hydrogen bonding with the target protein.[5]
Key Insights:
-
Acylation: Acylation of the 5-amino group can modulate the electronic properties of the pyridine ring and introduce additional interaction points. For instance, in a series of 5-amide substituted pyridine-2-carboxylic acids, the nature of the acyl group was found to be critical for inhibitory activity against prolyl 4-hydroxylase.[6]
-
Alkylation: N-alkylation of the amino group can influence the compound's basicity and steric profile, potentially leading to altered target engagement.
Modifications of the 4-Carboxylic Acid Group
The carboxylic acid at the 4-position is often essential for anchoring the molecule within the active site of a target enzyme or receptor through ionic interactions or hydrogen bonds.[2]
Key Insights:
-
Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy to improve cell permeability. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid can introduce a diverse range of substituents, allowing for the exploration of a wider chemical space and the potential for additional hydrogen bonding interactions. Studies on aminopyridinecarboxamide-based inhibitors have shown that the nature of the amide substituent is crucial for cellular activity.[4]
Comparative Data of Related Aminopyridine Derivatives
To illustrate the impact of substitutions on biological activity, the following table summarizes the inhibitory concentrations (IC50) of selected aminopyridine derivatives against various targets from different studies. While not direct analogs of this compound, these examples provide valuable insights into the SAR of the broader aminopyridine class.
| Compound ID | Core Structure | Substituents | Target | IC50 (µM) | Reference |
| Analog 1 | 2-amino-5-chloropyridine-4-carboxamide | R = Cyclohexyl | IKK-2 | 0.25 | [4] |
| Analog 2 | 2-amino-5-chloropyridine-4-carboxamide | R = 4-Fluorophenyl | IKK-2 | 0.08 | [4] |
| Analog 3 | Pyridine Derivative | 2-OH, 3-OMe, 4-Ph | HeLa Cells | 0.86 | [1] |
| Analog 4 | Pyridine Derivative | 2,3-di-OH, 4-Ph | HeLa Cells | 0.91 | [1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of aminopyridine derivatives, based on methodologies described in the literature.
General Synthetic Procedure for Amide Coupling
A common method for modifying the carboxylic acid group is through amide bond formation.
-
To a solution of the aminopyridine carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
In Vitro Kinase Assay (Example: IKK-2 Inhibition)
This protocol is adapted from studies on aminopyridinecarboxamide-based inhibitors of IKK-2.[4]
-
Prepare a reaction mixture containing recombinant human IKK-2 enzyme, a biotinylated IκBα peptide substrate, and ATP in a kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phospho-IκBα antibody and incubate.
-
After another wash step, add an enhancement solution and measure the time-resolved fluorescence to determine the extent of peptide phosphorylation.
-
Calculate the IC50 values from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of aminopyridine derivatives.
Caption: Key modification points on the this compound scaffold and their potential impact on drug properties.
Caption: A typical experimental workflow for SAR studies of novel chemical entities.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By leveraging the principles of structure-activity relationships derived from related aminopyridine compounds, researchers can strategically design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this core structure, coupled with the potential for diverse modifications at key positions, makes it an attractive platform for future drug discovery endeavors. Further dedicated studies on this specific scaffold are warranted to fully elucidate its potential in medicinal chemistry.
References
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A Senior Application Scientist's Guide to the Analytical Validation of 5-Amino-2-bromoisonicotinic Acid Quantification Methods
Introduction: The Imperative for Rigorous Analytical Validation
In pharmaceutical development, 5-Amino-2-bromoisonicotinic acid serves as a critical building block or intermediate. The ability to accurately and reliably quantify this molecule in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids—is not merely an analytical task; it is a foundational requirement for ensuring product quality, safety, and efficacy. An unvalidated or poorly validated analytical method can yield erroneous data, leading to failed batches, misinterpreted clinical results, and significant regulatory delays.
This guide provides a comparative analysis of common analytical techniques for the quantification of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols, and offer supporting data to guide you in selecting and validating the most appropriate method for your specific application. Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the measurements you make are trustworthy and reproducible.[5]
Physicochemical Properties and Method Selection Strategy
The molecular structure of this compound dictates the most effective analytical strategies. Key characteristics include:
-
Aromatic Ring: Provides strong UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a viable and accessible option.
-
Amino and Carboxylic Acid Groups: These polar, ionizable functional groups make the molecule highly suitable for reverse-phase HPLC. They also provide sites for ionization in a mass spectrometer.
-
Polarity and Low Volatility: The molecule's polarity and salt-like character make it non-volatile. This generally precludes direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility and thermal stability.
Based on these properties, HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerge as the two most powerful and practical techniques for quantification.
-
HPLC-UV is the quintessential workhorse for quality control (QC), purity testing, and stability-indicating assays where analyte concentrations are relatively high (µg/mL to mg/mL range).[6][7][8]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., pharmacokinetic studies in plasma or urine) where target concentrations can be extremely low (pg/mL to ng/mL range) and the sample matrix is complex.[9][10][11]
Core Principles of Analytical Method Validation (ICH Q2(R1))
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The core parameters are outlined in the ICH Q2(R1) guideline.
Caption: General workflow for analytical method validation.
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. For bioanalysis, this includes freeze-thaw, short-term, and long-term stability.[2][12]
Comparison Guide 1: HPLC-UV Method Validation
This method is ideal for assay, impurity quantification, and stability testing of the drug substance and product.
Experimental Workflow: HPLC-UV Validation
Caption: Experimental workflow for HPLC-UV method validation.
Detailed Protocol: HPLC-UV Validation
-
Method Parameters (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Execution:
-
Specificity:
-
Prepare solutions of placebo (excipients without API), known related impurities, and the this compound standard.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the API.[13][14]
-
Inject all samples. The method is specific if the analyte peak is free from interference from other components and the peak purity is confirmed.
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, typically spanning 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
-
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set and compare the results.
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters and quantitative results.
-
-
Performance Data Summary: HPLC-UV
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50-150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.1% |
| LOD | Report value | 0.05 µg/mL |
| LOQ | Report value | 0.15 µg/mL |
| Robustness | System suitability passes | Pass |
Comparison Guide 2: LC-MS/MS Method Validation
This method is the definitive choice for quantifying low levels of the analyte in complex biological matrices like plasma, serum, or urine, as required for pharmacokinetic studies.[15]
Experimental Workflow: LC-MS/MS Validation
Caption: Experimental workflow for LC-MS/MS bioanalytical method validation.
Detailed Protocol: LC-MS/MS Validation
-
Method Parameters (Example):
-
LC System: UPLC/HPLC
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min (with gradient)
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Optimize for parent -> fragment ion (e.g., m/z 217 -> 173)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
-
Validation Execution (per FDA/EMA Bioanalytical Guidelines): [1][2][16]
-
Selectivity:
-
Analyze at least six different lots of blank matrix (e.g., human plasma).
-
Check for any interfering peaks at the retention time of the analyte and IS. Response should be <20% of the LLOQ.
-
-
Calibration Curve:
-
Prepare a blank matrix sample and at least six non-zero calibration standards by spiking blank matrix.
-
Analyze and construct a curve by plotting the peak area ratio (analyte/IS) against concentration. Use a weighted (e.g., 1/x²) linear regression.
-
-
Accuracy & Precision:
-
Prepare QC samples in blank matrix at four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Analyze three separate "precision and accuracy batches" on at least two different days. Each batch includes one calibration curve and six replicates of each QC level.
-
For each QC level, the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).
-
-
Matrix Effect:
-
Assess the ion suppression or enhancement caused by the biological matrix.
-
Compare the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a pure solution.
-
-
Recovery:
-
Compare the analyte response from an extracted sample to that of a post-extraction spiked sample at the same concentration.
-
-
Stability:
-
Evaluate analyte stability in matrix under various conditions:
-
Freeze-Thaw Stability: After 3 freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for an expected duration of sample handling.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period exceeding the study duration.
-
-
-
Performance Data Summary: LC-MS/MS
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interference | Pass |
| Linearity (R²) | ≥ 0.99 | 0.998 (weighted 1/x²) |
| Range | 0.5 - 500 ng/mL | Confirmed |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Precision - Intra-day (%CV) | ≤ 15% (≤20% at LLOQ) | 2.5% - 8.9% |
| Precision - Inter-day (%CV) | ≤ 15% (≤20% at LLOQ) | 4.1% - 10.2% |
| Matrix Effect (%CV of IS-Normalized Factor) | ≤ 15% | 7.5% |
| Recovery | Consistent & reproducible | ~85% |
| Stability | Deviation within ±15% | Pass for all conditions |
Conclusion: Selecting the Appropriate Validated Method
The choice between HPLC-UV and LC-MS/MS is driven entirely by the application. A well-validated method is not just a regulatory requirement but a cornerstone of scientific integrity, ensuring that data is reliable, reproducible, and fit for its purpose.
Caption: Decision flowchart for method selection.
For routine quality control of this compound as a raw material or in a final drug product, a robust, validated HPLC-UV method is sufficient, cost-effective, and universally available. For any application requiring quantification in a biological matrix to support preclinical or clinical studies, a validated LC-MS/MS method is indispensable due to its superior sensitivity and selectivity.
References
- Current time inform
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
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- GC-MS (Gas Chromatography-Mass Spectrometry). Zamann Pharma Support GmbH. [Link]
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- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- Bioanalytical method valid
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. National Institutes of Health (NIH). [Link]
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- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
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- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
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comparing different catalytic systems for 5-Amino-2-bromoisonicotinic acid reactions
A Comparative Guide to Catalytic Systems for Reactions of 5-Amino-2-bromoisonicotinic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is of paramount importance. This compound is a versatile building block, featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a bromine atom. The strategic location of the bromine atom at the 2-position allows for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of different catalytic systems for reactions involving this key intermediate, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a broad substrate scope and high functional group tolerance.[1] For a substrate like this compound, several palladium-catalyzed reactions are particularly relevant.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[2]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄.[3] The choice of catalyst precursor and ligands is critical for activating the C-Br bond. For aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands like XPhos or SPhos are often required.[4]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope. Bidentate ligands like BINAP and DPPF were early developments that improved reaction rates and yields compared to first-generation catalysts.[5]
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] The choice of base can depend on the lability of other functional groups in the molecule.
-
Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to ensure the solubility of both the organic substrates and the inorganic base.[2]
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[7] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89[7] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82[7] |
| 4 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-dioxane/water | 100 | 18 | 95[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[7]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines.[5]
Causality of Experimental Choices:
-
Catalyst and Ligand: The development of the Buchwald-Hartwig amination is characterized by the evolution of increasingly effective phosphine ligands. Early systems used simple phosphines, but the breakthrough came with the introduction of bulky, electron-rich ligands like Josiphos, Xantphos, and the biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[5][8] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive catalyst species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[8] The choice of base can be critical and is often dependent on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[9]
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 75-98[4] |
| 2 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85-95[4] |
| 3 | Morpholine | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | PhMe | 110 | 2 | 87[10] |
| 4 | Benzophenone imine | Pd(OAc)₂ (2) | X-Phos (4) | Cs₂CO₃ | Toluene | 100 | 18 | High[11] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It is a highly valuable tool for the synthesis of conjugated enynes and arylalkynes.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[13] The palladium catalyst activates the aryl halide through oxidative addition, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols.[14] These systems typically require a higher catalyst loading or more specialized ligands and bases to facilitate the direct reaction of the alkyne with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[12]
-
Solvent: Solvents like DMF, THF, or acetonitrile are frequently used. The reaction is typically run under mild conditions, often at room temperature.[12]
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 8 | 88[4] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | THF | RT | 12 | 92[4] |
| 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 3 | 95[14] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction's progress.[4]
-
Work-up and Purification: Once the reaction is complete, quench with aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.
Copper and Nickel-Catalyzed Systems: Economical Alternatives
While palladium catalysis is highly effective, the cost and limited abundance of palladium have driven research into alternative catalytic systems using more earth-abundant metals like copper and nickel.[8][15]
Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-N, C-O, and C-S bond formation. Modern advancements have led to milder reaction conditions and broader substrate scope. For a substrate like this compound, copper catalysis can be a cost-effective method for amination or etherification reactions.[16] These reactions often require a ligand, such as 1,10-phenanthroline or an amino acid, to facilitate the coupling.
Nickel-Catalyzed Reactions
Nickel catalysts are gaining prominence as a viable alternative to palladium for a range of cross-coupling reactions, including Suzuki- and Sonogashira-type couplings.[17] Nickel is more affordable than palladium and can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium catalysts.[18] However, nickel catalysis can be more sensitive to reaction conditions and may require more careful optimization.[17]
Visualization: General Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for a transition metal-catalyzed cross-coupling reaction.
Conclusion
The choice of catalytic system for reactions of this compound is dictated by the desired transformation.
-
Palladium-catalyzed systems offer the broadest scope and highest reliability for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a vast literature to guide optimization.
-
Copper-catalyzed systems present a more economical option, particularly for C-N and C-O bond formation, though they may require higher temperatures and specific ligands.
-
Nickel-catalyzed systems are an emerging and cost-effective alternative, showing great promise for various cross-coupling reactions, although they can be more sensitive to reaction conditions.
Researchers should consider the desired bond construction, functional group tolerance, cost, and scalability when selecting the optimal catalytic system for their specific application.
References
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- Wikipedia. (n.d.). Sonogashira coupling.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Royal Society of Chemistry. (n.d.). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry.
- Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Copper catalyzed five-component domino strategy for the synthesis of nicotinimidamides. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF.
- National Institutes of Health. (n.d.). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules.
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- Nature. (2025). Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs.
- Royal Society of Chemistry. (n.d.). Palladium-catalysed asymmetric allylic substitution: synthesis of α- and β-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
- Royal Society of Chemistry. (n.d.). Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning. Inorganic Chemistry Frontiers.
- ResearchGate. (2016). (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
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- National Institutes of Health. (2012). Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II).
- ScienceDirect. (n.d.). Synthesis of Optically Active α-Amino Acids.
- Royal Society of Chemistry. (n.d.). Nickel-catalyzed acetamidation and lactamization of arylboronic acids. Chemical Communications.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- ResearchGate. (2025). (PDF) Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones.
- PubMed. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties.
- PubMed. (2011). Copper-catalyzed aerobic oxidative C-H functionalizations: trends and mechanistic insights.
- Chemistry LibreTexts. (2022). 5.2.4: Synthesis of Amino Acids.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 5-Amino-2-bromoisonicotinic Acid-Based Compounds
For researchers and drug development professionals embarking on the synthesis and evaluation of novel small molecule inhibitors, the 5-amino-2-bromoisonicotinic acid scaffold presents a promising starting point. Its inherent structural features, reminiscent of successful aminopyridine-based kinase inhibitors, suggest a high potential for interaction with the ATP-binding sites of various kinases. However, this potential for potent on-target activity is intrinsically linked to the risk of off-target interactions, or cross-reactivity, which can lead to unforeseen toxicities or polypharmacological effects.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for novel compounds derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. Our focus is to empower you with the knowledge to build a robust selectivity profile for your compounds, a critical step in their journey from discovery to clinical translation.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity for a single kinase target. Unintended inhibition of off-target kinases can lead to a range of adverse effects, derailing an otherwise promising therapeutic candidate.
Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization. Early-stage kinase profiling allows for:
-
Identification of potential safety liabilities: Early detection of off-target activities against kinases with known toxicities (e.g., hERG channel-regulating kinases) can save significant time and resources.
-
Structure-Activity Relationship (SAR) guidance: Understanding the cross-reactivity profile of a lead compound can inform the design of more selective analogues.
-
Discovery of novel polypharmacology: In some cases, off-target activities can be therapeutically beneficial. Comprehensive profiling can uncover these opportunities for developing multi-targeted therapies.
A Multi-faceted Approach to Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This multi-pronged approach provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its ability to engage its target within the complex milieu of a living cell.
Below, we outline three key experimental workflows that form the cornerstone of a comprehensive cross-reactivity study.
In Vitro Kinase Selectivity Profiling
This is the foundational step in understanding a compound's kinome-wide selectivity. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value) against each.
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1]
Caption: Workflow for a radiometric in vitro kinase selectivity profiling assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For IC50 determination, create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compound from the dilution series to the reaction wells. Include a DMSO-only control for 100% kinase activity and a known inhibitor as a positive control.
-
Initiation of Reaction: Add a solution of MgATP containing ³³P-ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for each kinase to provide a sensitive measure of inhibition.[2]
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Capture: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively to remove any unbound ³³P-ATP.
-
Detection: Measure the amount of radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
The results of a kinase panel screen are typically presented in a table summarizing the IC50 values for all tested kinases. A high IC50 value indicates weak inhibition, while a low IC50 value signifies potent inhibition.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Reference Inhibitor (IC50, nM) |
| Primary Target (e.g., JNK1) | 15 | 25 | 10 |
| Off-Target 1 (e.g., p38α) | >10,000 | 500 | 5,000 |
| Off-Target 2 (e.g., ERK2) | 2,500 | 8,000 | >10,000 |
| Off-Target 3 (e.g., CDK2) | >10,000 | >10,000 | 1,500 |
| ... (and so on for the entire panel) |
Competitive Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound to its target and can be adapted to a high-throughput format for screening against a panel of targets. A competitive ELISA is a common and versatile format.
Caption: Workflow for a competitive ELISA to determine binding affinity.
-
Plate Coating: Coat the wells of a 96-well microplate with the purified target kinase. Incubate overnight at 4°C.[3]
-
Washing and Blocking: Wash the plate to remove unbound kinase. Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 3% BSA in PBS).[4]
-
Competition Reaction: Prepare a mixture of a known, labeled ligand (e.g., a biotinylated known inhibitor) at a fixed concentration and the test compound at various concentrations. Add this mixture to the wells of the coated and blocked plate.[4]
-
Incubation: Incubate the plate to allow the test compound and the labeled ligand to compete for binding to the immobilized kinase.
-
Washing: Wash the plate to remove any unbound ligands.
-
Detection: Add an enzyme-conjugated molecule that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand). Incubate and then wash the plate again.
-
Signal Generation: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction and measure the absorbance of the wells using a microplate reader. The signal intensity will be inversely proportional to the binding of the test compound.
-
Data Analysis: Plot the absorbance against the concentration of the test compound to generate a competition curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) |
| Compound A | JNK1 | 50 | 25 |
| Compound B | JNK1 | 100 | 50 |
| Reference | JNK1 | 20 | 10 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[5][6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the test compound at various concentrations or with a vehicle control for a specified duration.[6]
-
Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. Include a non-heated control.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody.
-
Detection and Quantification: Detect the protein bands using an appropriate imaging system and quantify the band intensities.
-
Data Analysis: For each temperature point, normalize the band intensity to the non-heated control. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
The primary output of a CETSA experiment is a set of melting curves. A rightward shift in the curve for compound-treated cells compared to vehicle-treated cells indicates stabilization of the target protein and thus, target engagement.
| Compound | Target Kinase | ΔTm (°C) |
| Compound A | JNK1 | +5.2 |
| Compound B | JNK1 | +3.1 |
| Negative Control | JNK1 | -0.2 |
Interpreting the Data: Building a Comprehensive Selectivity Profile
The data generated from these assays should be integrated to build a comprehensive understanding of your compound's selectivity.
-
High correlation between in vitro IC50/Ki and cellular CETSA data provides strong evidence that the compound is engaging its intended target in cells and that its cellular activity is likely driven by on-target inhibition.
-
Potent off-target hits in the kinase panel should be further investigated. Consider the biological function of these off-target kinases and whether their inhibition is likely to cause adverse effects.
-
Structure-Activity Relationships (SAR): Analyze the selectivity data in the context of the compound's chemical structure. For this compound derivatives, consider how modifications to the amino, bromo, and carboxylic acid groups influence both on-target potency and off-target interactions. For instance, the amino group can be a key hydrogen bond donor, and its modification can significantly impact binding affinity and selectivity.[8]
Conclusion: A Commitment to Rigorous Science
The development of safe and effective kinase inhibitors hinges on a deep understanding of their interactions with the entire kinome. For novel compounds derived from the this compound scaffold, a systematic and multi-faceted approach to cross-reactivity profiling is essential. By employing the detailed protocols and interpretive frameworks outlined in this guide, researchers can build a robust data package that not only supports the progression of their lead candidates but also embodies the principles of scientific integrity and trustworthiness that are paramount in drug discovery.
References
- Almqvist, H., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions. Nature Communications, 7, 11134.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Microbe Notes. (2022, May 10). Competitive ELISA Protocol and Animation.
- Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols.
- Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
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- Baxter, E. W., et al. (2004). 2-Aminopyrimidine IKK inhibitors: SAR of the 5-position. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2816.
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A Senior Application Scientist's Guide to Comparative Docking of 5-Amino-2-bromoisonicotinic Acid Analogs Against InhA
This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on 5-Amino-2-bromoisonicotinic acid and its rationally designed analogs. We will target the Enoyl-Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis, a clinically relevant enzyme in the fight against tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will not only present the results but also delve into the strategic decisions behind the experimental design, ensuring a transparent and reproducible workflow.
Introduction: The Rationale for Targeting InhA
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. The Enoyl-Acyl Carrier Protein Reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the long-chain mycolic acids that are vital components of the mycobacterial cell wall.[1] The well-known anti-tubercular drug isoniazid inhibits InhA, albeit indirectly, validating it as a prime target for drug development.[1] Direct inhibitors of InhA could potentially circumvent the resistance mechanisms associated with isoniazid, which often involve mutations in the activating enzyme KatG.[1][2]
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymes.[3] Specifically, isonicotinic acid derivatives have a well-documented history as anti-tubercular agents.[4] Our focus, this compound, is a synthetic building block with the potential for chemical modification to explore structure-activity relationships (SAR). This guide will walk through a comparative docking study to predict the binding affinities and interaction patterns of a designed series of its analogs against InhA, with the goal of identifying promising candidates for further development.
Experimental Design and Workflow
Our comparative docking study is designed as a self-validating system. The protocol's trustworthiness is established by first redocking a known co-crystallized inhibitor into the active site of InhA to ensure the docking parameters can reproduce the experimentally determined binding mode.
Selection of the Protein Target
We have selected the crystal structure of Mycobacterium tuberculosis InhA in complex with an N-(4-methylbenzoyl)-4-benzylpiperidine inhibitor and the NADH cofactor (PDB ID: 2NSD) for this study.[5] This structure provides a well-defined active site with a bound ligand, which is essential for validating our docking protocol. The key amino acid residues in the InhA active site that we will monitor for interactions include Tyr158, Phe149, Met199, and the NAD+ cofactor.[6][7]
Ligand Library Design
Starting with the core structure of this compound, we have designed a small library of analogs to probe the chemical space around key functional groups. The rationale for our analog selection is as follows:
-
Analog 1 (Parent Compound): this compound.
-
Analog 2: 5-Acetamido-2-bromoisonicotinic acid (exploring the effect of acylating the amino group).
-
Analog 3: 2-Bromo-5-(dimethylamino)isonicotinic acid (investigating the impact of alkylating the amino group).
-
Analog 4: 5-Amino-2-chloroisonicotinic acid (probing the influence of a different halogen at position 2).
-
Analog 5: 5-Amino-2-fluoroisonicotinic acid (further exploring the halogen effect with a smaller, more electronegative atom).
-
Analog 6: 5-Amino-2-methylisonicotinic acid (replacing the halogen with a small alkyl group).
-
Analog 7: Methyl 5-amino-2-bromoisonicotinate (examining the effect of esterifying the carboxylic acid).
-
Reference Ligand: The co-crystallized inhibitor from PDB ID 2NSD will be used as a positive control.
Computational Workflow
The entire computational workflow is depicted in the following diagram. This systematic process ensures the reliability and reproducibility of our findings.
Caption: Key interactions of Analog 2 in the InhA active site.
Discussion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of this compound analogs as potential InhA inhibitors.
-
The 5-Amino Group: Acylation of the amino group (Analog 2) appears to be a beneficial modification, as it introduces an additional hydrogen bond donor/acceptor, leading to a more favorable binding affinity. Simple alkylation (Analog 3) did not offer a significant advantage in this model.
-
The 2-Bromo Group: The presence of a halogen at position 2 seems to be important for occupying a hydrophobic pocket. The larger bromine and chlorine atoms (Analogs 1 and 4) show slightly better scores than the smaller fluorine atom (Analog 5), suggesting that van der Waals interactions in this pocket are significant. The methyl group in Analog 6 also performs reasonably well, indicating that this pocket can accommodate small hydrophobic groups.
-
The Carboxylic Acid: Esterification of the carboxylic acid (Analog 7) was detrimental to the binding affinity. This is likely due to the loss of the critical hydrogen bond with Tyr158, highlighting the importance of this interaction for anchoring the ligand in the active site.
References
- He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(19), 6649-6658. [Link]
- Dessen, A., Quémard, A., Blanchard, J. S., Jacobs, W. R., & Sacchettini, J. C. (1995). Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis. Science, 267(5204), 1638-1641. [Link]
- Khan, M. A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3294. [Link]
- Proteopedia. (2022). InhA. [Link]
- Parikh, S. L., Scarsdale, J. N., & Johnson, E. F. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(42), 13020-13029. [Link]
- de Souza, M. V. N., et al. (2011). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 16(4), 3047-3066. [Link]
- Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
- RCSB PDB. (n.d.). 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine. [Link]
- Sabe, V. T., et al. (2015). Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora.
- Kishor, S., & Yadav, D. K. (2020). InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry, 36(2), 183-199. [Link]
- Sullivan, E., et al. (2010). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 285(14), 10635-10643. [Link]
- Spagnuolo, L. A., et al. (2019). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Medicinal Chemistry, 62(24), 11261-11273. [Link]
Sources
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- 2. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. proteopedia.org [proteopedia.org]
A Comparative Guide to the Reproducible Synthesis of 5-Amino-2-bromoisonicotinic Acid: A Senior Application Scientist's Perspective
Introduction
5-Amino-2-bromoisonicotinic acid, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an amino group at the 5-position, a bromine atom at the 2-position, and a carboxylic acid at the 4-position—offers a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials. However, the successful and, more importantly, reproducible synthesis of this molecule is not trivial. The electronic nature of the pyridine ring and the interplay of the directing effects of its substituents present significant challenges in achieving the desired regiochemistry.
This guide provides a comprehensive assessment of the synthetic routes to this compound, with a primary focus on reproducibility. We will compare a plausible, multi-step synthetic pathway with a more direct but less reliable approach. Detailed experimental protocols for the recommended route are provided, supported by scientific rationale and data from analogous transformations reported in the literature. Our aim is to equip researchers, scientists, and drug development professionals with a robust and reliable strategy for the synthesis of this valuable compound.
Comparative Analysis of Synthetic Strategies
The synthesis of polysubstituted pyridines is often a complex task where the order of functional group introduction is paramount. Here, we evaluate two primary strategies for the synthesis of this compound.
Route 1: A Multi-Step Approach from 2-Amino-4-picoline (Recommended for Reproducibility)
A systematic, multi-step approach commencing with a readily available starting material, 2-amino-4-picoline, offers the most reliable and reproducible pathway to the target molecule. This strategy allows for a high degree of control over the regiochemistry at each step. The proposed four-step synthesis is as follows:
-
Nitration: The synthesis begins with the nitration of 2-amino-4-picoline. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Under controlled conditions, the nitro group is introduced at the 5-position to yield 2-amino-4-methyl-5-nitropyridine.
-
Sandmeyer Reaction: With the 5-position occupied, the 2-amino group can be selectively replaced with a bromine atom via the Sandmeyer reaction.[1][2][3][4][5] This classic transformation involves the diazotization of the amino group with a nitrite source in the presence of a hydrohalic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst to yield 2-bromo-4-methyl-5-nitropyridine. A similar transformation on a related substrate has been reported.[6]
-
Oxidation: The methyl group at the 4-position is then oxidized to a carboxylic acid. This is a critical step, and several methods are available for the oxidation of alkylpyridines.[1] Given the presence of electron-withdrawing groups (bromo and nitro) on the pyridine ring, a strong oxidizing agent is required. Potassium permanganate (KMnO4) is a common and effective choice for this transformation.[1]
-
Reduction: In the final step, the nitro group at the 5-position is reduced to the desired amino group. This is a standard and typically high-yielding reaction, which can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
The logical flow of this multi-step synthesis is depicted in the workflow diagram below.
Route 2: Direct Functionalization of Isonicotinic Acid (Not Recommended)
A more direct approach would be to start with isonicotinic acid and introduce the bromo and amino functionalities. However, this strategy is fraught with challenges related to regioselectivity, making it a less reproducible option.
-
Bromination of Isonicotinic Acid: The direct bromination of isonicotinic acid is known to be challenging. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, the carboxylic acid group is a meta-directing deactivator. While methods for the bromination of nicotinic acid (the 3-carboxylic acid isomer) exist, achieving selective bromination at the 2-position of isonicotinic acid in the presence of an amino or nitro precursor group at the 5-position would likely result in a mixture of isomers that are difficult to separate.
-
Amination of a Brominated Isonicotinic Acid: Should a 2-bromo-isonicotinic acid derivative be obtained, the subsequent introduction of an amino group at the 5-position via nucleophilic aromatic substitution would also be challenging. The pyridine ring would need to be sufficiently activated with electron-withdrawing groups to facilitate this reaction, and controlling the position of amination could be problematic.
The decision-making process for selecting the optimal synthetic route is illustrated in the diagram below.
Detailed Experimental Protocols (Recommended Route)
The following protocols are provided as a guide for the synthesis of this compound via the recommended multi-step route. These procedures are based on established chemical transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
-
Materials: 2-Amino-4-picoline, concentrated sulfuric acid, concentrated nitric acid, ice, ammonium hydroxide solution.
-
Procedure:
-
To a flask cooled in an ice-salt bath, slowly add 2-amino-4-picoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is approximately 8-9, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-4-methyl-5-nitropyridine.
-
Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine
-
Materials: 2-Amino-4-methyl-5-nitropyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide, ice.
-
Procedure:
-
Suspend 2-amino-4-methyl-5-nitropyridine in 48% hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N2 gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-bromo-4-methyl-5-nitropyridine.
-
Step 3: Synthesis of 2-Bromo-5-nitroisonicotinic acid
-
Materials: 2-Bromo-4-methyl-5-nitropyridine, potassium permanganate (KMnO4), water, sulfuric acid, sodium bisulfite.
-
Procedure:
-
Dissolve 2-bromo-4-methyl-5-nitropyridine in water.
-
Heat the solution to reflux (approximately 100 °C).
-
Slowly add solid potassium permanganate in portions to the refluxing solution. The purple color of the permanganate should disappear as it is consumed.
-
Continue refluxing for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated sulfuric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-5-nitroisonicotinic acid.
-
Step 4: Synthesis of this compound
-
Materials: 2-Bromo-5-nitroisonicotinic acid, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid, sodium hydroxide solution.
-
Procedure:
-
Suspend 2-bromo-5-nitroisonicotinic acid in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Data Presentation and Comparison
The following tables summarize the expected outcomes of the recommended synthetic route and a comparison with the less favorable direct functionalization approach.
Table 1: Expected Outcomes for the Recommended Multi-Step Synthesis
| Step | Reaction | Starting Material | Product | Estimated Yield (%) | Key Considerations for Reproducibility |
| 1 | Nitration | 2-Amino-4-picoline | 2-Amino-4-methyl-5-nitropyridine | 60-70 | Careful temperature control during nitration. |
| 2 | Sandmeyer Reaction | 2-Amino-4-methyl-5-nitropyridine | 2-Bromo-4-methyl-5-nitropyridine | 50-60 | Maintaining low temperature during diazotization. |
| 3 | Oxidation | 2-Bromo-4-methyl-5-nitropyridine | 2-Bromo-5-nitroisonicotinic acid | 40-50 | Sufficient reaction time and amount of KMnO4. |
| 4 | Reduction | 2-Bromo-5-nitroisonicotinic acid | This compound | 80-90 | Complete reduction of the nitro group. |
| Overall | 2-Amino-4-picoline | This compound | 10-15 | Careful execution of each step. |
Table 2: Comparison of Synthetic Routes
| Feature | Route 1: Multi-step from 2-Amino-4-picoline | Route 2: Direct Functionalization of Isonicotinic Acid |
| Reproducibility | High | Low |
| Regioselectivity | High | Low |
| Yield | Moderate but predictable | Low and variable |
| Purity of Final Product | High (with standard purification) | Low (due to isomeric impurities) |
| Scalability | Feasible | Difficult |
| Number of Steps | Four | One to two (hypothetically) |
| Overall Assessment | Recommended | Not Recommended |
Conclusion
The reproducible synthesis of this compound is best achieved through a well-planned, multi-step synthetic route that allows for precise control over the introduction of each functional group. While a more direct approach starting from isonicotinic acid may seem appealing, it is likely to be hampered by poor regioselectivity, leading to low yields and difficult-to-separate isomeric mixtures. The recommended four-step synthesis, starting from 2-amino-4-picoline, provides a robust and reliable pathway to the desired product. By carefully controlling the reaction conditions at each stage, researchers can confidently and reproducibly synthesize this valuable building block for their research and development endeavors.
References
- Sciencemadness Discussion Board. (2007). Preparation of Isonicotinic Acid and Ethyl Isonotinate.
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Chad's Prep. (n.d.). The Sandmeyer Reactions.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
Sources
- 1. Sciencemadness Discussion Board - Preparation of Isonicotinic Acid and Ethyl Isonotinate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 6. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peer-Reviewed Methods for the Characterization of 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Analytical Fingerprint of a Key Building Block
5-Amino-2-bromoisonicotinic acid is a substituted pyridine carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a crucial starting material and intermediate, its purity, identity, and stability are paramount to ensure the successful synthesis of downstream target molecules and the reliability of research outcomes. This guide provides a comprehensive overview and comparison of peer-reviewed analytical methodologies for the thorough characterization of this compound.
The following sections will delve into the core analytical techniques required to establish a complete analytical profile of this compound. We will explore the "why" behind each method, providing not just protocols, but the scientific rationale that underpins them. The aim is to equip researchers with the knowledge to select the most appropriate techniques, interpret the resulting data, and troubleshoot potential challenges.
Structural Elucidation: The Spectroscopic Quartet
The foundational step in characterizing any new or existing chemical entity is the unambiguous determination of its molecular structure. A combination of spectroscopic methods is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique signature for each type of proton in the molecule. Coupling patterns (splitting) reveal the number of neighboring protons, allowing for the reconstruction of molecular fragments.
Expected ¹H NMR Spectrum of this compound:
Based on its structure and data from analogous compounds, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. The amine (NH₂) and carboxylic acid (COOH) protons will typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its bonding environment (e.g., aromatic, carbonyl, etc.).
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carboxyl carbon appearing at a significantly downfield shift (typically >160 ppm). The carbon atoms directly bonded to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing and Interpretation: Process the data and identify the chemical shifts of the six carbon signals. Compare the observed chemical shifts with predicted values and data from similar structures to assign each signal to a specific carbon atom.
Visualizing the NMR Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that provides the exact molecular weight of the compound, which can be used to confirm its elemental composition.
High-Resolution Mass Spectrometry (HRMS): For unambiguous formula determination, HRMS is the gold standard. It can measure m/z values to several decimal places, allowing for the calculation of a unique elemental formula. For this compound (C₆H₅BrN₂O₂), the expected monoisotopic mass is approximately 215.9534 g/mol . The presence of bromine will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).
-
Instrument Setup:
-
Instrument: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Method: A simple isocratic or gradient elution on a C18 column can be used to introduce the sample into the mass spectrometer.
-
MS Parameters: Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion.
-
-
Data Analysis: Identify the m/z value of the molecular ion peak and its isotopic pattern. Use the accurate mass measurement to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected FTIR Spectrum: The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring (1400-1600 cm⁻¹).
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Instrument Setup:
-
Instrument: A standard FTIR spectrometer equipped with an ATR accessory.
-
Parameters: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Purity Assessment and Quantification: The Chromatographic Approach
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous phase can be adjusted to control the retention of the acidic and basic functional groups.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the compound, which can be determined from a UV-Vis spectrum.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Instrument: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate impurities with different polarities. For example, a gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the determined λmax.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: Workflow for purity analysis using HPLC.
Elemental Analysis: The Final Confirmation
Principle: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is then compared to the theoretical values calculated from the molecular formula.
Expected Results: For C₆H₅BrN₂O₂, the theoretical elemental composition is approximately: C, 33.20%; H, 2.32%; N, 12.91%.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Instrument: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition.
Comparative Summary of Characterization Methods
| Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR | Connectivity of protons, molecular structure | Detailed structural information, non-destructive | Requires soluble sample, can have complex spectra |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count and environment | Low sensitivity, longer acquisition times |
| HRMS | Exact molecular weight, elemental formula | High sensitivity and accuracy | Provides no structural connectivity information |
| FTIR | Presence of functional groups | Fast, easy to use, works on solids and liquids | Provides limited structural information |
| HPLC | Purity, quantification of impurities | High resolving power, quantitative | Method development can be time-consuming |
| Elemental Analysis | Elemental composition | Confirms molecular formula | Requires a pure sample, destructive |
Conclusion: A Multi-faceted Approach to Quality Assurance
The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. While NMR and MS are paramount for definitive structural elucidation, HPLC is indispensable for assessing purity. FTIR and elemental analysis provide crucial confirmatory data. By employing this multi-faceted approach, researchers can ensure the quality and integrity of this important chemical building block, thereby fostering reproducibility and reliability in their scientific endeavors.
References
- Note: As specific peer-reviewed articles detailing the complete characterization of this compound were not found, this section provides references to general analytical chemistry principles and methods applicable to this type of compound.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Safety Operating Guide
Navigating the Disposal of 5-Amino-2-bromoisonicotinic Acid: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 5-Amino-2-bromoisonicotinic acid, a halogenated pyridine derivative, serves as a valuable building block in the creation of innovative therapeutics. However, with its utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the responsible management of this compound waste, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, empowering you to manage your research byproducts with confidence and scientific rigor.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
The presence of a bromine atom classifies this compound as a halogenated organic compound . These substances are of particular environmental concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. Therefore, all waste containing this compound must be treated as hazardous waste .
Personal Protective Equipment (PPE) - Your First Line of Defense:
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound and its associated waste:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A flame-resistant laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge (if handling outside of a fume hood). | Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation.[1] |
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is crucial for maintaining a safe and compliant laboratory environment.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Management:
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated. This includes:
-
Solid Waste: Unused reagent, contaminated filter paper, and weighing boats.
-
Liquid Waste: Reaction mixtures, mother liquors, and solvent rinses.
-
Sharps Waste: Contaminated needles and glass pipettes.
-
-
Waste Container Selection and Labeling:
-
Rationale: The choice of container is critical to prevent chemical reactions and degradation of the container itself. Halogenated organic compounds can be corrosive to certain materials.
-
Procedure:
-
For liquid waste, use a designated, chemically resistant container (e.g., a high-density polyethylene carboy) clearly labeled for "Halogenated Organic Waste."
-
For solid waste, use a sealable, wide-mouthed container.
-
Immediately label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate concentration or quantity.
-
-
-
In-Lab Storage (Satellite Accumulation Area):
-
Rationale: Federal and local regulations govern the temporary storage of hazardous waste within a laboratory.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
-
Place the waste container in a secondary containment bin to mitigate the impact of potential spills.
-
Crucially, never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.
-
-
-
Requesting Disposal:
-
Rationale: The final disposal of hazardous waste must be handled by trained professionals at a licensed facility.
-
Procedure:
-
Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS department with an accurate description of the waste contents.
-
-
Deactivation and Neutralization: A Word of Caution
While the deactivation of certain chemical functionalities is a valid waste management strategy, it is not recommended for this compound in a standard laboratory setting without specific, validated procedures. The presence of an aromatic amine, a carboxylic acid, and a halogenated pyridine ring presents a complex chemical profile. Inappropriate attempts at neutralization or deactivation could lead to unintended and potentially hazardous reactions.
-
Aromatic Amines: Can undergo oxidation or other reactions to form potentially more hazardous compounds.
-
Carboxylic Acids: While the acidity can be neutralized with a base, this does not address the hazards associated with the halogenated aromatic structure.
-
Halogenated Pyridine Ring: This structure is generally stable and not easily degraded by simple chemical means.
Therefore, the most prudent and scientifically sound approach is to dispose of this compound waste through a licensed hazardous waste disposal company without attempting in-lab deactivation.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use a chemical absorbent pad or a spill kit specifically designed for halogenated organic compounds.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the affected surfaces with a suitable solvent (such as acetone or ethanol), collecting all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.
By adhering to these rigorous disposal procedures, you can ensure that your groundbreaking research does not come at the cost of safety or environmental integrity. The principles of responsible chemical management are as integral to the scientific process as the discoveries themselves.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

